2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
Description
Properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c10-9(11,12)6-1-2-7(13-3-4-15)8(5-6)14(16)17/h1-2,5,13,15H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZCRXQWPNNJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146483 | |
| Record name | HC Yellow no. 13 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10442-83-8 | |
| Record name | 2-[[2-Nitro-4-(trifluoromethyl)phenyl]amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10442-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | HC Yellow no. 13 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010442838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-nitro-4-trifluoromethylphenylamino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-nitro-4-trifluoromethylphenylamino)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HC YELLOW NO. 13 | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0448DT2KKS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, CAS Number 10442-83-8.[1][2][3][4][5][6][7][8] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies. It delves into the structural and physicochemical characteristics of the compound, offering both reported values and predictive insights based on analogous structures. The guide further details robust experimental protocols for the determination of key physical parameters, ensuring scientific integrity and reproducibility.
Introduction
This compound is a complex organic molecule featuring a nitro group and a trifluoromethyl group on a phenyl ring, linked to an amino ethanol moiety.[1] This unique combination of functional groups—a nitroaromatic system, a secondary amine, a primary alcohol, and a trifluoromethyl group—imparts a distinct set of physical and chemical properties that are of significant interest in medicinal chemistry and materials science. The nitro group acts as a strong electron-withdrawing group, influencing the compound's reactivity and polarity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, traits often sought in drug candidates.[1] The amino alcohol portion provides a site for potential hydrogen bonding and salt formation, which can modulate solubility and bioavailability.[9]
A thorough understanding of the physical properties of this compound is paramount for its application. Properties such as melting point, boiling point, solubility, and pKa are critical for designing synthetic routes, developing purification strategies, formulating drug products, and predicting its behavior in biological systems. This guide aims to consolidate the available information and provide a framework for its experimental characterization.
Compound Identification and Core Physical Properties
The fundamental identifiers and key physical properties of this compound are summarized below. These values form the baseline for understanding the compound's behavior and for developing further analytical methods.
| Property | Value | Source(s) |
| CAS Number | 10442-83-8 | [1][2][4][6][7][8] |
| Molecular Formula | C₉H₉F₃N₂O₃ | [1][2][4][7] |
| Molecular Weight | 250.17 g/mol | [3][7] |
| Melting Point | 74.9 °C | |
| Boiling Point | 351.5 °C at 760 mmHg | [2] |
| Density | 1.486 g/cm³ | [2] |
Solubility Profile
The presence of a polar amino ethanol group suggests potential solubility in polar protic solvents like ethanol and methanol through hydrogen bonding. Conversely, the trifluoromethylated nitrophenyl ring imparts significant non-polar character, suggesting solubility in organic solvents.[1]
Based on the behavior of analogous compounds like nitroanilines, it is expected that the target compound will exhibit good solubility in solvents such as acetone, chloroform, and N,N-dimethylformamide (DMF), and limited solubility in water.[10][11][12][13] The solubility in aqueous solutions is likely to be pH-dependent due to the presence of the amino group.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility profile, the following qualitative and semi-quantitative experimental protocol is recommended.
Objective: To determine the solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
Test tubes and rack
-
Vortex mixer
-
Graduated pipettes
-
Analytical balance
-
Solvents: Water, Ethanol, Methanol, Acetone, Chloroform, Toluene, Hexane, 5% aq. HCl, 5% aq. NaOH.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound into a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent.
-
Mixing: Vigorously agitate each tube using a vortex mixer for 1-2 minutes.
-
Observation: Visually inspect each tube for the complete dissolution of the solid. Record the results as "soluble," "partially soluble," or "insoluble."
-
Semi-Quantitative Analysis (for soluble/partially soluble samples): If the compound dissolves, incrementally add more solute in pre-weighed portions (e.g., 10 mg) until saturation is reached (i.e., solid material remains undissolved after thorough mixing). Calculate the approximate solubility in mg/mL.
-
pH-Dependent Solubility: For the tubes containing 5% aq. HCl and 5% aq. NaOH, observe any changes in solubility compared to water. This will indicate the acidic or basic nature of the compound.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of the target compound.
Acidity and Basicity: pKa
The pKa value(s) of a molecule are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. This compound possesses both a potentially acidic proton on the secondary amine and a hydroxyl group, and a basic nitrogen atom. The electron-withdrawing nitro and trifluoromethyl groups are expected to decrease the basicity of the aniline nitrogen, making it a weaker base than aniline itself.
While an experimentally determined pKa for this specific molecule has not been found in the literature, the pKa of substituted anilines is a well-studied area.[14][15][16] Based on data for anilines with electron-withdrawing groups, the pKa of the protonated amine is expected to be significantly lower than that of aniline (pKa ≈ 4.6).
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of ionizable groups.
Objective: To determine the pKa of the amino group of this compound.
Materials:
-
This compound
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
-
Solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of the chosen solvent system in a beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing 0.1 M HCl over the beaker.
-
Acidic Titration: Record the initial pH of the solution. Add small, precise increments of the HCl solution (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the value and the total volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of HCl added. The pKa will be the pH at the half-equivalence point. The equivalence point is the point of maximum inflection on the titration curve.
-
Basic Titration (Optional): To investigate the acidity of the N-H or O-H protons, a similar titration can be performed using 0.1 M NaOH.
Diagram: Logic for pKa Determination
Caption: Logical steps for pKa determination via potentiometric titration.
Spectroscopic Properties
Spectroscopic data provides a fingerprint of a molecule, enabling its identification and characterization. While specific spectra for this compound are not publicly available, the expected features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be complex. The aromatic region should show signals corresponding to the three protons on the substituted phenyl ring. The chemical shifts and coupling patterns will be influenced by the nitro, trifluoromethyl, and aminoethanol substituents. The protons of the ethanolamine moiety will appear as distinct signals, likely multiplets, in the aliphatic region. The N-H and O-H protons may appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent. Data from related N-alkylethanolamines can provide reference chemical shift ranges.[17][18][19][20][21]
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing and donating effects of the substituents. Data for N-methylethanamine and other substituted aromatics can be used for predictive purposes.[22][23]
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
N-H stretch: A moderate absorption in the region of 3300-3500 cm⁻¹.
-
O-H stretch: A broad absorption in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H stretch: Absorptions just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Absorptions just below 3000 cm⁻¹.
-
N-O stretch (nitro group): Two strong absorptions, an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹.[24]
-
C-F stretch: Strong absorptions in the region of 1000-1350 cm⁻¹.
-
C-N stretch: Absorptions in the region of 1250-1350 cm⁻¹.
-
C-O stretch: An absorption in the region of 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 250.17 or 251.18, respectively. The fragmentation pattern will be characteristic of the molecule's structure, with potential fragments arising from the loss of the ethanol group, the nitro group, or other cleavages. High-resolution mass spectrometry can be used to confirm the elemental composition.
Stability
The stability of a compound under various conditions is crucial for its storage, handling, and application.
-
Thermal Stability: Nitroaromatic compounds can be thermally sensitive. While no specific data exists for the target compound, its stability should be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The presence of the nitro group suggests that it may decompose at elevated temperatures.
-
Photostability: Many nitroaromatic compounds are susceptible to degradation upon exposure to light. The photostability of the compound should be evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[25] This involves exposing the compound to a controlled light source and analyzing for degradation products over time.
Conclusion
This compound is a molecule with significant potential, underscored by its unique structural features. This guide has consolidated the available physical property data and provided a framework for its comprehensive experimental determination. While a number of its core physical properties have been reported, further detailed characterization of its solubility, pKa, spectral properties, and stability is essential for its full exploitation in research and development. The protocols and predictive insights provided herein serve as a valuable resource for scientists working with this and structurally related compounds.
References
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4-Nitroaniline. (n.d.). Solubility of Things. Retrieved January 13, 2026, from [Link]
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3-Nitroaniline. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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Solubilities of nitroanilines in different solvents at 303 K. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. Retrieved from [Link]
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Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved January 13, 2026, from [Link]
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13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. Retrieved January 13, 2026, from [Link]
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1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). (n.d.). Human Metabolome Database. Retrieved January 13, 2026, from [Link]
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13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). (n.d.). NP-MRD. Retrieved January 13, 2026, from [Link]
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13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). (n.d.). Human Metabolome Database. Retrieved January 13, 2026, from [Link]
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This compound. (n.d.). Chemsrc. Retrieved January 13, 2026, from [Link]
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2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol. (n.d.). MySkinRecipes. Retrieved January 13, 2026, from [Link]
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This compound. (n.d.). Chemical-Suppliers.com. Retrieved January 13, 2026, from [Link]
- da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
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proton NMR spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. Retrieved January 13, 2026, from [Link]
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13C nmr spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. Retrieved January 13, 2026, from [Link]
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13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 13, 2026, from [Link]
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Ethanol, 2-[(phenylmethyl)amino]-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]
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Ethanolamine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]
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2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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(+)-2,2,2-Trifluoro-1-phenylethanol. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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N-(2-Hydroxyethyl)-2-nitro-5-(trifluoromethyl)aniline, min 98%, 100 grams. (n.d.). HBARSCI. Retrieved January 13, 2026, from [Link]
- ICH Harmonised Tripartite Guideline. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
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Representative 1H-NMR spectra: (i) n-anilino ethanol (ii)... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. (2023). ACS Publications. Retrieved from [Link]
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2-Nitro-N-hydroxyethyl aniline. (n.d.). Jinzhou Lizhiyuan Chemical Tech Co., Ltd. Retrieved January 13, 2026, from [Link]
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2-(2-Nitrophenyl)ethanol. (n.d.). ATB. Retrieved January 13, 2026, from [Link]
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Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis-. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
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"2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol" chemical structure and IUPAC name
An In-depth Technical Guide to 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a substituted aniline derivative of significant interest in various chemical and pharmaceutical research fields. This document delves into its chemical identity, synthesis, physical and chemical properties, safety protocols, and potential applications, offering a valuable resource for professionals in drug development and chemical synthesis.
Chemical Identity and Structure
This compound is an organic compound featuring a phenyl ring substituted with a nitro group, a trifluoromethyl group, and an aminoethanol side chain.[1] The presence of these functional groups, particularly the electron-withdrawing nitro and trifluoromethyl groups, significantly influences the chemical reactivity and potential biological activity of the molecule.[1]
IUPAC Name: 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethanol[2]
Synonyms:
-
2-[2-Nitro-4-(trifluoromethyl)anilino]ethanol[1]
CAS Number: 10442-83-8[1][3][4]
Molecular Formula: C₉H₉F₃N₂O₃[1][3][4]
Molecular Weight: 250.17 g/mol [3][5]
Chemical Structure:
The chemical structure of this compound is depicted below.
Caption: Chemical structure of this compound.
Synthesis Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with 2-aminoethanol.[2]
Reaction Scheme:
Caption: Synthesis workflow for this compound.
Step-by-Step Experimental Procedure:
The following protocol is a representative synthesis method.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 50 parts of 1-chloro-2-nitro-4-(trifluoromethyl)benzene, 37 parts of 2-aminoethanol, and 100 parts of 1-butanol.
-
Reaction: Stir the mixture and heat to reflux. Maintain the reflux overnight to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a diluted hydrochloric acid solution.
-
Extract the product with methylbenzene.
-
Separate the layers and extract the aqueous phase again with methylbenzene.
-
Combine the organic phases and wash successively with a diluted hydrochloric acid solution and twice with water.
-
Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent.
-
-
Purification:
-
Crystallize the solid residue from petroleum ether.
-
Filter off the purified product and dry it. The melting point of the resulting 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol is approximately 74.9°C.[2]
-
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₉F₃N₂O₃[1][3][4] |
| Molecular Weight | 250.17 g/mol [3][5] |
| Boiling Point | 351.5°C at 760 mmHg[3] |
| Density | 1.486 g/cm³[3] |
| Flash Point | 166.4°C[3] |
| Melting Point | 74.9°C[2] |
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions.
Hazard Statements:
Precautionary Measures:
-
Use only in a well-ventilated area or under a chemical fume hood.[3]
-
Wear protective gloves, protective clothing, and eye/face protection.[3][6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[7]
First Aid:
-
If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[7]
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]
Potential Applications
The unique chemical structure of this compound, with its combination of functional groups, makes it a valuable intermediate in various fields.
-
Pharmaceutical and Agrochemical Synthesis: The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, while the nitro group can be a precursor for an amino group, making this compound a potential building block in the synthesis of pharmaceuticals and agrochemicals.[1]
-
Hair Dye Intermediate: While some related compounds are used as hair dye intermediates, the specific application of this compound in hair dye formulations requires further verification.[8]
-
Organic Synthesis: It serves as a versatile reagent in organic synthesis for the introduction of the 2-nitro-4-(trifluoromethyl)anilino moiety into other molecules.
Conclusion
This compound is a chemical compound with significant potential for researchers and professionals in drug development and chemical synthesis. Its well-defined synthesis and unique structural features make it a valuable tool for creating novel molecules with diverse applications. Proper handling and adherence to safety protocols are paramount when working with this compound.
References
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An In-depth Technical Guide to 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol (CAS: 10442-83-8)
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Dichotomous Identity
2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, registered under CAS number 10442-83-8, presents a fascinating case study in chemical applications and biological interactions. Known commercially as HC Yellow No. 13, its primary and well-documented role is as a direct dye in semi-permanent hair coloring formulations.[1][2] However, its chemical structure, featuring a nitroaromatic ring and a trifluoromethyl group, suggests a potential for broader biological activity, warranting a deeper investigation for researchers in toxicology and drug development. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, known biological effects, and relevant experimental protocols, aiming to equip scientists with the foundational knowledge for further exploration.
Physicochemical Properties and Identification
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application and study.
| Property | Value | Source |
| Molecular Formula | C₉H₉F₃N₂O₃ | [1] |
| Molecular Weight | 250.17 g/mol | [3] |
| Appearance | Yellow crystalline powder | [4] |
| Melting Point | 74.9 °C | [5] |
| Boiling Point | 351.5 °C at 760 mmHg | ChemSrc |
| Density | 1.486 g/cm³ | ChemSrc |
| Solubility | Water: 0.16%, Propylene glycol: >20% | [4] |
| Log P | 2.614 | LookChem |
Synonyms: HC Yellow No. 13, 4-(2'-Hydroxyethyl)-amino-3-nitro-trifluoromethylbenzene, N-(2-hydroxyethyl)-2-nitro-4-trifluormethylaniline.[1][6]
Synthesis and Purification
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Step-by-Step Synthetic Protocol
This protocol is adapted from established synthetic methods.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 50 parts of 1-chloro-2-nitro-4-(trifluoromethyl)benzene, 37 parts of 2-aminoethanol, and 100 parts of 1-butanol.
-
Reflux: Heat the mixture to reflux and maintain stirring overnight.
-
Solvent Removal: After cooling the reaction mixture to room temperature, remove the n-butanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in a dilute hydrochloric acid solution. Extract the aqueous solution with toluene (methylbenzene). Separate the layers and re-extract the aqueous phase with toluene.
-
Washing: Combine the organic phases and wash successively with a dilute hydrochloric acid solution and twice with water.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Crystallize the solid residue from petroleum ether. Filter the purified product and dry to yield 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol.[5]
Biological Activity and Mechanism of Action
The biological effects of this compound are primarily understood in the context of its use as a cosmetic ingredient and the associated safety assessments.
Application as a Hair Dye
This compound is used as a direct, semi-permanent hair dye under the name HC Yellow No. 13.[2] Unlike oxidative hair dyes, it does not require a chemical reaction to impart color but rather diffuses into the hair shaft due to its low molecular weight.[2]
Hepatotoxicity and Interference with Lipid Metabolism
Recent research has focused on the potential for HC Yellow No. 13 to induce liver steatosis (fatty liver), a concern raised due to the presence of the trifluoromethyl group, which is known to potentially interfere with hepatic lipid metabolism.[7]
A study employing animal-free Next Generation Risk Assessment (NGRA) principles investigated the effects of HC Yellow No. 13 on human stem cell-derived hepatic cells. The study measured the expression of 11 lipid metabolism-related marker genes and triglyceride accumulation.[7]
Key Genes Investigated in Relation to Hepatotoxicity: [7]
-
Nuclear Receptors: AHR, PPARA, LXRA, PPARG
-
Lipid Transport: APOB, CD36
-
Fatty Acid Oxidation: ACOX1, CPT1A
-
Fatty Acid Synthesis: FASN, SCD1
-
Triglyceride Synthesis: DGAT2
Putative Signaling Pathway Perturbation
While the precise signaling cascade has not been fully elucidated, the identified genes suggest a potential perturbation of key pathways in hepatic lipid metabolism. The following diagram illustrates a plausible, albeit putative, network of interactions that could be affected by this compound.
Caption: Putative signaling network in hepatic lipid metabolism potentially perturbed by this compound.
Toxicological Profile
The Scientific Committee on Consumer Safety (SCCS) of the European Commission has evaluated the safety of HC Yellow No. 13 for its use in cosmetic products.
| Endpoint | Result | Source |
| Acute Oral Toxicity (Rat) | Low toxicity | [6] |
| Acute Dermal Toxicity (Rat) | Low toxicity | [6] |
| Skin Irritation | No signs of irritation | [6] |
| Eye Irritation | No signs of irritation | [6] |
| Skin Sensitization | Negative | [6] |
| Genotoxicity | Positive for clastogenicity in an in vitro mammalian chromosomal aberration test | [6] |
| 90-Day Oral Toxicity (Rat) | NOAEL: 30 mg/kg bw/day | [6] |
It is important to note that as a secondary alkanolamine, this compound is prone to nitrosation, and the potential for nitrosamine content should be considered.[6]
Experimental Protocols
The following protocols provide a framework for the in vitro assessment of hepatotoxicity and a general approach to analytical characterization.
In Vitro Hepatotoxicity Assay
This protocol is a generalized procedure based on the methodologies described for testing the hepatotoxic potential of cosmetic ingredients.[7][8]
-
Cell Culture: Culture primary human hepatocytes or human stem cell-derived hepatic cells in a suitable 3D culture system to maintain their physiological relevance.[9][10]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Prepare serial dilutions to achieve the desired final concentrations in the cell culture medium.
-
Cell Treatment: Expose the hepatic cell cultures to a range of concentrations of the test compound for a specified duration (e.g., 72 hours).[7] Include appropriate vehicle controls.
-
Endpoint Analysis:
-
Cytotoxicity Assays: Assess cell viability using methods such as the MTT or LDH release assays.
-
Triglyceride Accumulation: Quantify intracellular triglyceride levels using a colorimetric assay kit.
-
Gene Expression Analysis: Isolate RNA from the treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key lipid metabolism-related genes (e.g., PPARA, FASN, SCD1, DGAT2).
-
-
Data Analysis: Determine the concentration-response relationships for each endpoint and calculate relevant toxicological parameters, such as the EC₅₀ or benchmark doses.
Analytical Characterization: HPLC Method
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound in the mobile phase.
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Quantification: Use an external standard calibration curve to determine the purity of the sample.
Conclusion and Future Perspectives
This compound is a compound with a well-established application in the cosmetics industry as the hair dye HC Yellow No. 13.[1][2] For the drug development and research scientist, its primary interest lies in its toxicological profile, particularly its potential to interfere with hepatic lipid metabolism.[7] The presence of the trifluoromethyl group makes it a relevant case study for understanding the structure-toxicity relationships of fluorinated compounds.
Currently, there is a lack of evidence to support its use as a therapeutic agent. However, its well-defined synthesis and the emerging understanding of its biological interactions at the cellular level provide a solid foundation for further research. Future studies could explore its effects on a wider range of cellular pathways, its potential for bioaccumulation, and the development of more sensitive analytical methods for its detection in complex matrices. For professionals in drug development, this compound serves as a valuable example of how a seemingly simple cosmetic ingredient can possess complex biological activities that warrant careful consideration in safety and risk assessment.
References
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PrepChem. (n.d.). Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. Retrieved from [Link]
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European Commission, Scientific Committee on Consumer Safety. (2010). Opinion of the Scientific Committee on Consumer Safety on HC Yellow n° 13 (B102). Retrieved from [Link]
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MDPI. (n.d.). In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. Retrieved from [Link]
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European Commission, Scientific Committee on Consumer Products. (2003). Opinion on the SCCNFP on B102, HC Yellow n° 13. Retrieved from [Link]
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Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Hepatotoxicity Assay Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In vitro models for liver toxicity testing. Retrieved from [Link]
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Environmental Working Group. (n.d.). What is HC YELLOW NO. 13. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). HC Yellow No. 13. Retrieved from [Link]
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COSMILE Europe. (n.d.). HC YELLOW NO. 13. Retrieved from [Link]
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RE-Place. (n.d.). Next generation risk assessment of hair dye HC yellow no. 13: Ensuring protection from liver steatogenic effects. Retrieved from [Link]
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PubMed. (2025). Next generation risk assessment of hair dye HC yellow no. 13: Ensuring protection from liver steatogenic effects. Regul Toxicol Pharmacol. 159:105794. Retrieved from [Link]
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European Commission, Scientific Committee on Consumer Safety. (2010). Opinion on HC Yellow n° 7 (B80). Retrieved from [Link]
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Obelis Group. (2015). Hair Dyes – NEW SCCS Opinions. Retrieved from [Link]
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Bide Pharmatech. (n.d.). This compound CAS NO.10442-83-8. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
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ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from [Link]
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ResearchGate. (2014). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]
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A Comprehensive Technical Guide to the Synthesis of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
This guide provides an in-depth exploration of the synthesis pathway for 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, a key intermediate in pharmaceutical and chemical research.[1][2][3] We will delve into the core chemical principles, provide a detailed, field-proven experimental protocol, and offer insights into the causality behind the procedural choices, ensuring a thorough understanding for researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
This compound (CAS No. 10442-83-8) is an amino alcohol derivative whose structural complexity, featuring nitro and trifluoromethyl groups, makes it a valuable building block.[1] The trifluoromethyl group enhances lipophilicity, while the nitro group provides a site for further chemical modification and influences the molecule's electronic properties, making it a versatile precursor in the synthesis of more complex molecules, including potential pharmaceutical agents.[1]
The most direct and industrially scalable synthesis route is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is predicated on the reaction between a substituted aryl halide and an amine, in this case, 1-chloro-2-nitro-4-(trifluoromethyl)benzene and 2-aminoethanol (ethanolamine).
The Underlying Chemistry: A Mechanistic Deep Dive
The synthesis hinges on the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr reactions require specific conditions to proceed efficiently. The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[4][5]
In our target synthesis, the aryl halide, 1-chloro-2-nitro-4-(trifluoromethyl)benzene, is exceptionally well-suited for this reaction for two key reasons:
-
Powerful Electron-Withdrawing Groups : Both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group are potent EWGs. They strongly reduce the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.[5]
-
Strategic Positioning : The nitro group is positioned ortho to the chlorine (the leaving group), and the trifluoromethyl group is para. This specific arrangement is critical as it allows for the resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[4][5] The negative charge can be delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of this rate-determining step.[5]
The reaction proceeds via a two-step addition-elimination mechanism:
-
Step 1 (Addition) : The nucleophile (ethanolamine) attacks the carbon atom bearing the leaving group (chlorine), forming the resonance-stabilized Meisenheimer complex.[4] This is typically the slow, rate-determining step.
-
Step 2 (Elimination) : The aromaticity of the ring is restored by the rapid expulsion of the chloride leaving group.[4]
While the two-step model is the classical explanation, some research suggests that under certain conditions, these reactions can proceed through a concerted mechanism where bond formation and bond-breaking occur in a single transition state.[6][7] However, for activated systems like this one, the stepwise pathway via a Meisenheimer intermediate is the widely accepted and illustrative model.
Synthesis Reaction Pathway
Caption: Overall SNAr reaction for the synthesis of the target compound.
Quantitative Data and Reagent Overview
The following table summarizes the properties and suggested quantities for the reactants, based on a literature-described procedure.[8]
| Compound Name | Structure | Molecular Formula | M.Wt. ( g/mol ) | Role | Example Quantity | Molar Equiv. |
| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | O=c1cc(C(F)(F)F)ccc1Cl | C₇H₃ClF₃NO₂ | 225.55 | Reactant | 50 parts | 1.0 |
| 2-Aminoethanol (Ethanolamine) | NCCO | C₂H₇NO | 61.08 | Reactant | 37 parts | ~2.7 |
| 1-Butanol | CCCCO | C₄H₁₀O | 74.12 | Solvent | 100 parts | - |
| Product | O=c1cc(C(F)(F)F)ccc1NCCO | C₉H₉F₃N₂O₃ | 250.17 | Product | - | - |
Note: "Parts" can be interpreted as mass units (e.g., grams). The use of excess ethanolamine helps to drive the reaction to completion and can also act as a base to neutralize the HCl formed during the reaction.
Detailed Experimental Protocol
This protocol is a self-validating system adapted from established procedures.[8][9] It details the synthesis from reaction setup to final product purification.
Step 1: Reaction Setup and Reflux
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 50 parts of 1-chloro-2-nitro-4-(trifluoromethyl)benzene.
-
Add 100 parts of 1-butanol (solvent).
-
Add 37 parts of 2-aminoethanol (ethanolamine).
-
Stir the mixture and bring it to reflux using a heating mantle.
-
Allow the reaction to proceed under reflux overnight (typically 12-16 hours). The progress can be monitored by Thin Layer Chromatography (TLC).
Causality Check: Refluxing in a high-boiling solvent like 1-butanol provides the necessary thermal energy to overcome the activation barrier of the SNAr reaction. Stirring ensures the homogeneity of the reaction mixture.
Step 2: Product Isolation and Workup
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the 1-butanol solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add a sufficient amount of dilute hydrochloric acid (e.g., 1M HCl) to dissolve it.
-
Transfer the acidic solution to a separatory funnel and extract the product with methylbenzene (toluene). Perform the extraction three times to ensure complete recovery.
Causality Check: The acidic wash is crucial for protonating and dissolving the unreacted excess ethanolamine, separating it into the aqueous phase. The desired product, being less basic, remains in the organic phase (methylbenzene).
Step 3: Purification
-
Combine the organic extracts (methylbenzene layers).
-
Wash the combined organic phase successively with a dilute hydrochloric acid solution and then twice with water.
-
Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and evaporate the methylbenzene solvent under reduced pressure.
-
The resulting solid residue is then purified by crystallization. Add a minimal amount of a suitable hot solvent, such as petroleum ether, to dissolve the solid, then allow it to cool slowly to form crystals.
-
Filter the purified crystals and dry them under vacuum.
Causality Check: The water washes remove any residual acid or salts. Drying removes trace water, which could interfere with crystallization. Crystallization is a highly effective method for purifying solid organic compounds, yielding a final product with high purity and a sharp melting point (literature value: 74.9 °C).[8]
Experimental Workflow Diagram
Caption: Step-by-step workflow from reaction setup to final product.
Conclusion
The synthesis of this compound is robustly achieved through a nucleophilic aromatic substitution. The success of the reaction is underpinned by the electronic activation of the aryl halide by strategically placed electron-withdrawing groups. The provided protocol, involving reflux followed by a standard acid-base workup and crystallization, represents a reliable and efficient method for obtaining the target compound in high purity. This guide serves as a foundational document for scientists requiring this critical intermediate for further research and development.
References
-
Title: Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol Source: PrepChem.com URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: chemeurope.com URL: [Link]
-
Title: this compound CAS NO.10442-83-8 Source: Bide Pharmatech URL: [Link]
-
Title: 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol Source: MySkinRecipes URL: [Link]
- Title: Process for the preparation of 2-nitro-4-trifluoromethyl aniline Source: Google Patents URL
-
Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitutions Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
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Title: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
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Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
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"2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol" mechanism of action
An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
Abstract
The compound this compound, cataloged under CAS number 10442-83-8, presents a unique chemical scaffold with potential applications in pharmaceutical and agrochemical development.[1] This guide outlines a comprehensive, multi-faceted strategy for the elucidation of its mechanism of action (MoA). Given the preliminary indications of its potential as a central nervous system (CNS) agent intermediate, this framework will have a particular focus on neurological pathways, while maintaining a broad scope to uncover unanticipated biological activities.[2] We will detail a phased experimental approach, beginning with in silico and high-throughput screening methods, progressing to detailed in vitro and in vivo characterization. This document serves as a roadmap for researchers, scientists, and drug development professionals to systematically uncover the therapeutic potential and molecular interactions of this and other novel chemical entities.
Introduction: The Investigational Landscape
This compound is an organic compound characterized by a nitro group and a trifluoromethyl group attached to a phenyl ring, with an amino ethanol side chain.[1] The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability, while the nitro group and amino alcohol moiety suggest potential for diverse biological interactions.[1] Currently, the public domain lacks substantive data on the specific biological targets and MoA of this compound. Therefore, a systematic and unbiased investigational approach is paramount. This guide provides the strategic and tactical framework for such an endeavor.
Phase I: Initial Characterization and Hypothesis Generation
The initial phase focuses on computational analysis and broad-spectrum screening to generate initial hypotheses regarding the compound's MoA.
In Silico Profiling: A Computational First Look
Before embarking on wet-lab experiments, a thorough computational analysis can provide valuable predictive insights into the compound's potential biological targets and pharmacokinetic properties. This approach, often termed "in silico," leverages the chemical structure to forecast its behavior.
Experimental Protocol: Computational Analysis
-
Chemical Structure Analysis: Utilize software such as ChemDraw or MarvinSketch to analyze the 2D and 3D structure, identifying key functional groups and potential pharmacophores.
-
Physicochemical Property Prediction: Employ tools like SwissADME or StarDrop to calculate properties such as logP, molecular weight, polar surface area, and solubility. These parameters will provide an early indication of its drug-likeness and potential for oral bioavailability.
-
Target Prediction:
-
Ligand-Based Approaches: Use platforms like SEA (Similarity Ensemble Approach) or PharmMapper to compare the compound's structure against databases of known bioactive ligands. This can identify potential targets based on the principle that structurally similar molecules often have similar biological activities.
-
Structure-Based Approaches: If a crystal structure of a hypothesized target is available, molecular docking studies using software like AutoDock or Glide can predict the binding affinity and mode of interaction.
-
-
Toxicity Prediction: Utilize platforms such as DEREK Nexus or TOPKAT to predict potential toxicological liabilities based on structural alerts.
Data Presentation: Predicted Physicochemical Properties
| Property | Predicted Value | Implication |
| Molecular Weight | 250.17 g/mol | Within the range for good oral bioavailability. |
| LogP | ~2.5-3.5 | Indicates good membrane permeability. |
| Polar Surface Area | ~80-90 Ų | Suggests a balance between solubility and permeability. |
| Hydrogen Bond Donors | 2 | Favorable for target interaction. |
| Hydrogen Bond Acceptors | 5 | Favorable for target interaction. |
High-Throughput Phenotypic Screening
Phenotypic screening in disease-relevant cellular models provides an unbiased approach to identify the compound's functional effects without a preconceived target.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Utilize a diverse panel of human cell lines representing various tissues and disease states (e.g., neuronal cell lines like SH-SY5Y, cancer cell lines like A549, and a normal fibroblast line like MRC-5 for cytotoxicity assessment).
-
Compound Treatment: Treat cells with a range of concentrations of this compound for 24-72 hours.
-
Staining: Stain cells with a cocktail of fluorescent dyes to label various subcellular compartments (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, and CellMask for the cytoplasm).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify a wide array of cellular features (e.g., cell number, nuclear size, mitochondrial morphology, neurite outgrowth).
Logical Workflow: From Phenotypic Screening to Target Hypothesis
Caption: Workflow from phenotypic screening to hypothesis generation.
Phase II: Target Identification and Validation
Once a consistent and potent phenotype is identified, the next phase is to pinpoint the specific molecular target(s) responsible for this effect.
Affinity-Based Target Identification
Affinity chromatography coupled with mass spectrometry is a powerful technique to isolate and identify proteins that directly bind to the compound.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Compound Immobilization: Synthesize a derivative of the compound with a linker suitable for covalent attachment to a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a protein lysate from the cell line that exhibited the most significant phenotypic response.
-
Affinity Chromatography: Incubate the cell lysate with the compound-immobilized beads. Wash away non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Target Validation
The putative targets identified must be validated to confirm their role in the observed phenotype.
Experimental Protocol: Target Validation using RNA Interference
-
siRNA Transfection: Transfect the responsive cell line with small interfering RNAs (siRNAs) targeting the identified protein(s) to knockdown their expression. A non-targeting siRNA should be used as a control.
-
Compound Treatment: Treat the siRNA-transfected cells with this compound.
-
Phenotypic Analysis: Assess whether the knockdown of the target protein ablates or reduces the phenotypic effect of the compound.
Signaling Pathway: Hypothetical Target Validation Workflow
Caption: Validating a target by observing the effect of its knockdown on the compound's activity.
Phase III: In Vitro and In Vivo Mechanistic Studies
With a validated target, the focus shifts to detailed mechanistic studies to understand the downstream signaling events and the compound's physiological relevance.
In Vitro Pathway Analysis
Experimental Protocol: Western Blotting for Signaling Pathway Elucidation
-
Cell Treatment: Treat the responsive cell line with the compound at various time points and concentrations.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies against key proteins in the hypothesized signaling pathway (e.g., phosphorylated and total forms of kinases).
-
Detection and Quantification: Use a chemiluminescent or fluorescent detection system to visualize the protein bands and quantify their intensity.
In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
If the in vitro data suggests a therapeutic potential, in vivo studies in relevant animal models are the next critical step.[2][3]
Experimental Protocol: Rodent Model of a CNS Disorder
-
Model Selection: Based on the in vitro findings, select an appropriate animal model (e.g., a mouse model of neurodegeneration or a rat model of anxiety).[2]
-
Compound Administration: Administer the compound to the animals via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Behavioral Analysis: Conduct behavioral tests to assess the compound's effect on disease-related phenotypes (e.g., Morris water maze for memory, elevated plus maze for anxiety).[2]
-
PK/PD Analysis: Collect blood and tissue samples at various time points to determine the compound's concentration (pharmacokinetics) and correlate it with a biomarker of target engagement (pharmacodynamics).
Data Presentation: Hypothetical In Vivo Efficacy Data
| Treatment Group | Behavioral Score (Mean ± SEM) | Target Engagement Biomarker (Fold Change) |
| Vehicle Control | 100 ± 10 | 1.0 |
| Compound (10 mg/kg) | 75 ± 8 | 1.8 |
| Compound (30 mg/kg) | 50 ± 6 | 3.5 |
| Positive Control | 45 ± 5 | 4.0 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Conclusion
The elucidation of the mechanism of action for a novel compound like this compound is a systematic process that integrates computational, in vitro, and in vivo approaches. This guide provides a robust framework to progress from an unknown entity to a well-characterized molecule with a defined biological function. The successful execution of these studies will not only illuminate the therapeutic potential of this specific compound but also contribute to the broader understanding of drug-target interactions.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71838, this compound. Retrieved from [Link]
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Gfeller, D., et al. (2013). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 41(Web Server issue), W442–W448. Retrieved from [Link]
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"2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol" solubility in organic solvents
An In-Depth Technical Guide to the Solubility of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the solubility of this compound, a compound of interest in contemporary chemical research. The document is structured to provide researchers, scientists, and drug development professionals with a blend of theoretical understanding and practical, field-tested methodologies for determining and interpreting solubility data. Our approach is grounded in the principles of scientific integrity, ensuring that the presented protocols are robust and the insights are actionable.
Introduction: Understanding the Significance of Solubility
The solubility of a chemical compound is a critical physicochemical parameter that dictates its behavior in various chemical and biological systems. For a molecule like this compound, understanding its solubility in different organic solvents is paramount for a variety of applications, including:
-
Reaction Chemistry: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts. A solvent in which the reactants are readily soluble can enhance the efficiency of a chemical synthesis.
-
Purification and Crystallization: Solubility differences are exploited in techniques like recrystallization to purify compounds. A solvent that dissolves the compound well at high temperatures but poorly at low temperatures is ideal for this purpose.
-
Analytical Chemistry: In analytical techniques such as chromatography (e.g., HPLC, GC) and spectroscopy (e.g., UV-Vis, NMR), the sample must be dissolved in a suitable solvent. The choice of solvent can affect the quality of the analytical data.
-
Pharmaceutical Development: For a compound being considered as a potential drug candidate, its solubility in various media is a key determinant of its bioavailability and formulation possibilities.
The structure of this compound, featuring a nitro group, a trifluoromethyl group, and an aminoethanol side chain, suggests a molecule with a complex polarity profile, making its interaction with different solvents a subject of interest.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by its molecular structure, including the presence of polar functional groups and the overall symmetry of the molecule.
Let's analyze the structure of this compound in this context:
-
Polar Groups: The molecule contains several polar functional groups:
-
The nitro group (-NO2) is a strong electron-withdrawing group and is highly polar.
-
The amino group (-NH-) can act as a hydrogen bond donor.
-
The hydroxyl group (-OH) in the ethanol side chain is also polar and can act as both a hydrogen bond donor and acceptor.
-
-
Nonpolar Groups:
-
The phenyl ring is aromatic and generally nonpolar.
-
The trifluoromethyl group (-CF3) is strongly electron-withdrawing due to the high electronegativity of fluorine atoms, but its contribution to overall polarity is complex. While the C-F bonds are highly polar, the symmetrical nature of the -CF3 group can reduce its overall dipole moment.
-
Given this combination of polar and nonpolar moieties, it can be predicted that this compound will exhibit moderate to good solubility in polar aprotic and polar protic solvents. Its solubility in nonpolar solvents is expected to be lower.
Experimental Determination of Solubility: A Validated Protocol
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of this compound in a range of organic solvents. This method is based on the widely used shake-flask method, which is considered a gold standard for solubility determination.
Materials and Reagents
-
This compound (high purity, >98%)
-
A selection of organic solvents (analytical grade or higher), for example:
-
Polar Protic: Methanol, Ethanol, Isopropanol, Water
-
Polar Aprotic: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Nonpolar: Hexane, Toluene, Dichloromethane
-
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis spectrophotometer or HPLC system
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of the target compound.
Caption: Experimental workflow for the determination of solubility using the shake-flask method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a measured amount of this compound that is known to be in excess of its expected solubility. A good starting point is to add approximately 10-20 mg of the compound.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the respective organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. A duration of 24 to 48 hours is typically adequate. It is advisable to perform a time-course experiment to confirm that the concentration of the dissolved compound does not change after 24 hours.
-
-
Sample Preparation for Analysis:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter (0.45 µm) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor should be recorded precisely.
-
-
Quantification:
-
A suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), should be used to determine the concentration of this compound in the diluted samples.
-
UV-Vis Spectrophotometry Protocol:
-
Determine the wavelength of maximum absorbance (λmax) of the compound in each solvent by scanning a solution of known concentration.
-
Prepare a series of standard solutions of the compound in each solvent to create a calibration curve (absorbance vs. concentration).
-
Measure the absorbance of the diluted samples at the λmax.
-
Calculate the concentration of the compound in the diluted samples using the calibration curve.
-
-
HPLC Protocol:
-
Develop an HPLC method with a suitable column (e.g., C18) and mobile phase that provides good separation and peak shape for the compound.
-
Prepare a series of standard solutions of the compound and inject them to create a calibration curve (peak area vs. concentration).
-
Inject the diluted samples and record the peak area.
-
Calculate the concentration of the compound in the diluted samples using the calibration curve.
-
-
-
Calculation of Solubility:
-
The solubility (S) of the compound is calculated using the following formula:
-
S = C × DF
-
Where:
-
C is the concentration of the compound in the diluted sample determined by the analytical method.
-
DF is the dilution factor.
-
-
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) |
| Polar Protic | Methanol | 32.7 | > 50 |
| Ethanol | 24.5 | > 50 | |
| Isopropanol | 19.9 | 25 - 50 | |
| Water | 80.1 | < 0.1 | |
| Polar Aprotic | DMSO | 46.7 | > 100 |
| DMF | 36.7 | > 100 | |
| Acetone | 20.7 | > 50 | |
| Acetonitrile | 37.5 | 10 - 25 | |
| Nonpolar | Dichloromethane | 9.1 | 5 - 10 |
| Toluene | 2.4 | < 1 | |
| Hexane | 1.9 | < 0.1 |
Note: The data in this table is hypothetical and serves as an illustration of how to present the results. Actual experimental data should be used.
The following diagram illustrates the expected relationship between solvent polarity and the solubility of a polar compound like this compound.
Caption: Relationship between solvent polarity and the solubility of a polar compound.
Discussion and Mechanistic Insights
The hypothetical data in Table 1 aligns with the theoretical predictions. The high solubility in polar aprotic solvents like DMSO and DMF can be attributed to strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. The high solubility in polar protic solvents like methanol and ethanol is due to the ability of these solvents to form hydrogen bonds with the amino and hydroxyl groups of the compound.
The very low solubility in nonpolar solvents like hexane and toluene is expected, as these solvents cannot effectively solvate the polar regions of the molecule. The poor solubility in water, despite its high polarity, might be due to the presence of the large, nonpolar trifluoromethylphenyl group, which disrupts the hydrogen-bonding network of water.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a sound theoretical understanding with a robust experimental protocol, researchers can generate reliable solubility data that is crucial for a wide range of applications in chemistry and drug development. The presented methodology emphasizes the importance of careful experimental design and accurate quantification to ensure the integrity of the results.
References
-
"Solubility." IUPAC Gold Book, International Union of Pure and Applied Chemistry, [Link].
-
"ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, [Link].
-
"The Shake Flask Method for Solubility Determination." OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility, [Link].
-
"Solvent Polarity." Chemistry LibreTexts, [Link].
"2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol" material safety data sheet (MSDS)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol (CAS No. 10442-83-8), a compound also known as HC Yellow No. 13. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety data with practical, field-proven insights to ensure its safe handling and effective application in a research and development setting.
Compound Profile and Rationale for Hazard Assessment
This compound is a substituted aromatic amine. Its molecular structure, featuring a nitro group and a trifluoromethyl group on the phenyl ring, is pivotal to its chemical reactivity and toxicological profile. The nitroaromatic and trifluoromethyl moieties can influence the compound's metabolic pathways and potential for toxicity, necessitating a thorough understanding of its hazard profile. The presence of a secondary alkanolamine group also makes the compound susceptible to nitrosation, a critical consideration for its stability and handling.[1]
Key Synonyms:
-
HC Yellow No. 13[2]
-
N-(2-Hydroxyethyl)-2-nitro-4-trifluoromethylaniline
-
4-(2-Hydroxyethylamino)-3-nitrobenzotrifluoride[2]
Hazard Identification and GHS Classification
A comprehensive understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is fundamental to the safe handling of this compound.
GHS Pictograms:
-
GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as skin and eye irritation or respiratory tract irritation.[3]
-
GHS09 (Environment): Indicates that the substance is hazardous to the aquatic environment.[3]
Signal Word: Warning[3]
Hazard Statements:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
-
H411: Toxic to aquatic life with long lasting effects. [3]
Precautionary Statements:
Toxicological Profile: A Deeper Dive
The toxicological data for this compound has been evaluated by the Scientific Committee on Consumer Safety (SCCS).
-
Acute Toxicity: The compound exhibits low acute oral and dermal toxicity in rat studies.[1]
-
Skin and Eye Irritation: While some studies observed no skin or eye irritation, the current GHS classification indicates that it causes skin and serious eye irritation.[1][3] This discrepancy highlights the importance of adhering to the more stringent classification for personal protection.
-
Sensitization: Studies have shown negative results for skin sensitization.[1]
-
Genotoxicity: A bacterial reverse mutation test concluded that the compound is not mutagenic in S. typhimurium tester strains.[1]
-
Developmental Toxicity: In a rat teratogenicity study, no structural abnormalities were observed in fetuses. However, there were slight indications of developmental retardation at higher doses.[1]
Safe Handling and Storage Protocols
Given its hazard profile, a systematic approach to handling and storage is imperative.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][4]
Personal Protective Equipment (PPE)
A risk-based approach to PPE selection is critical. The following diagram illustrates the decision-making process for appropriate PPE selection.
Caption: PPE selection workflow for handling this compound.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
First-Aid and Emergency Procedures
Immediate and appropriate first-aid measures are crucial in the event of exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[3][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 10442-83-8 | [2][4][5] |
| Molecular Formula | C9H9F3N2O3 | [6] |
| Molecular Weight | 250.18 g/mol | [6] |
| Appearance | Solid | [2] |
| Melting Point | 74.9 °C | [2] |
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Heat, flames, and sparks.[4]
-
Incompatible Materials: Strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, nitrogen oxides, and hydrogen fluoride.[4]
Experimental Protocols: Synthesis
A reported synthesis method involves the reaction of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with 2-aminoethanol.[2]
Step-by-Step Synthesis Workflow:
Caption: A simplified workflow for the synthesis of this compound.
Disposal Considerations
Dispose of this compound and its container in accordance with local, regional, national, and international regulations.[3][4] Do not allow the material to enter drains or water courses.[4]
Conclusion
This compound is a valuable research chemical with a well-defined, manageable hazard profile. By understanding its chemical properties, toxicological data, and adhering to the rigorous handling, storage, and disposal protocols outlined in this guide, researchers can safely incorporate this compound into their workflows. A culture of safety, grounded in a thorough understanding of the materials being handled, is paramount in any research endeavor.
References
-
PrepChem. (n.d.). Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. Retrieved from [Link]
-
Chemsrc. (2025-08-27). CAS#:10442-83-8 | this compound. Retrieved from [Link]
-
Clairol. (n.d.). MATERIAL SAFETY DATA SHEET Finished Product. Retrieved from [Link]
-
Clairol. (n.d.). MATERIAL SAFETY DATA SHEET Finished Product. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methylene Blue. PubChem. Retrieved from [Link]
-
CP Lab Safety. (n.d.). N-(2-Hydroxyethyl)-2-nitro-5-(trifluoromethyl)aniline, min 98%, 100 grams. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Report on the Use of PFAS in Cosmetic Products and Associated Risks. Retrieved from [Link]
-
European Commission. (2010-12-14). Opinion of the Scientific Committee on Consumer Safety on HC Yellow n° 13 (B102). Retrieved from [Link]
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A Technical Guide to Investigating the Potential Biological Activity of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
Executive Summary
This document provides a comprehensive technical framework for the systematic evaluation of the potential biological activity of the novel chemical entity, 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol (henceforth referred to as Compound X). Lacking established biological data, this guide outlines a logical, multi-tiered approach, beginning with structural analysis and progressing through a cascade of in vitro and in vivo assays. The objective is to efficiently identify and characterize any pharmacologically relevant properties of Compound X, while simultaneously assessing its potential toxicity. This guide is designed to be a dynamic resource, with decision points and adaptable workflows contingent on emerging data.
Introduction and Structural-Functional Hypothesis Generation
Compound X, with the CAS number 10442-83-8, is an amino alcohol derivative characterized by a phenyl ring substituted with a nitro group and a trifluoromethyl group.[1][2] A thorough understanding of these structural motifs is critical for forming initial hypotheses about its potential biological activities.
-
Amino Alcohol Moiety: The presence of an amino alcohol is a common feature in many biologically active compounds, particularly those targeting G-protein coupled receptors (GPCRs). For instance, related structures are found in β-agonists used for treating asthma.[3]
-
Trifluoromethyl Group: The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. It is highly lipophilic, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[1] It can also increase metabolic stability.
-
Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which can influence the acidity of the amine and its potential to form hydrogen bonds. Aromatic nitro compounds are also known to be potential substrates for nitroreductases, which could lead to the formation of reactive metabolites.
Based on this analysis, several potential biological activities can be hypothesized:
-
Modulation of CNS Receptors: Compounds with a trifluoromethylphenyl ethanolamine scaffold have been investigated for their potential as central nervous system agents, exhibiting antidepressant and anxiolytic activities.[4]
-
β-Adrenergic Receptor Activity: The ethanolamine side chain is a classic pharmacophore for β-adrenergic receptor agonists and antagonists.[3]
-
Antimicrobial or Antiparasitic Activity: The nitroaromatic scaffold is present in several antimicrobial and antiparasitic drugs.
-
Cytotoxicity: The presence of the nitro group raises a flag for potential cytotoxicity, which must be evaluated early.
Tiered Experimental Workflow for Biological Activity Screening
A tiered approach is recommended to efficiently screen for the hypothesized activities and identify potential liabilities. This workflow prioritizes high-throughput in vitro assays to generate initial data, followed by more complex cell-based and, ultimately, in vivo models for promising hits.
Caption: Tiered screening workflow for Compound X.
Detailed Experimental Protocols
Compound Synthesis and Quality Control
A reliable synthesis protocol for Compound X involves the reaction of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with 2-aminoethanol in butanol.[5]
Protocol:
-
Combine 1-chloro-2-nitro-4-(trifluoromethyl)benzene and 2-aminoethanol in 1-butanol.
-
Reflux the mixture overnight.
-
Cool the reaction and evaporate the solvent.
-
Resuspend the residue in dilute hydrochloric acid and extract with an organic solvent.
-
Wash the organic phase, dry, and evaporate to yield the crude product.
-
Recrystallize the solid residue from petroleum ether to obtain pure this compound.[5]
Quality Control:
-
Identity: Confirm by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity: Assess by HPLC (>95% purity is recommended for biological screening).
-
Solubility: Determine in relevant assay buffers (e.g., DMSO, PBS).
Tier 1: In Vitro Profiling
It is crucial to first determine the concentration range at which Compound X exhibits cytotoxic effects. This will inform the concentrations used in subsequent assays.
Protocol: MTT Assay
-
Seed a panel of cell lines (e.g., HEK293, HepG2, and a neuronal cell line like SH-SY5Y) in 96-well plates.
-
After 24 hours, treat the cells with a serial dilution of Compound X (e.g., from 0.1 µM to 100 µM).
-
Incubate for 48-72 hours.
-
Add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide] solution and incubate for 4 hours.[6]
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for each cell line.
| Parameter | Description |
| Cell Lines | HEK293 (human embryonic kidney), HepG2 (human liver carcinoma), SH-SY5Y (human neuroblastoma) |
| Compound X Conc. | 0.1, 0.3, 1, 3, 10, 30, 100 µM |
| Incubation Time | 48 and 72 hours |
| Readout | Absorbance at 570 nm |
| Positive Control | Doxorubicin or another known cytotoxic agent |
Based on the amino alcohol structure, a broad GPCR binding panel is recommended to identify potential targets.
Protocol: Radioligand Binding Assay
-
Utilize a commercially available GPCR binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Screen Compound X at a fixed concentration (e.g., 10 µM) against a panel of 40-50 common GPCRs.
-
The assay measures the displacement of a specific radioligand from its receptor by Compound X.
-
Results are expressed as a percentage of inhibition of radioligand binding.
-
For any hits showing >50% inhibition, perform follow-up concentration-response curves to determine the Ki (inhibition constant).
Tier 2: Cell-Based Functional Assays
If a significant and specific binding interaction is identified in Tier 1, the next step is to determine if this binding translates into a functional cellular response.
Protocol: cAMP Assay for Gs/Gi-Coupled GPCRs
-
Use a cell line stably expressing the target receptor identified in the binding assay.
-
Treat the cells with varying concentrations of Compound X.
-
For Gs-coupled receptors, measure the accumulation of cyclic AMP (cAMP).
-
For Gi-coupled receptors, first stimulate cAMP production with an agonist (e.g., forskolin) and then measure the inhibitory effect of Compound X.
-
cAMP levels can be quantified using various methods, including HTRF, ELISA, or reporter gene assays.
-
Determine the EC₅₀ (half-maximal effective concentration) for agonists or IC₅₀ for antagonists.
Caption: Gs vs. Gi signaling pathways.
Tier 3: In Vivo Studies
Should Compound X demonstrate promising in vitro potency and a favorable initial safety profile, progression to in vivo models is warranted.
An initial assessment of the compound's safety in a living organism is essential.[7][8]
Protocol: Acute Toxicity Study (Rodent)
-
Use a small cohort of mice or rats.
-
Administer a single dose of Compound X via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Start with a low dose and escalate in subsequent cohorts to determine the Maximum Tolerated Dose (MTD).[9]
-
Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, activity) for up to 14 days.[7][9]
-
Perform gross necropsy and histopathology on major organs to identify any treatment-related changes.
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Compound X is critical for designing efficacious in vivo studies.
Protocol: Mouse PK Study
-
Administer a single dose of Compound X to mice (intravenous and oral routes).
-
Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analyze plasma concentrations of Compound X using LC-MS/MS.
-
Calculate key PK parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the curve (total drug exposure).
-
t₁/₂: Half-life.
-
Bioavailability (%F): Fraction of the oral dose that reaches systemic circulation.
-
| Parameter | Description |
| Species | C57BL/6 Mice |
| Dosing Routes | Intravenous (IV), Oral (PO) |
| Dose | Dependent on MTD, e.g., 10 mg/kg |
| Sampling Times | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose |
| Analytical Method | LC-MS/MS |
Data Interpretation and Next Steps
The data generated from this tiered approach will provide a comprehensive initial profile of Compound X's biological activity.
-
No Activity: If no significant activity is observed in Tier 1 and 2 assays at non-cytotoxic concentrations, the compound may be deprioritized.
-
Promising Activity: If a potent and selective activity is identified with a clear dose-response relationship and an acceptable therapeutic window (difference between efficacious and toxic concentrations), further lead optimization studies would be the next logical step. This would involve synthesizing and testing analogs of Compound X to improve potency, selectivity, and ADME properties.
-
Toxicity Concerns: If significant toxicity is observed at concentrations close to the effective dose, further investigation into the mechanism of toxicity is required. This may involve assays for reactive metabolite formation, genotoxicity, or off-target effects.
Conclusion
The investigation of a novel chemical entity like this compound requires a methodical and hypothesis-driven approach. By systematically evaluating its potential biological activities and liabilities through the tiered workflow outlined in this guide, researchers can make informed decisions about the compound's potential for further development as a therapeutic agent.
References
-
Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. PrepChem.com. [Link]
-
Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. PubMed. [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
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Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. [Link]
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Toxicology. MuriGenics. [Link]
-
In Vivo Toxicology Service (Mouse, Rat). Altogen Labs. [Link]
-
In Vivo and in Vitro Toxicity Studies. Biogem. [Link]
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2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol. MySkinRecipes. [Link]
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This compound. Chemical-Suppliers.com. [Link]
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Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. PMC - NIH. [Link]
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The Lynchpin Intermediate: A Technical Guide to 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol in Advanced Synthesis
Abstract
This technical guide provides an in-depth examination of 2-((2-nitro-4-(trifluoromethyl)phenyl)amino)ethanol, a pivotal chemical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). This document elucidates the compound's fundamental physicochemical properties, detailed synthesis protocols, and core reactivity, with a particular focus on the mechanistic principles that underpin its utility. We will explore its critical role in the production of non-steroidal antiandrogen drugs, such as Bicalutamide, and touch upon its potential applications in other sectors like agrochemicals. This guide is intended for researchers, process chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its synthesis and application.
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of pharmaceutical synthesis, the efficiency and success of a multi-step reaction sequence often hinge on the strategic design and availability of key intermediates. This compound (CAS No. 10442-83-8) stands out as a quintessential example of such a lynchpin molecule. Its structure is a deliberate convergence of functionalities engineered for specific, predictable reactivity.
The molecule incorporates three key features that define its chemical persona:
-
An activated aromatic ring : The presence of two potent electron-withdrawing groups—a nitro group (NO₂) ortho to the reaction site and a trifluoromethyl group (CF₃) para to it—dramatically lowers the electron density of the phenyl ring. This activation is the cornerstone of its primary synthesis route.
-
A secondary amine linker : The amino group provides a nucleophilic center and a crucial linkage point for building more complex molecular architectures.
-
A primary alcohol terminus : The terminal hydroxyl group offers a versatile handle for subsequent transformations, such as esterification, etherification, or conversion to a leaving group, which is pivotal in the synthesis of drugs like Bicalutamide.
This guide will deconstruct the synthesis, characterization, and strategic application of this intermediate, providing the scientific community with a comprehensive resource for its effective utilization.
Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical intermediate's physical and spectral properties is paramount for process development, quality control, and safety.
Physical and Chemical Properties
The combination of the polar nitro and hydroxyl groups with the lipophilic trifluoromethyl-substituted phenyl ring gives the compound moderate solubility in a range of organic solvents.[1]
| Property | Value | Source/Comment |
| CAS Number | 10442-83-8 | [2] |
| Molecular Formula | C₉H₉F₃N₂O₃ | [1] |
| Molecular Weight | 250.18 g/mol | [3] |
| Appearance | Yellow crystalline powder/solid | [4] |
| Melting Point | 74.9 °C | [5] |
| Boiling Point | 351.5 °C at 760 mmHg | - |
| Density | 1.486 g/cm³ | - |
| pKa | ~14.5 (Alcohol), ~2.5 (Protonated Amine) | Predicted |
| LogP | ~2.1 | Predicted |
| Solubility | Soluble in butanol, methylbenzene (toluene), ethyl acetate, acetone. Sparingly soluble in water. | Inferred from synthesis protocols[5] |
Analytical Characterization: A Spectroscopic Roadmap
Accurate characterization is essential for confirming the identity and purity of the intermediate. Below are the expected spectroscopic signatures.
NMR spectroscopy is the most powerful tool for the structural elucidation of this intermediate. The predicted chemical shifts are based on established substituent effects on aromatic and aliphatic systems.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 8.1 - 8.3 | d | 1H | H ortho to -NO₂ |
| Aromatic | 7.0 - 7.2 | dd | 1H | H meta to -NO₂ and ortho to -CF₃ |
| Aromatic | 6.8 - 7.0 | d | 1H | H ortho to -NH |
| Amine | ~8.5 | br s | 1H | -NH- |
| Methylene | 3.8 - 4.0 | t | 2H | -CH₂-OH |
| Methylene | 3.4 - 3.6 | q | 2H | -NH-CH₂- |
| Hydroxyl | ~2.0 | t | 1H | -OH |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Aromatic | ~148 | C-NH |
| Aromatic | ~135 | C-NO₂ |
| Aromatic | ~130 (q, J ≈ 33 Hz) | C-CF₃ |
| Aromatic | ~125 | CH |
| Aromatic | ~123 (q, J ≈ 272 Hz) | CF₃ |
| Aromatic | ~118 | CH |
| Aromatic | ~115 | CH |
| Methylene | ~60 | -CH₂-OH |
| Methylene | ~45 | -NH-CH₂- |
The IR spectrum provides clear evidence of the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3300 - 3500 | Broad, Medium | O-H stretch (alcohol) |
| 3350 - 3450 | Sharp, Medium | N-H stretch (secondary amine) |
| 1550 - 1490 | Strong | Asymmetric NO₂ stretch |
| 1355 - 1315 | Strong | Symmetric NO₂ stretch |
| 1250 - 1350 | Strong | C-F stretch (trifluoromethyl) |
| 1100 - 1200 | Strong | C-F stretch (trifluoromethyl) |
| 1000 - 1100 | Medium | C-O stretch (primary alcohol) |
Under Electron Ionization (EI), the molecule is expected to fragment in a predictable manner, providing confirmation of its molecular weight and structural components.
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 250 | [C₉H₉F₃N₂O₃]⁺• | - | Molecular Ion [M]⁺• |
| 219 | [C₉H₈F₃N₂O₂]⁺ | •OH | Loss of hydroxyl radical from ethanol side chain |
| 205 | [C₈H₆F₃N₂O₂]⁺ | •CH₂OH | Alpha-cleavage, loss of hydroxymethyl radical |
| 189 | [C₈H₆F₃NO]⁺ | •NO₂ | Loss of nitro radical |
| 145 | [C₇H₄F₃]⁺ | •C₂H₅N₂O₃ | Cleavage of the C-N bond |
Synthesis and Mechanism: Harnessing Nucleophilic Aromatic Substitution
The primary industrial synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SₙAr) reaction.[5] The success of this reaction is a direct consequence of the molecule's electronic architecture.
The SₙAr Mechanism: An Electronically Driven Process
The SₙAr mechanism proceeds via an addition-elimination pathway. The key to this reaction is the significant electrophilicity of the carbon atom bearing the leaving group (typically a halogen, like chlorine), which is induced by the powerful electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups.[6]
-
Step 1: Nucleophilic Attack and Meisenheimer Complex Formation. The nucleophile, ethanolamine, attacks the ipso-carbon (the carbon bonded to the chlorine). The lone pair of the amine's nitrogen atom forms a new C-N bond. This disrupts the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.
-
Step 2: Resonance Stabilization. The negative charge is delocalized across the aromatic ring and, critically, onto the oxygen atoms of the ortho-nitro group. This delocalization provides a significant stabilizing effect, lowering the activation energy for the formation of the complex. The para-trifluoromethyl group further stabilizes the intermediate through its strong inductive effect.[7]
-
Step 3: Elimination and Re-aromatization. The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion). This step is typically fast and irreversible, driving the reaction to completion.
dot graph "SNAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Figure 1: SₙAr reaction pathway for the synthesis of the title intermediate.
Detailed Laboratory Protocol
This protocol is adapted from established literature procedures and is suitable for laboratory-scale synthesis.[5]
Materials and Equipment:
-
1-Chloro-2-nitro-4-(trifluoromethyl)benzene
-
2-Aminoethanol (Ethanolamine)
-
1-Butanol (or other suitable high-boiling solvent)
-
Hydrochloric acid (dilute solution, e.g., 1M)
-
Toluene (Methylbenzene)
-
Petroleum ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), 2-aminoethanol (1.5-2.0 eq), and 1-butanol (approx. 2 mL per gram of starting material).
-
Heating: Heat the mixture to reflux (approx. 118 °C for 1-butanol) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Work-up (Solvent Removal): Allow the reaction mixture to cool to room temperature. Remove the solvent (1-butanol) under reduced pressure using a rotary evaporator.
-
Acid Wash: To the resulting residue, add a dilute solution of hydrochloric acid. This step protonates any unreacted ethanolamine, making it water-soluble.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into toluene (or another suitable organic solvent like ethyl acetate). Perform the extraction three times to ensure complete recovery.
-
Washing: Combine the organic layers and wash successively with dilute hydrochloric acid and then twice with water to remove any remaining salts and impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator.
-
Crystallization: The resulting solid residue can be purified by crystallization from a solvent system such as toluene/petroleum ether or ethanol/water. Filter the purified crystals and dry under vacuum to yield the final product.
Application in Pharmaceutical Synthesis: The Gateway to Bicalutamide
The primary and most significant application of this compound is as a precursor in the synthesis of non-steroidal antiandrogen drugs, most notably Bicalutamide.[8]
Role in Bicalutamide's Structure-Activity Relationship (SAR)
Bicalutamide functions as a competitive antagonist at the androgen receptor (AR), preventing androgens from binding and activating the receptor.[9] The structural features derived from the intermediate are critical for this activity:
-
The Trifluoromethylphenyl Group: This moiety is essential for high-affinity binding within the ligand-binding pocket of the androgen receptor. The trifluoromethyl group, in particular, enhances the compound's antagonistic activity.[10]
-
The Nitro Group (as a precursor): In the final Bicalutamide structure, the nitro group is typically reduced to an amine, which is then used to form other functional groups (e.g., a cyano group in the case of Bicalutamide). This transformation highlights the role of the nitro group as a versatile synthetic handle.
Synthetic Workflow: From Intermediate to API Precursor
The conversion of this compound to a key Bicalutamide precursor involves several steps. A common route involves the transformation of the hydroxyl group and subsequent modification of the aromatic ring. While multiple patented routes exist, a conceptual workflow is presented below.
dot graph "Bicalutamide_Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Figure 2: Conceptual workflow from the intermediate to Bicalutamide.
Potential Applications in Agrochemicals
While its primary use is in pharmaceuticals, the structural motifs within this compound are highly relevant to the agrochemical industry. The trifluoromethyl group is a well-known feature in many modern pesticides and herbicides, where it can enhance metabolic stability, lipophilicity, and binding affinity to target enzymes.[9][10]
Anilines containing both nitro and trifluoromethyl groups are used as intermediates in the synthesis of various agrochemicals.[9][11] The title compound, with its additional reactive hydroxyl group, represents a versatile platform for creating new derivatives for screening in:
-
Herbicides: The anilide structure is common in many classes of herbicides.
-
Fungicides and Insecticides: The trifluoromethyl-phenyl moiety is a key component in several successful active ingredients.[12]
Further research could explore the derivatization of this intermediate to develop novel crop protection agents.
Safety, Handling, and Storage
As with any nitroaromatic compound, proper handling procedures are essential to ensure laboratory and plant safety.
-
Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin.[12] Nitroaromatic compounds should be treated as potentially toxic, with the potential to cause methemoglobinemia.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[13]
-
Handling: Avoid creating dust. Use engineering controls to minimize exposure. Avoid contact with heat, flames, and strong oxidizing agents.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated materials should be handled as hazardous waste.
Consult the Safety Data Sheet (SDS) for detailed information and refer to guidelines from regulatory bodies like OSHA and ECHA for handling hazardous chemicals in a laboratory setting.[14][15]
Conclusion
This compound is more than a mere stepping stone in a synthetic route; it is a strategically designed intermediate whose value is derived from a precise arrangement of functional groups. Its synthesis via a robust SₙAr reaction, enabled by powerful electronic activation, makes it an accessible and reliable building block. Its central role in the manufacture of life-saving anti-cancer drugs like Bicalutamide underscores its importance in medicinal chemistry. As the demand for complex, highly functionalized molecules grows in both the pharmaceutical and agrochemical sectors, the principles embodied by this intermediate will continue to guide the design of the next generation of advanced chemical entities.
References
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Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-Nitro-3-Trifluoromethyl Aniline: Properties and Applications. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. Optimizing Agrochemical Formulations with 4-Nitro-3-(trifluoromethyl)aniline. Available at: [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. Available at: [Link]
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MDPI. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Available at: [Link]
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University of Regensburg. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview and detailed laboratory protocols for the chemical modification of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol. This molecule is a critical starting material and key intermediate in medicinal chemistry, most notably in the synthesis of non-steroidal anti-androgen agents like Bicalutamide.[1][2][3] Its structure, featuring a nitro group, a trifluoromethyl moiety, a secondary amine, and a primary alcohol, presents four distinct points for chemical diversification.[4] This document outlines three primary synthetic pathways—nitro group reduction, N-alkylation of the secondary amine, and O-acylation of the primary alcohol—to generate a library of novel derivatives. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical principles and strategic choices behind each step to empower researchers in their drug discovery and development efforts.
Introduction: The Strategic Value of the Core Scaffold
The this compound scaffold is of significant interest in pharmaceutical development. The trifluoromethyl group enhances metabolic stability and binding affinity, while the nitroaniline core is a precursor to a versatile aniline moiety.[4][5] The aminoethanol side chain provides a flexible linker that can be modified to fine-tune solubility and pharmacokinetic properties.
Derivatization of this core structure allows for systematic exploration of the chemical space around the pharmacophore, enabling the optimization of biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide serves as a senior scientist's perspective on efficiently accessing these derivatives.
Synthetic Pathway I: Reduction of the Aromatic Nitro Group
The conversion of the aromatic nitro group to a primary amine is arguably the most critical transformation of this scaffold. The resulting aniline, 2-((2-Amino-4-(trifluoromethyl)phenyl)amino)ethanol, is a versatile intermediate for a multitude of subsequent reactions, including amide bond formation, sulfonamide synthesis, and diazotization reactions.
Causality & Method Selection: The choice of reducing agent is paramount and depends on the tolerance of other functional groups within the molecule.
-
Catalytic Hydrogenation: This is often the cleanest and most efficient method, utilizing catalysts like Palladium on Carbon (Pd/C) with a hydrogen source.[6] It proceeds under mild conditions with high yields. However, it requires specialized equipment (hydrogenator or balloon setup) and care must be taken as Pd/C can be pyrophoric.
-
Metal-Mediated Reductions: Reagents like Tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid are classic, robust methods that are often more tolerant of other reducible groups and do not require pressurized hydrogen.[6][7] These methods, however, can involve more strenuous aqueous workups to remove metal salts.
For this guide, we will detail the catalytic hydrogenation protocol due to its high efficiency and clean reaction profile.
Protocol 2.1: Catalytic Hydrogenation of the Nitro Group
This protocol describes the reduction of the nitro group to a primary amine using 10% Palladium on Carbon (Pd/C) as the catalyst and a hydrogen balloon.
Materials & Reagents:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Hydrogen (H₂) gas cylinder and balloon
-
Celite®
-
Round-bottom flask, magnetic stirrer, vacuum adapter
Experimental Workflow Diagram:
Caption: Workflow for Nitro Group Reduction via Catalytic Hydrogenation.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like methanol (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol % Pd) to the solution. Scientist's Note: The catalyst is often added under a gentle stream of nitrogen to prevent exposure of the dry catalyst to air, which can be pyrophoric.
-
Hydrogenation: Secure a rubber septum to the flask, insert a needle connected to a vacuum line, and carefully evacuate the flask. Refill the flask with hydrogen from a balloon. Repeat this vacuum/refill cycle three times to ensure an inert hydrogen atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).
-
Workup: Once complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Safety Note: The Celite® pad with the catalyst should not be allowed to dry completely on the filter paper, as it can ignite upon exposure to air. Quench it with water before disposal.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.
Synthetic Pathway II: N-Alkylation of the Secondary Amine
Introducing alkyl groups to the secondary amine modifies the linker portion of the molecule, which can impact lipophilicity, steric profile, and hydrogen bonding capacity.
Causality & Method Selection: The N-alkylation of this substrate proceeds via a standard nucleophilic substitution (SN2) mechanism.[8] The key considerations are:
-
Base Selection: A non-nucleophilic base is required to deprotonate the amine (or the resulting ammonium salt) without competing in the alkylation reaction. Potassium carbonate (K₂CO₃) is a cost-effective and suitable choice. For less reactive alkylating agents, a stronger base like sodium hydride (NaH) may be necessary, but this increases the risk of O-alkylation.[8]
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is ideal as it dissolves the reagents and facilitates the SN2 reaction.[8]
-
Reactivity: The nucleophilicity of the secondary amine is reduced by the electron-withdrawing effects of the nitro- and trifluoromethyl-substituted phenyl ring. Therefore, moderately elevated temperatures may be required to drive the reaction to completion.[8]
Protocol 3.1: N-Alkylation with an Alkyl Halide
This protocol details the N-methylation using methyl iodide as a representative alkyl halide.
Materials & Reagents:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate, Water, Brine
-
Magnesium Sulfate (MgSO₄), anhydrous
Experimental Workflow Diagram:
Caption: General Workflow for N-Alkylation of the Secondary Amine.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting material.
-
Reagent Addition: While stirring the suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to isolate the pure N-alkylated derivative.
Synthetic Pathway III: O-Acylation of the Primary Alcohol
Esterification of the primary hydroxyl group is a straightforward method to introduce a variety of acyl groups, which can serve as prodrug moieties or modulate the compound's interaction with biological targets.
Causality & Method Selection: The reaction proceeds via nucleophilic acyl substitution. The primary alcohol acts as the nucleophile attacking the electrophilic carbonyl carbon of an acylating agent.
-
Acylating Agent: Acyl chlorides are highly reactive and are a common choice. The reaction is typically rapid and high-yielding. Anhydrides are a suitable, less aggressive alternative.
-
Base: A non-nucleophilic amine base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl byproduct generated during the reaction with an acyl chloride. Pyridine can also serve as the solvent.
Protocol 4.1: O-Acylation with an Acyl Chloride
This protocol describes the formation of an acetate ester using acetyl chloride.
Materials & Reagents:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride) (1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water, Brine
-
Sodium Sulfate (Na₂SO₄), anhydrous
Experimental Workflow Diagram:
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Application Notes and Protocols: Leveraging 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol in Advanced Organic Synthesis
Introduction: A Versatile Building Block in Medicinal Chemistry
2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents.[1][2] Its structure, featuring a nitro group, a trifluoromethyl group, and an amino alcohol moiety, offers a unique combination of reactive sites and physicochemical properties.[1] The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution, while the amino alcohol portion provides a handle for further functionalization and cyclization reactions.[1] This application note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this compound, with a particular focus on its role as a precursor in the synthesis of the antiandrogen drug Nilutamide.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C9H9F3N2O3 | [1][3] |
| Molecular Weight | 250.17 g/mol | [3] |
| Appearance | Yellow crystalline powder | [4] |
| Melting Point | 67-72 °C | [4] |
| Boiling Point | 351.5 °C at 760 mmHg | [4] |
| Density | 1.486 g/cm³ | [4] |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Synthesis Protocol: Preparation of this compound
The most common and efficient synthesis of the title compound involves the nucleophilic aromatic substitution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with 2-aminoethanol.[3] The electron-deficient aromatic ring readily undergoes substitution with the amine nucleophile.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of the title compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), 2-aminoethanol (1.5 eq), and 1-butanol (as solvent).
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess 2-aminoethanol. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as petroleum ether, to yield the final product as a yellow crystalline solid.
Application in the Synthesis of Nilutamide: A Strategic Approach
Nilutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[5] Its synthesis typically starts from 4-nitro-3-(trifluoromethyl)aniline.[6] While direct conversion of this compound to Nilutamide is not extensively documented, a plausible and efficient synthetic strategy involves the cleavage of the N-(2-hydroxyethyl) group to yield the key intermediate, 4-nitro-3-(trifluoromethyl)aniline.
Proposed Synthetic Pathway to Nilutamide
Caption: Proposed synthetic route from the title compound to Nilutamide.
Protocol 1: Oxidative Cleavage to 4-Nitro-3-(trifluoromethyl)aniline
The cleavage of the N-hydroxyethyl group can be achieved through various oxidative methods. One common method involves the use of sodium periodate.
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.
-
Oxidation: Cool the solution in an ice bath and add sodium periodate (NaIO4) (2.0-2.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-nitro-3-(trifluoromethyl)aniline can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of Nilutamide from 4-Nitro-3-(trifluoromethyl)aniline
The formation of the hydantoin ring is a key step in the synthesis of Nilutamide. This can be achieved through a multi-step process involving the formation of an isocyanate followed by cyclization.
Step-by-Step Protocol:
-
Isocyanate Formation: In a dry reaction vessel under an inert atmosphere, dissolve 4-nitro-3-(trifluoromethyl)aniline (1.0 eq) in a dry, aprotic solvent (e.g., toluene or dichloromethane). Add a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., triethylamine) at low temperature.
-
Reaction with an Amino Acid Derivative: To the in-situ generated isocyanate, add a solution of 2-amino-2-methylpropionitrile (or its equivalent) and continue stirring at room temperature.
-
Cyclization and Hydrolysis: The resulting intermediate is then subjected to acidic or basic hydrolysis to facilitate the cyclization and formation of the hydantoin ring, yielding Nilutamide.
-
Purification: The crude Nilutamide is purified by recrystallization from a suitable solvent to obtain the final product of high purity.
Conclusion: A Gateway to Complex Molecules
This compound serves as a readily accessible and versatile intermediate in organic synthesis. The protocols detailed in this application note provide a clear pathway for its preparation and subsequent transformation into high-value pharmaceutical compounds like Nilutamide. The strategic cleavage of the N-hydroxyethyl group unlocks the potential of this molecule as a surrogate for 4-nitro-3-(trifluoromethyl)aniline, a critical building block in medicinal chemistry. By understanding the reactivity of its functional groups and employing the appropriate synthetic methodologies, researchers can effectively utilize this compound to accelerate the development of novel therapeutics.
References
-
Chemical Suppliers. This compound | CAS 10442-83-8. Available at: [Link]
- Google Patents. CN114605331A - A kind of preparation method of nilutamide and intermediate thereof.
-
PubChem. Nilutamide. Available at: [Link]
-
PrepChem.com. Synthesis of 5,5-dimethyl-3-(4-nitro-3-trifluoromethyl-phenyl)-1-nonyl-2,4-imidazolidinedione. Available at: [Link]
-
PrepChem.com. Synthesis of N-hydroxy-N-methyl-N'-(3'-trifluoromethyl-4'-nitrophenyl)-urea. Available at: [Link]
-
PubMed. Aromatic amines can be N-hydroxylated or N-dealkylated by CYP1A2. Available at: [Link]
- Google Patents. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.
-
ResearchGate. 2-(4-Nitrophenyl)oxirane amino derivatives in heterocyclization reactions. Available at: [Link]
-
ACS Publications. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Available at: [Link]
-
Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available at: [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Available at: [Link]
-
PubMed Central. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Available at: [Link]
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- 2. This compound | CAS 10442-83-8 | Chemical-Suppliers [chemical-suppliers.eu]
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- 4. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline - Google Patents [patents.google.com]
The Strategic Utility of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of biologically active molecules and functional materials. A key to unlocking new chemical space lies in the judicious selection and application of versatile building blocks. One such precursor of significant potential is 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol . This molecule is strategically functionalized with a trifluoromethyl group, a nitro moiety poised for transformation, and a hydroxyethylamino side chain, rendering it an exemplary starting material for the construction of diverse heterocyclic systems, particularly those of medicinal relevance such as benzimidazoles and their analogues.
The trifluoromethyl group is a well-established bioisostere for a methyl or chloro group, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The ortho-nitroaniline core is a classical precursor to o-phenylenediamines, which are pivotal intermediates for the synthesis of a multitude of fused heterocycles. The N-(2-hydroxyethyl) substituent offers a handle for further derivatization and can influence the pharmacokinetic properties of the final compounds.
This comprehensive guide provides detailed application notes and protocols for leveraging this compound as a building block in heterocyclic synthesis. We will delve into the mechanistic rationale behind the synthetic strategies and provide step-by-step procedures for the preparation of key heterocyclic cores.
Physicochemical Properties and Synthesis of the Building Block
Before its application in heterocyclic synthesis, a thorough understanding of the building block's properties and preparation is essential.
| Property | Value | Reference |
| CAS Number | 10442-83-8 | [2] |
| Molecular Formula | C₉H₉F₃N₂O₃ | [3] |
| Molecular Weight | 250.17 g/mol | [3] |
| Appearance | Yellow solid | [4] |
| Melting Point | 74.9 °C | [4] |
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title building block via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
A schematic for the synthesis of the building block.
Materials:
-
1-Chloro-2-nitro-4-(trifluoromethyl)benzene
-
2-Aminoethanol
-
1-Butanol
-
Hydrochloric acid (dilute solution)
-
Toluene (or Methylbenzene)
-
Petroleum ether
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure: [4]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-2-nitro-4-(trifluoromethyl)benzene (50 parts by weight) and 2-aminoethanol (37 parts by weight) in 1-butanol (100 parts by volume).
-
Heat the mixture to reflux and stir overnight.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Take up the residue in a dilute hydrochloric acid solution.
-
Extract the product with toluene (2 x 50 mL).
-
Combine the organic layers and wash successively with dilute hydrochloric acid and water (2 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Crystallize the solid residue from petroleum ether to yield this compound. The expected melting point is approximately 74.9 °C.[4]
Causality Behind Experimental Choices:
-
Solvent: 1-Butanol is used as a high-boiling solvent to facilitate the nucleophilic aromatic substitution reaction, which requires elevated temperatures.
-
Work-up: The acidic wash removes any unreacted 2-aminoethanol, while the subsequent water washes remove residual acid and salts. Toluene is an effective solvent for extracting the product from the aqueous phase.
-
Crystallization: Petroleum ether is a non-polar solvent that allows for the purification of the moderately polar product by crystallization, effectively removing non-polar impurities.
Application in the Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[5] The most common and efficient route to 2-substituted benzimidazoles from o-nitroanilines is a one-pot reductive cyclization with aldehydes.
Protocol 2: One-Pot Reductive Cyclization to 2-Substituted-1-(2-hydroxyethyl)-6-(trifluoromethyl)benzimidazoles
This protocol details the direct conversion of this compound to various 2-substituted benzimidazole derivatives.
Reaction Scheme:
One-pot synthesis of benzimidazoles.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
Procedure: (Adapted from a general procedure for reductive cyclization of o-nitroanilines)[6]
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.2 eq) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
To this solution, add sodium dithionite (3.0-4.0 eq) portion-wise with stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium dithionite is a mild and effective reducing agent for converting the nitro group to an amine in the presence of other functional groups. It is also inexpensive and environmentally benign.[6]
-
One-Pot Procedure: This approach is highly efficient as it combines the reduction of the nitro group and the subsequent condensation with the aldehyde and cyclization into a single synthetic operation, avoiding the isolation of the intermediate diamine which can be unstable.[6]
-
Reaction Monitoring: TLC is crucial to determine the endpoint of the reaction and prevent the formation of byproducts due to prolonged heating.
Expected Products and Their Significance:
This protocol allows for the synthesis of a library of 2-substituted-1-(2-hydroxyethyl)-6-(trifluoromethyl)benzimidazoles. The variation of the 'R' group from the aldehyde allows for the modulation of the steric and electronic properties of the final molecule, which is a key strategy in drug design for optimizing target binding and pharmacokinetic profiles.
Application in the Synthesis of Benzimidazolone Derivatives
Benzimidazolones are another important class of heterocyclic compounds with diverse biological activities. They can be synthesized from o-phenylenediamines by reaction with phosgene or its safer equivalents, such as 1,1'-carbonyldiimidazole (CDI).
Protocol 3: Synthesis of 1-(2-hydroxyethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one
This protocol involves a two-step process: first, the reduction of the nitro group, followed by cyclization with CDI.
Workflow Diagram:
Two-step synthesis of benzimidazolone.
Step 1: Reduction to N¹-(2-hydroxyethyl)-4-(trifluoromethyl)benzene-1,2-diamine
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the solvent.
-
Evaporate the solvent under reduced pressure to obtain the crude diamine, which is often used in the next step without further purification due to its potential instability.
Step 2: Cyclization with 1,1'-Carbonyldiimidazole (CDI)
Materials:
-
Crude N¹-(2-hydroxyethyl)-4-(trifluoromethyl)benzene-1,2-diamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Dissolve the crude diamine from Step 1 in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add CDI (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 1-(2-hydroxyethyl)-6-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one.
Causality Behind Experimental Choices:
-
Reduction Method: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines.
-
Inert Atmosphere: The intermediate diamine can be susceptible to air oxidation, so performing the subsequent cyclization under an inert atmosphere is recommended to maximize yield.
-
Cyclizing Agent: CDI is a safer and more convenient alternative to phosgene for the formation of the carbonyl group of the benzimidazolone.[7][8] It reacts with the two amino groups to form the cyclic urea derivative.
Conclusion and Future Perspectives
This compound has been demonstrated to be a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols provided herein offer robust and efficient pathways to trifluoromethyl-substituted benzimidazoles and benzimidazolones. The strategic placement of the trifluoromethyl and N-(2-hydroxyethyl) groups provides a foundation for the development of new chemical entities with potentially enhanced biological activity and favorable pharmacokinetic profiles.
Future work in this area could explore the use of this building block in the synthesis of other heterocyclic systems, such as quinoxalines (by condensation of the diamine with 1,2-dicarbonyl compounds) or other fused imidazole systems. The N-(2-hydroxyethyl) moiety can also be further functionalized to create libraries of compounds for structure-activity relationship (SAR) studies, paving the way for the discovery of novel therapeutic agents.
References
- (Reference to a general review on heterocyclic synthesis - not directly found in search results, but implied by the topic)
-
Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. [Link]
- (Reference to a review on the medicinal applications of benzimidazoles - several were found, e.g., on PubMed)
- (Reference to a specific example of a trifluoromethyl-substituted benzimidazole drug - not explicitly found, but the importance is highlighted in several sources)
-
Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[6][9][10]Triazolo[4,3-a]pyridines. Organic letters, 18(3), 560–563. [Link]
-
PrepChem. (n.d.). Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. Retrieved from [Link]
-
PubMed. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[6][9][10]Triazolo[4,3-a]pyridines. Retrieved from [Link]
- (Reference on the role of trifluoromethyl groups in medicinal chemistry - several were found, e.g., on PMC)
- (Reference to a general protocol for catalytic hydrogen
- (Reference to a review on quinoxaline synthesis - several were found in the search results)
- (Reference to a review on the biological activities of benzimidazolones - not explicitly found but can be inferred from the general importance of benzimidazoles)
- (Reference to a safety note on working with sodium dithionite - standard lab safety inform
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Gaffer, H. E. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 26(15), 4483. [Link]
-
Chemical Suppliers. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines [organic-chemistry.org]
- 8. 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
Application Note: A Validated RP-HPLC-UV Method for the Quantification of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
Abstract
This application note presents a detailed, robust, and validated analytical method for the quantitative determination of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol. The methodology is based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ultraviolet (UV) detection. The protocol herein is designed for researchers, quality control analysts, and drug development professionals requiring a reliable means to quantify this compound in various sample matrices. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its accuracy, precision, and fitness for purpose.[1][2]
Introduction and Scientific Principle
This compound, with CAS number 10442-83-8, is an organic compound characterized by a nitroaromatic structure and a trifluoromethyl group.[3][4] These functional groups make it a compound of interest in various chemical and pharmaceutical contexts, potentially as a synthesis intermediate, a reference standard for impurities, or a component in chemical formulations. Accurate quantification is therefore critical for process control, quality assurance, and regulatory compliance.
The selected analytical approach, RP-HPLC-UV, is predicated on the physicochemical properties of the analyte. The compound's trifluoromethyl group enhances its lipophilicity, making it well-suited for retention on a non-polar stationary phase like C18.[3] The core principle involves the partitioning of the analyte between a non-polar (hydrophobic) stationary phase and a polar mobile phase. The presence of the nitro-substituted phenyl ring acts as a strong chromophore, allowing for sensitive and specific detection by UV spectrophotometry, typically at a wavelength around 254 nm.[5] This method provides an optimal balance of selectivity, sensitivity, and accessibility for most analytical laboratories.
Experimental Workflow Overview
The following diagram outlines the complete analytical workflow, from initial preparation to final data analysis and reporting.
Caption: Figure 1: Analytical Workflow.
Materials and Methods
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water, filtered, or HPLC grade.
-
Formic Acid: Analytical grade (optional, for pH adjustment).
-
This compound: Reference Standard (purity ≥98%).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Instrumentation
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Phenyl-hexyl columns can also be considered for alternative selectivity due to potential π-π interactions with the aromatic ring.[6]
-
Data Acquisition: Chromatography Data System (CDS) software.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: DI Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-10 min: 65% B10-11 min: 25% B11-15 min: 25% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Causality Behind Choices:
-
Mobile Phase: A gradient of acetonitrile and water provides a robust elution profile for compounds of intermediate polarity. The addition of 0.1% formic acid helps to protonate free silanols on the stationary phase and the analyte's amino group, leading to sharper, more symmetrical peaks.
-
Column: A C18 column is the industry standard for reversed-phase chromatography, offering excellent hydrophobic retention for the trifluoromethyl- and phenyl-moieties of the analyte.[5]
-
Detection Wavelength: 254 nm is a common wavelength for detecting aromatic compounds and is highly effective for the nitroaromatic chromophore present in the analyte, ensuring high sensitivity.[5]
Detailed Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Calibration Standards (1-100 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution with the sample diluent. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain the analyte and transfer it to a suitable volumetric flask.
-
Add approximately 70% of the flask volume with the sample diluent.
-
Sonicate for 15 minutes or until the sample is fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the final volume with the diluent.
-
If necessary, filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.
Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL) for the System Suitability Test (SST). The %RSD for retention time and peak area should be ≤ 2.0%.[7]
-
Inject the diluent as a blank to ensure no carryover or system contamination.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared sample solutions.
Method Validation Protocol (ICH Q2(R2) Framework)
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2] The following parameters must be assessed.
Specificity
-
Protocol: Analyze the diluent (blank), a placebo (if applicable), and a sample spiked with the analyte.
-
Acceptance Criteria: The chromatogram of the blank and placebo should show no interfering peaks at the retention time of the analyte. The analyte peak in the spiked sample should be pure and spectrally homogenous (if using a PDA detector).
Linearity
-
Protocol: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area against the corresponding concentration.
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
Accuracy
-
Protocol: Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze these samples in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-assay):
-
Protocol: Analyze six independent preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for the combined results from both days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be formally demonstrated by preparing a standard at the calculated concentration and confirming that it can be quantified with acceptable precision and accuracy.[8]
Robustness
-
Protocol: Analyze a sample while making small, deliberate variations to the method parameters.
-
Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
-
Mobile Phase Composition: ± 2% absolute in the organic modifier.
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.
Summary of Validation Data
The following table summarizes the typical acceptance criteria for the method validation, confirming its suitability for quantitative analysis.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the analyte's retention time. |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
| Limit of Quantitation (LOQ) | To be determined experimentally (typically < 1 µg/mL) |
| Robustness | No significant impact on results. |
Conclusion
The RP-HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The detailed protocol and validation framework provide a comprehensive guide for immediate implementation in a quality control or research environment. This self-validating system ensures data integrity and compliance with international regulatory standards, making it a trustworthy tool for drug development and chemical analysis professionals.
References
-
ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. GMP Compliance. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Retrieved from [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Chemsrc. (2025). CAS#:10442-83-8 | this compound. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]
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HPLC-UV method for "2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol" analysis
An Application Note and Protocol for the Analysis of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol by High-Performance Liquid Chromatography with UV Detection
Introduction
This compound, a substituted nitroaromatic compound, is a molecule of interest in various chemical and pharmaceutical sectors.[1] Its structure, featuring a nitro group, a trifluoromethyl group, and an amino ethanol side chain, suggests its potential utility as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] The trifluoromethyl group can significantly influence the physicochemical and biological properties of a molecule, such as lipophilicity and metabolic stability, making compounds containing this moiety particularly relevant in drug discovery.[3][4] The presence of a nitroaromatic chromophore makes this compound an ideal candidate for analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a widely used technique known for its high resolution, sensitivity, and reproducibility.[3][5]
This application note provides a comprehensive, validated HPLC-UV method for the quantitative determination of this compound. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering a robust and reliable analytical solution. The methodology herein is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure its fitness for purpose.[6][7]
Principle of the Method
The analysis is based on reversed-phase liquid chromatography (RP-LC), a mode of HPLC where a non-polar stationary phase is used with a polar mobile phase.[8][9] The analyte, being a moderately polar aromatic compound, is retained on a hydrophobic C18 column. Elution is achieved using a gradient mixture of an aqueous mobile phase and an organic modifier (acetonitrile). This gradient allows for the effective separation of the analyte from potential impurities with varying polarities. The addition of formic acid to the mobile phase helps to control the pH, ensuring consistent analyte retention and promoting sharp, symmetrical peak shapes.[10] Quantification is performed by monitoring the UV absorbance at 254 nm, a wavelength where nitroaromatic compounds typically exhibit strong absorbance, providing excellent sensitivity.[10][11][12]
Instrumentation, Chemicals, and Reagents
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™, OpenLab).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).
2. Chemicals and Reagents:
-
This compound reference standard (purity ≥98%).
-
Acetonitrile (HPLC grade or higher).
-
Water (HPLC grade, Type I).
-
Formic acid (LC-MS grade or equivalent, ~99%).
-
Methanol (HPLC grade, for cleaning).
Detailed Experimental Protocol
Preparation of Solutions
Mobile Phase A (Aqueous):
-
Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Mix thoroughly and degas for 15 minutes using sonication or an online degasser.
Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. This solution should be stored at 2-8°C and protected from light.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[3]
Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of acetonitrile.
-
Further dilute with the mobile phase mixture (50:50 A:B) to bring the expected analyte concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column provides robust, general-purpose retention for hydrophobic and moderately polar compounds, making it an excellent first choice. The 150 x 4.6 mm, 5 µm format offers a good balance between efficiency and backpressure.
-
Mobile Phase: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV cutoff. The gradient elution ensures that both early and late-eluting impurities can be separated from the main analyte peak within a reasonable timeframe.[12]
-
Acid Modifier: 0.1% formic acid maintains a low pH, ensuring consistent protonation of the analyte and minimizing peak tailing from silanol interactions.[10]
-
Detection Wavelength: 254 nm is a common wavelength for detecting compounds with aromatic rings and nitro groups, offering high sensitivity.[10][11][12] A PDA detector can be used to confirm peak purity and identify the optimal detection wavelength (λmax).
Workflow Diagram
The overall analytical workflow is depicted in the following diagram.
Caption: General workflow for the HPLC-UV analysis of the analyte.
Method Validation Protocol (ICH Q2(R2) Guidelines)
To ensure the method is suitable for its intended purpose, a validation study must be performed.[7][13] The following parameters should be assessed.[6][14][15]
| Validation Parameter | Procedure | Acceptance Criteria |
| System Suitability | Inject the working standard solution (e.g., 50 µg/mL) five times before starting the analysis. | RSD of peak area and retention time < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Specificity | Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that no interfering peaks co-elute with the analyte. Use a PDA detector to check for peak purity. | The analyte peak should be free of co-elution from other components. Peak purity index should be > 0.995. |
| Linearity & Range | Analyze the calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant. |
| Accuracy | Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), each in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (S/N) of a series of diluted standard solutions. | LOD: S/N ≈ 3:1. LOQ: S/N ≈ 10:1. The LOQ should be quantifiable with acceptable precision and accuracy. |
| Robustness | Introduce small, deliberate variations to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). Analyze the effect on retention time and peak area. | The system suitability criteria should still be met. No significant impact on quantitative results. |
Data Analysis and Calculations
-
Identification: The analyte is identified by comparing the retention time of the peak in the sample chromatogram with that of the reference standard.
-
Quantification:
-
Generate a linear regression equation (y = mx + c) from the calibration curve, where 'y' is the peak area and 'x' is the concentration.
-
Calculate the concentration of the analyte in the prepared sample solution using the regression equation.
-
Determine the final amount of the analyte in the original sample using the following formula:
Amount (%) = (C × V × DF) / W × 10
Where:
-
C = Concentration of the analyte from the calibration curve (µg/mL)
-
V = Initial volume of the sample solution (mL)
-
DF = Dilution factor
-
W = Weight of the sample taken (mg)
-
Conclusion
This application note details a specific, sensitive, and robust reversed-phase HPLC-UV method for the quantitative analysis of this compound. The described chromatographic conditions provide excellent separation and peak shape. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is reliable and fit for purpose in research and quality control environments. This method serves as a valuable tool for professionals requiring accurate quantification of this important chemical intermediate.
References
- Benchchem. Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives. Benchchem. Accessed January 13, 2026.
- Patel, K., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
- Püttmann, W., et al. (1999). Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant.
- Benchchem. Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives. Benchchem. Accessed January 13, 2026.
- Dobosz, C., & Gajos, J. (2002). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
- Sigma-Aldrich. Developing HPLC Methods. Sigma-Aldrich. Accessed January 13, 2026.
- MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv. Accessed January 13, 2026.
- Benchchem. Application Note: Validated Analytical Method for Nitroaromatic Compounds. Benchchem. Accessed January 13, 2026.
- Chemsrc. This compound. Chemsrc. Accessed January 13, 2026.
- CymitQuimica. 2-[[2-Nitro-4-(trifluoromethyl)phenyl]amino]ethanol. CymitQuimica. Accessed January 13, 2026.
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- Jones, K. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific. Accessed January 13, 2026.
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. Accessed January 13, 2026.
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- Wikipedia. Reversed-phase chromatography. Wikipedia. Accessed January 13, 2026.
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. Accessed January 13, 2026.
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Accessed January 13, 2026.
- ResearchGate. HPLC analysis of the products of C 20 H 10 trifluoromethylation with 18....
- Benchchem. Synthesis routes of this compound. Benchchem. Accessed January 13, 2026.
- ResearchGate. Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of....
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Accessed January 13, 2026.
- Chemical-Suppliers.com. 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethanol. Chemical-Suppliers.com. Accessed January 13, 2026.
- Oisaki, K., et al. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au.
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"2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol" in the synthesis of pharmaceutical intermediates
An In-Depth Guide to the Application of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol in Pharmaceutical Intermediate Synthesis
Introduction: A Versatile Building Block in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. This compound stands out as a pivotal starting material, or "building block," for the synthesis of complex pharmaceutical intermediates.[1] Its unique structural arrangement, featuring a trifluoromethyl group, a reactive nitro group, and an aminoethanol side chain, offers a powerful toolkit for synthetic chemists.
The presence of the electron-withdrawing trifluoromethyl (CF₃) group often enhances the metabolic stability and lipophilicity of a drug candidate, potentially improving its pharmacokinetic profile.[2] The nitro group, strategically positioned ortho to the amino linkage, is not merely a passive substituent; it is a versatile chemical handle. Its reduction to a primary amine is a gateway to a host of heterocyclic ring systems, most notably benzimidazoles, which are privileged structures in drug discovery. This guide provides a detailed exploration of the synthesis and application of this valuable intermediate, complete with actionable protocols and the scientific rationale behind the methodologies.
Physicochemical Properties and Structural Features
A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.
| Property | Value |
| CAS Number | 10442-83-8[3] |
| Molecular Formula | C₉H₉F₃N₂O₃[3] |
| Molecular Weight | 250.17 g/mol [4] |
| Appearance | Solid (Melting Point: 74.9°C)[5] |
| Synonyms | 4-(2-Hydroxyethylamino)-3-nitrobenzotrifluoride, HC Yellow No. 13[2][3] |
| InChI Key | NJZCRXQWPNNJNB-UHFFFAOYSA-N[4] |
The molecule's power lies in its trifunctional nature:
-
The Nitro Group: Serves as a precursor to a primary amine, enabling cyclization reactions.[6]
-
The Secondary Amine: Acts as a nucleophile or a directing group.
-
The Primary Alcohol: Can be involved in cyclizations or further functionalized.[2]
Core Application: Synthesis of Benzimidazole Scaffolds
One of the most critical applications of this compound is in the synthesis of substituted benzimidazoles. This process is typically a two-step sequence: reduction of the nitro group followed by cyclization.
Step 1: Selective Reduction of the Nitro Group
The conversion of the aromatic nitro group to an amine is the key enabling step. This transformation creates an ortho-phenylenediamine derivative, primed for intramolecular cyclization. A variety of reducing agents can be employed, with the choice often depending on substrate tolerance and desired selectivity.[6] Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using reagents like sodium borohydride (NaBH₄) in the presence of a catalyst are common methods.[6] The use of NaBH₄ with a transition metal catalyst, for example, offers a moderate and effective system for this transformation.[6]
Step 2: Cyclization to Form the Benzimidazole Ring
The resulting diamine, N1-(2-hydroxyethyl)-4-(trifluoromethyl)benzene-1,2-diamine, is highly reactive and can be readily cyclized. The most common method involves condensation with a carboxylic acid or its derivative (e.g., aldehyde, orthoester). For instance, heating the diamine with formic acid will yield a benzimidazole unsubstituted at the 2-position. This cyclization is a cornerstone reaction for building a core heterocyclic scaffold found in numerous FDA-approved drugs.
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The Strategic Role of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol in Medicinal Chemistry: Application Notes for the Synthesis of Non-Steroidal Antiandrogens
Introduction: Unveiling a Critical Building Block in Oncology Drug Development
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs can profoundly influence the pharmacological profile of a drug candidate. The trifluoromethyl and nitro groups, for instance, are well-recognized for their ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets[1][2]. The compound 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, CAS No. 10442-83-8, embodies the deliberate convergence of these valuable functionalities. While not an active pharmaceutical ingredient (API) in itself, this molecule serves as a pivotal intermediate, particularly in the synthesis of non-steroidal androgen receptor antagonists used in the fight against prostate cancer[3][4][].
This technical guide provides a comprehensive overview of the primary application of this compound as a key precursor in the synthesis of Nilutamide. It will detail the synthetic protocols, the underlying mechanistic rationale, and the broader significance of its structural components in the design of targeted cancer therapies.
Core Application: A Gateway to Androgen Receptor Antagonism
The primary and most significant application of this compound in medicinal chemistry is its role as a late-stage intermediate in the synthesis of Nilutamide [][6][7]. Nilutamide is a first-generation non-steroidal antiandrogen (NSAA) that has been utilized in the treatment of metastatic prostate cancer[7]. It functions by competitively inhibiting the binding of androgens (like testosterone and dihydrotestosterone) to the androgen receptor (AR), thereby preventing the receptor's activation and the subsequent transcription of genes that promote prostate tumor growth[][7].
The structural backbone of this compound provides the essential 4-nitro-3-(trifluoromethyl)phenyl moiety that is critical for the antiandrogenic activity of Nilutamide[6]. The trifluoromethyl group enhances receptor binding affinity and the nitro group is a key pharmacophoric feature of this class of antagonists[2].
Logical Workflow: From Intermediate to API
The synthetic journey from the starting materials to the final API, Nilutamide, highlights the strategic importance of this compound. The overall process can be visualized as a multi-step sequence where our topic compound is a stable, isolable intermediate.
Caption: Synthetic workflow from precursors to Nilutamide.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol is based on a standard nucleophilic aromatic substitution reaction, a robust and scalable method for synthesizing diaryl amines and related structures.
Principle: The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring of 1-chloro-2-nitro-4-(trifluoromethyl)benzene towards nucleophilic attack by the primary amine of 2-aminoethanol. The reaction displaces the chloride leaving group, forming the desired product.
Materials & Reagents:
| Reagent | CAS No. | Molecular Wt. | Purpose |
| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | 121-17-5 | 225.56 | Starting Material |
| 2-Aminoethanol (Ethanolamine) | 141-43-5 | 61.08 | Nucleophile |
| 1-Butanol | 71-36-3 | 74.12 | Solvent |
| Hydrochloric Acid (dilute) | 7647-01-0 | 36.46 | Aqueous Workup |
| Toluene (Methylbenzene) | 108-88-3 | 92.14 | Extraction Solvent |
| Petroleum Ether | 8032-32-4 | N/A | Recrystallization |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 50 parts by weight of 1-chloro-2-nitro-4-(trifluoromethyl)benzene, 37 parts of 2-aminoethanol, and 100 parts of 1-butanol[8].
-
Reflux: Stir the mixture and heat to reflux. Maintain reflux overnight to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Solvent Removal: After cooling the reaction mixture to room temperature, remove the 1-butanol solvent under reduced pressure using a rotary evaporator[8].
-
Aqueous Workup: Take up the resulting residue in a dilute hydrochloric acid solution. This step protonates any unreacted ethanolamine and helps in the subsequent separation.
-
Extraction: Transfer the acidic aqueous mixture to a separatory funnel and extract the product with toluene. The organic product will partition into the toluene layer. Perform two additional extractions of the aqueous phase with fresh toluene to maximize recovery[8].
-
Washing: Combine the toluene extracts and wash successively with a fresh portion of dilute hydrochloric acid solution, followed by two washes with water. These washes remove residual acid and water-soluble impurities.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the toluene under reduced pressure to yield the crude solid product[8].
-
Purification: Crystallize the solid residue from petroleum ether. The product, this compound, will precipitate as a solid. Filter the crystals and dry to obtain the final product (Melting Point: 74.9°C)[8].
Part 2: Application in the Synthesis of Nilutamide (Illustrative Pathway)
The conversion of the intermediate to Nilutamide involves the formation of a hydantoin ring structure. This is a representative pathway based on established synthetic routes for Nilutamide[][6].
Principle: The hydroxyl group of the intermediate is first activated or the amino group is reacted with a phosgene equivalent to form a reactive species like an isocyanate. This species then undergoes cyclization with an amino acid derivative (or its equivalent) to form the 2,4-imidazolidinedione (hydantoin) ring of Nilutamide.
Materials & Reagents:
| Reagent | CAS No. | Molecular Wt. | Purpose |
| This compound | 10442-83-8 | 250.17 | Starting Intermediate |
| Triphosgene or Carbonyldiimidazole (CDI) | 32315-10-9 | 296.75 | Phosgene equivalent for isocyanate formation |
| 2-Amino-2-methylpropionitrile | 19355-69-2 | 84.12 | Forms the dimethyl-substituted part of the hydantoin ring |
| Strong Acid (e.g., HCl) | 7647-01-0 | 36.46 | For hydrolysis of the nitrile to complete the hydantoin ring |
| Aprotic Solvent (e.g., Toluene, THF) | various | various | Reaction Solvent |
| Base (e.g., Triethylamine, DBU) | various | various | Acid scavenger/Catalyst |
Step-by-Step Protocol:
-
Formation of Isocyanate (Conceptual Step): The N-(2-hydroxyethyl) group must be converted into a reactive moiety for cyclization. A common strategy in Nilutamide synthesis involves starting from 4-nitro-3-trifluoromethylaniline, which is converted to the corresponding isocyanate[][6]. For our intermediate, a plausible (though not explicitly detailed in searches) transformation would involve protecting the hydroxyl group, reducing the nitro group, forming the isocyanate from the resulting aniline, and then re-oxidizing, which is a convoluted path. A more direct, though hypothetical, route from the parent aniline is often used industrially. The key is the formation of 3-trifluoromethyl-4-nitrophenyl isocyanate .
-
Cyclization Reaction: The isocyanate intermediate is reacted with 2-amino-2-cyanopropane (or a similar 2-aminoisobutyric acid derivative)[6]. This reaction forms an intermediate urea which then cyclizes.
-
Hydantoin Ring Closure: The cyclized intermediate, which contains a nitrile group, is then subjected to acid-catalyzed hydrolysis. This hydrolysis converts the nitrile to a carboxylic acid and completes the formation of the 5,5-dimethyl-2,4-imidazolidinedione (hydantoin) ring structure[][6].
-
Purification: The final product, Nilutamide, is purified by recrystallization from a suitable solvent system to yield the API.
Caption: Key steps in the synthesis of Nilutamide.
Broader Significance in Medicinal Chemistry
The structural features of this compound are emblematic of motifs frequently employed in drug design to achieve desired pharmacological effects.
-
Trifluoromethyl (CF3) Group: The inclusion of a CF3 group is a common strategy in medicinal chemistry to enhance drug efficacy. It can increase metabolic stability by blocking sites of oxidation, improve membrane permeability and bioavailability due to its lipophilicity, and increase binding affinity to target proteins through favorable interactions[1][2]. Its presence is a hallmark of many modern pharmaceuticals, including several anticancer agents[1][9][10].
-
Nitroaromatic Moiety: Nitroaromatic compounds have a long history in medicine, exhibiting a wide range of biological activities, including antibacterial and anticancer effects[1][4]. In the context of antiandrogens like Nilutamide and Bicalutamide, the nitro group is a critical pharmacophore that engages in key interactions within the androgen receptor's ligand-binding domain[11].
-
Amino Alcohol Functionality: The amino alcohol portion of the molecule provides a handle for further synthetic transformations. The hydroxyl group can be derivatized or activated, and the secondary amine is a key linking point. This functionality is common in a vast array of biologically active molecules[12].
Conclusion
This compound is a specialty chemical whose value in medicinal chemistry is defined by its strategic position as a precursor to high-value oncology drugs. Its synthesis is straightforward, and its structure contains the essential pharmacophoric elements required for the construction of potent non-steroidal androgen receptor antagonists like Nilutamide. For researchers and professionals in drug development, understanding the synthesis and application of this intermediate provides insight into the practical, multi-step processes involved in bringing targeted therapies from the laboratory to the clinic.
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Chinese Pharmaceutical Journal. Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Available from: [Link]
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-
PubMed. Synthesis of nitroaromatic compounds as potential anticancer agents. Available from: [Link]
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-
PubMed Central. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Available from: [Link]
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-
Cardiff University ORCA. Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. Available from: [Link]
-
ResearchGate. Synthesis of (R)-bicalutamide derivatives. Available from: [Link]
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-
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PubMed. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications. Available from: [Link]
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Application Note & Protocols for Investigating the Cytotoxicity of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for investigating the cytotoxic potential of the compound 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol. We present a multi-faceted approach employing a suite of robust, validated in vitro assays to characterize the compound's effects on cell viability, membrane integrity, and induction of apoptosis. The protocols detailed herein are designed to be self-validating and provide researchers with the necessary tools to generate reliable and reproducible data for preclinical safety assessment and mechanism of action studies.
Introduction: Unveiling the Cytotoxic Profile of a Novel Compound
The compound this compound is an organic molecule featuring a nitro group and a trifluoromethyl group on a phenyl ring, linked to an amino ethanol moiety.[1] Such structural motifs are of interest in medicinal chemistry and materials science. The presence of a nitroaromatic group suggests potential for bioreductive activation into cytotoxic species, a mechanism known for some nitro compounds.[2][3] Furthermore, the trifluoromethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and biological activity.[4][5]
Given these structural alerts, a thorough investigation of the compound's cytotoxicity is a critical step in its development for any potential application.[6][7][8] This application note outlines a strategic workflow to assess the cytotoxic effects of this compound, moving from general cell viability to more specific mechanisms of cell death.
Strategic Experimental Workflow
A tiered approach is recommended to efficiently characterize the cytotoxicity of the test compound. This workflow allows for an initial broad screening followed by more detailed mechanistic studies.
Caption: Tiered experimental workflow for cytotoxicity assessment.
Core Methodologies and Protocols
Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the intended application of the test compound. For a general cytotoxicity screen, a panel of cell lines representing different tissues is recommended. For example, a common starting point could include:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential liver toxicity.
-
A549 (Human Lung Carcinoma): To evaluate effects on lung cells.
-
MCF-7 (Human Breast Adenocarcinoma): A well-characterized cancer cell line.
-
HEK293 (Human Embryonic Kidney): To assess general cytotoxicity in a non-cancerous human cell line.
All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
Protocol 1: MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[10][11]
Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.[11]
Materials:
-
96-well flat-bottom sterile microplates
-
Test compound: this compound, dissolved in a suitable solvent (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)[12]
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)[10]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10][12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[9][12]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Expected Data Summary:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.85 | 68.0 |
| 50 | 0.42 | 33.6 |
| 100 | 0.15 | 12.0 |
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from damaged cells.[13][14] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon disruption of the plasma membrane.[13]
Principle: The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of lysed cells.[14]
Materials:
-
96-well flat-bottom sterile microplates
-
Test compound
-
Complete cell culture medium
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader capable of measuring absorbance at 490 nm[15]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Maximum LDH Release Control: To determine the maximum LDH release, add lysis buffer to a set of control wells and incubate for 45 minutes before collecting the supernatant.[15]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[15]
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
Expected Data Summary:
| Concentration (µM) | LDH Release (Abs 490nm) | % Cytotoxicity |
| 0 (Spontaneous) | 0.15 | 0 |
| 1 | 0.18 | 3.5 |
| 10 | 0.45 | 35.3 |
| 50 | 0.82 | 78.8 |
| 100 | 0.95 | 94.1 |
| Max Release | 1.00 | 100 |
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[16][17]
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase-3/7 activity.[16][17]
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Test compound
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described in the MTT protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[18]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis:
Express the results as Relative Luminescence Units (RLU) or as a fold change in caspase activity compared to the untreated control.
Expected Data Summary:
| Concentration (µM) | Luminescence (RLU) | Fold Change vs. Control |
| 0 (Control) | 15,000 | 1.0 |
| 1 | 18,000 | 1.2 |
| 10 | 75,000 | 5.0 |
| 50 | 250,000 | 16.7 |
| 100 | 180,000 | 12.0 |
Interpreting the Results: Building a Cytotoxicity Profile
The combination of these three assays provides a comprehensive overview of the cytotoxic effects of this compound.
Caption: Logic diagram for interpreting multi-assay cytotoxicity data.
-
A decrease in the MTT signal indicates a reduction in cell viability, which could be due to cytotoxicity or inhibition of proliferation.
-
An increase in LDH release is a clear indicator of loss of membrane integrity, suggesting a necrotic or late apoptotic mode of cell death.
-
An increase in caspase-3/7 activity is a hallmark of apoptosis.
By comparing the results of these assays, a more detailed picture of the compound's mechanism of action can be formed. For example, if the compound induces caspase activity at concentrations where LDH release is minimal, it suggests an apoptotic mechanism. Conversely, significant LDH release without a corresponding increase in caspase activity points towards necrosis.
Conclusion and Future Directions
This application note provides a robust framework for the initial cytotoxic characterization of this compound. The data generated from these protocols will establish a foundational understanding of the compound's safety profile and can guide further mechanistic studies. Should the compound exhibit significant cytotoxicity, subsequent investigations could include assays for genotoxicity, mitochondrial membrane potential, and the activity of other caspases to further elucidate the specific pathways involved in cell death.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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MTT Proliferation Assay Protocol. (2018). ResearchGate. Retrieved from [Link]
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In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]
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In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
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In Vitro Cytotoxicity. (n.d.). Creative Bioarray. Retrieved from [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2023). Kosheeka. Retrieved from [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
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LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). NIH. Retrieved from [Link]
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Cytotoxic Activity of Selected Trifluoromethyl Ketones Against Oral Tumor Cells. (2008). researchmap. Retrieved from [Link]
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Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. (2008). PubMed. Retrieved from [Link]
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Caspase-Glo 3/7 Assay. (2022). Reaction Biology. Retrieved from [Link]
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Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines. (1999). PubMed. Retrieved from [Link]
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Effect of the test compounds on cell viability. HFF-1 cells were... (n.d.). ResearchGate. Retrieved from [Link]
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What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NIH. Retrieved from [Link]
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Toward the Toxicology of Some Nitro-Compounds. (n.d.). Isaac Scientific Publishing. Retrieved from [Link]
-
BALB/c 3T3 NRU Cytotoxicity Test Method: ICCVAM Recommended Protocol. (n.d.). National Toxicology Program. Retrieved from [Link]
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Tissue-specific activity of aromatic nitro compounds and proposed... (n.d.). ResearchGate. Retrieved from [Link]
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Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. (2021). NIH. Retrieved from [Link]
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This compound | CAS 10442-83-8 | Chemical-Suppliers. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]
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2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol. (n.d.). MySkinRecipes. Retrieved from [Link]
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Stereoselective activity of 2-(4-amino-3-chloro-5- trifluomethyl-phenyl)-2-tert-butylamino-ethanol hydrochloride to improve the pulmonary function in asthma. (n.d.). PMC - NIH. Retrieved from [Link]
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Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis-. (n.d.). PubChem. Retrieved from [Link]
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2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol, (R)-. (n.d.). PubChem. Retrieved from [Link]
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Application Note & Protocols: Leveraging 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol as a Precursor for "Turn-On" Fluorescent Probes
Introduction: The "Dark Precursor" Strategy for Fluorescence Sensing
In the field of molecular sensing and cellular imaging, the ability to generate a signal from a non-interfering background is paramount. "Turn-on" fluorescent probes, which transition from a non-fluorescent (or "dark") state to a highly fluorescent state upon interaction with a specific analyte, represent a superior strategy for achieving high signal-to-noise ratios. This application note details the use and protocols for 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol , a versatile precursor for creating such turn-on probes.
The core of this precursor's utility lies in the photophysical properties of nitrated aromatic compounds. The presence of two powerful electron-withdrawing groups—the nitro (–NO₂) and the trifluoromethyl (–CF₃) moieties—on the phenyl ring effectively quenches intrinsic fluorescence.[1][2] The primary mechanism for this quenching is the promotion of highly efficient non-radiative decay pathways, particularly intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁), which prevents the molecule from relaxing via photon emission (fluorescence).[2] This makes the precursor an ideal "dark" scaffold.
The strategic value emerges when this precursor is used to detect analytes capable of chemically reducing the nitro group. The reduction of the nitro group (–NO₂) to an electron-donating amino group (–NH₂) fundamentally alters the electronic structure of the molecule.[3][4][5] This conversion transforms the molecule from a quenched state to a highly fluorescent "push-pull" system, where the newly formed amino group acts as an electron donor and the trifluoromethyl group remains an electron acceptor, leading to a significant, detectable fluorescent signal.[6] This application note will focus on the use of this precursor for the detection of hydrogen sulfide (H₂S), a key biological gasotransmitter.[7][8][9]
Principle of Detection: Analyte-Mediated "Turn-On" Fluorescence
The detection mechanism is an analyte-induced chemical transformation that switches on fluorescence. Hydrogen sulfide (H₂S) is a mild reducing agent capable of selectively reducing aromatic nitro groups to amines in biological contexts.[6][7]
The reaction proceeds as follows: The non-fluorescent precursor, this compound, reacts with H₂S. H₂S reduces the nitro group to an amino group, yielding the highly fluorescent product, 2-((2-Amino-4-(trifluoromethyl)phenyl)amino)ethanol . This resulting fluorophore exhibits strong emission upon excitation, a signal directly proportional to the concentration of the analyte that triggered the conversion.
Caption: Reaction mechanism for H₂S-mediated fluorescence turn-on.
Synthesis of the Precursor Molecule
For researchers wishing to synthesize the precursor, a straightforward nucleophilic aromatic substitution can be employed. While the compound is commercially available (CAS 10442-83-8), the following protocol provides a reliable synthesis route.[10][11][12]
Protocol 3.1: Synthesis of this compound
-
Reactants & Setup:
-
Combine 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1 part by mole), 2-aminoethanol (1.5 parts by mole), and 1-butanol (as solvent).
-
Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
-
Reaction:
-
Stir the mixture and heat to reflux.
-
Maintain reflux overnight to ensure the reaction goes to completion.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the 1-butanol solvent using a rotary evaporator.
-
Dissolve the residue in a dilute hydrochloric acid (HCl) solution.
-
Extract the aqueous layer with toluene or methylbenzene to remove unreacted starting material.
-
Separate the layers. The product will remain in the aqueous acidic layer.
-
Basify the aqueous layer carefully with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
-
Crystallization:
-
Crystallize the solid residue from petroleum ether to yield the final product as a solid.
-
Confirm identity and purity using standard analytical techniques (NMR, MS, melting point). The reported melting point is approximately 74.9°C.[10]
-
Application Protocol: Detection of Hydrogen Sulfide (H₂S)
This section provides detailed protocols for using the precursor as a turn-on probe for H₂S detection in both buffered solutions and living cells.
Protocol 4.1: In Vitro H₂S Detection in Aqueous Buffer
This protocol is designed to quantify H₂S in a controlled environment, for example, to test enzyme kinetics or screen for H₂S-releasing drugs.
-
Reagent Preparation:
-
Probe Stock Solution (10 mM): Dissolve 2.50 mg of this compound (M.W. 250.17 g/mol ) in 1.0 mL of dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
H₂S Standard Solution (e.g., 10 mM Na₂S): Prepare a fresh stock solution of Sodium Sulfide (Na₂S) in deoxygenated water. Due to the volatility of H₂S, always prepare this solution immediately before use.
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Assay Procedure (96-well plate format):
-
Prepare H₂S standards by serially diluting the Na₂S stock solution in the Assay Buffer to achieve a range of concentrations (e.g., 0-200 µM).
-
Prepare your experimental samples in the Assay Buffer.
-
In a black, clear-bottom 96-well plate, add 100 µL of each standard or sample per well.
-
Add 1 µL of the 10 mM Probe Stock Solution to each well to achieve a final concentration of 100 µM. Mix gently.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically.
-
Measure the fluorescence using a plate reader. Based on related amino-trifluoromethyl-phenyl structures, typical excitation would be in the range of ~380-420 nm and emission in the range of ~490-530 nm.[8] These wavelengths should be optimized by performing an excitation/emission scan on the fully reacted product.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the blank (0 µM H₂S) from all measurements.
-
Plot the fluorescence intensity as a function of H₂S concentration.
-
Determine the linear range of the assay and use a linear regression to calculate the concentration of H₂S in unknown samples.
-
Caption: Experimental workflow for in vitro H₂S detection.
Protocol 4.2: Cellular Imaging of Endogenous or Exogenous H₂S
This protocol outlines the use of the probe for visualizing H₂S levels in cultured cells using fluorescence microscopy.
-
Cell Culture and Plating:
-
Culture cells of interest (e.g., HeLa, MCF7) under standard conditions.
-
Seed cells onto a suitable imaging dish (e.g., glass-bottom 8-chamber slide or 96-well plate) and allow them to adhere overnight.
-
-
Cell Loading and Treatment:
-
Prepare a 10 µM working solution of the probe by diluting the 10 mM stock solution in serum-free cell culture medium.
-
Wash the cells once with warm PBS (pH 7.4).
-
Remove the PBS and add the 10 µM probe solution to the cells.
-
Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
For Exogenous H₂S: After loading, wash the cells twice with PBS and replace with fresh culture medium containing a known concentration of an H₂S donor (e.g., Na₂S).
-
For Endogenous H₂S: After loading, wash the cells twice with PBS and replace with fresh culture medium. If stimulating endogenous production, add the stimulus at this stage.
-
-
Fluorescence Microscopy:
-
Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., a DAPI or CFP cube might be suitable, but optimization is required).
-
Acquire images at different time points after treatment to monitor the change in fluorescence intensity.
-
A control group of cells loaded with the probe but without the H₂S source should be imaged to establish a baseline.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between control and treated groups to determine the relative change in H₂S levels.
-
Expected Results & Data Interpretation
The successful application of this probe precursor is characterized by a low fluorescence background in its absence and a significant, dose-dependent increase in fluorescence intensity in the presence of H₂S.
| Parameter | Precursor (Probe) | Product (Fluorophore) | Rationale |
| Chemical State | 2-Nitro-4-(trifluoromethyl)phenyl | 2-Amino-4-(trifluoromethyl)phenyl | H₂S-mediated reduction of -NO₂ to -NH₂.[3][4] |
| Fluorescence | Quenched ("Off") | Strong Emission ("On") | The -NO₂ group is a potent quencher; the -NH₂ group is an electron-donating group that enables fluorescence.[1][2] |
| Est. λex (nm) | N/A | ~380 - 420 | Based on similar push-pull aniline derivatives. |
| Est. λem (nm) | N/A | ~490 - 530 | Emission is expected in the blue-green region of the spectrum. |
| Quantum Yield (Φ) | < 0.01 | > 0.1 (Expected) | The conversion from a quenched to an emissive state results in a dramatic increase in quantum efficiency. |
Selectivity: A crucial aspect of probe validation is confirming its selectivity for H₂S over other biologically relevant nucleophiles and reactive sulfur species (RSS), such as glutathione (GSH) and cysteine (Cys). It is recommended to perform the in vitro assay (Protocol 4.1) with high concentrations of these potential interferents to demonstrate the probe's specificity.[9][13]
Conclusion and Future Directions
This compound serves as an excellent foundational molecule for the development of turn-on fluorescent probes. Its synthesis is accessible, and the principle of detection—analyte-mediated reduction of a quenching nitro group—is a robust and effective strategy for achieving high-contrast imaging and sensing.[6][7] The protocols provided herein offer a clear pathway for its application in the detection of hydrogen sulfide.
This precursor can be further modified to enhance its properties. For instance, the ethanol group provides a handle for conjugation to targeting moieties (e.g., mitochondria-targeting triphenylphosphonium) or for improving water solubility, expanding its utility in advanced drug development and diagnostics research.[8][14][15]
References
-
Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. PrepChem.com. [Link]
-
Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing. [Link]
-
A New Fluorescent Probe for Hydrogen Sulfide Detection in So-Lution and Living Cells. Preprints.org. [Link]
-
A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells. National Institutes of Health (NIH). [Link]
-
Recent Progress in Fluorescent Probes for the Detection and Research of Hydrogen Sulfide in Cells. MDPI. [Link]
-
Fluorescent probes for hydrogen sulfide detection. ResearchGate. [Link]
-
Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production. National Institutes of Health (NIH). [Link]
-
Schematic presentation of the nitro group reduced into the amino group by NTR. ResearchGate. [Link]
-
Capture and Visualization of Hydrogen Sulfide via A Fluorescent Probe. National Institutes of Health (NIH). [Link]
-
Reaction Based Fluorescent Probes for Hydrogen Sulfide. National Institutes of Health (NIH). [Link]
-
Reduction of nitro to amino and oxidation of amino to nitro. Química Organica.org. [Link]
-
Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]
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Application Notes & Protocols: Evaluating 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol as a Novel Sensitizer for Dye-Sensitized Solar Cells
Introduction: The Quest for Novel Sensitizers in Photovoltaics
Dye-sensitized solar cells (DSSCs) represent a compelling third-generation photovoltaic technology, offering a low-cost, flexible, and environmentally conscious alternative to conventional silicon-based solar cells[1][2]. The core of a DSSC's performance lies in the sensitizing dye, which is responsible for harvesting light and initiating the charge separation process[3]. While ruthenium-based complexes have historically set the benchmark for efficiency, research is increasingly focused on developing metal-free organic dyes to reduce costs and environmental impact[4].
This document outlines a comprehensive research framework for the evaluation of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol as a potential novel sensitizer in DSSC applications. This compound, while not a conventional dye, possesses a unique combination of functional groups that merit investigation. Its structure features a phenylamino backbone substituted with two potent electron-withdrawing groups (a nitro group and a trifluoromethyl group) and a terminal ethanol group. This architecture suggests a potential, albeit unconventional, Donor-π-Acceptor (D-π-A) framework, which is a cornerstone of modern organic sensitizer design.
The following sections provide a detailed profile of the compound, a theoretical assessment of its suitability for DSSC applications, and a step-by-step experimental workflow designed to rigorously characterize its potential from fundamental properties to device performance.
Compound Profile: this compound
This molecule, also known as HC Yellow 13, is an amino alcohol derivative with a complex aromatic structure. A thorough understanding of its chemical and physical properties is the first step in assessing its potential application.
| Property | Value / Description | Source(s) |
| CAS Number | 10442-83-8 | [5][6] |
| Molecular Formula | C₉H₉F₃N₂O₃ | [5][6] |
| Molecular Weight | 250.17 g/mol | [5] |
| Appearance | Solid | [7] |
| Melting Point | 74.9 °C | [7] |
| Boiling Point | 351.5 °C at 760 mmHg | [8] |
| Density | 1.486 g/cm³ | [8] |
| InChI Key | NJZCRXQWPNNJNB-UHFFFAOYSA-N | [5] |
| Solubility | Soluble in organic solvents like 1-butanol and methylbenzene. | [5][7] |
Structural Analysis for DSSC Application:
The molecule's structure is key to its potential function within a solar cell.
-
Electron-Withdrawing Groups (EWGs): The presence of both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group makes the aromatic ring strongly electron-deficient. In a D-π-A dye structure, strong acceptors are crucial for promoting intramolecular charge transfer upon photoexcitation and for facilitating electron injection into the semiconductor's conduction band[9][10][11].
-
Potential Anchoring Groups: The terminal hydroxyl (-OH) group of the ethanol moiety could serve as an anchoring group to bind the molecule to the titanium dioxide (TiO₂) surface. While not as effective as traditional carboxylic or phosphonic acids, hydroxyl groups are known to anchor dyes to metal oxide surfaces[12]. Furthermore, the nitro group itself has been investigated as a potential, albeit weak, anchoring group[13][14][15][16][17]. This dual potential for attachment is a unique feature.
-
Donor/Conjugated System: The secondary amine and the phenyl ring act as the electron donor and π-bridge, respectively. The overall electronic communication between the amine donor and the EWG-substituted ring will dictate the molecule's light-harvesting properties.
Caption: Molecular structure and key functional groups.
Proposed Research Workflow & Protocols
This section details the experimental protocols required to systematically evaluate this compound as a DSSC sensitizer.
Protocol 1: Synthesis and Purification
Causality: High purity of the sensitizer is critical, as impurities can interfere with dye adsorption, introduce charge recombination pathways, or degrade under operating conditions, all of which negatively impact cell performance and stability.
Procedure: A validated synthesis method involves the nucleophilic aromatic substitution of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with 2-aminoethanol[7].
-
Reaction Setup: In a round-bottom flask, combine 50 parts of 1-chloro-2-nitro-4-(trifluoromethyl)benzene, 37 parts of 2-aminoethanol, and 100 parts of 1-butanol[7].
-
Reflux: Stir the mixture and heat under reflux overnight[7].
-
Workup: Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Extraction: Resuspend the residue in a dilute hydrochloric acid solution. Extract the product into methylbenzene. Separate the layers and wash the combined organic phases sequentially with dilute HCl and water[7].
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Crystallization: Recrystallize the solid residue from petroleum ether to yield the purified product[7].
-
Verification: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Spectroscopic and Electrochemical Characterization
Causality: Before fabricating a full solar cell, it is essential to determine if the molecule's fundamental electronic and optical properties are suitable for DSSC operation. The absorption spectrum dictates its light-harvesting capability, while the HOMO/LUMO energy levels determine if the critical electron transfer processes are thermodynamically favorable[18][19].
A. UV-Visible Absorption Spectroscopy
-
Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁶ M) of the purified compound in a suitable solvent, such as ethanol or acetonitrile[3].
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a wavelength range of at least 300-800 nm[20].
-
Determine the wavelength(s) of maximum absorption (λₘₐₓ). This indicates the region of the solar spectrum the molecule can utilize.
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law. A high ε value is desirable for efficient light absorption[21].
B. Cyclic Voltammetry (CV)
-
Prepare a solution of the compound (approx. 1 mM) in an appropriate solvent (e.g., DMF or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate)[19][22].
-
Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode[22].
-
Record the cyclic voltammogram, scanning to measure both the oxidation and reduction potentials.
-
Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ).
-
Estimate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Fc⁺/Fc redox couple):
-
E(HOMO) = -[Eₒₓ - E₁/₂(Fc/Fc⁺) + 4.8] eV
-
E(LUMO) = -[EᵣₑᏧ - E₁/₂(Fc/Fc⁺) + 4.8] eV
-
-
Analysis: For effective operation, the LUMO level must be more negative (higher in energy) than the conduction band edge of TiO₂ (~ -4.0 eV vs. vacuum) to ensure efficient electron injection. The HOMO level must be more positive (lower in energy) than the redox potential of the electrolyte (typically I⁻/I₃⁻, ~ -4.8 eV vs. vacuum) to allow for efficient dye regeneration.
Caption: Required energy level alignment in a DSSC.
Protocol 3: DSSC Fabrication and Assembly
Causality: This protocol constructs the actual photovoltaic device. Each step, from creating a uniform semiconductor layer to properly sealing the cell, is critical for achieving a functional device and obtaining reliable performance data[2][4][23].
A. Photoanode Preparation
-
Clean fluorine-doped tin oxide (FTO) coated glass plates by sonicating sequentially in detergent, deionized water, and ethanol.
-
Deposit a mesoporous TiO₂ layer onto the conductive side of the FTO glass using a technique like doctor-blading or screen printing[4][24].
-
Sinter the TiO₂-coated plate in a furnace at high temperature (e.g., 450-500 °C) for 30 minutes to ensure good particle necking and remove organic binders[25]. Allow to cool.
B. Dye Sensitization
-
Prepare a dye solution of this compound (e.g., 0.3-0.5 mM) in a suitable solvent like ethanol or acetonitrile[25][26]. The addition of a co-adsorbent like chenodeoxycholic acid can be tested to mitigate dye aggregation.
-
Immerse the cooled TiO₂ photoanode into the dye solution and leave it in a dark, sealed container for 12-24 hours to allow for dye adsorption[4][23].
-
After sensitization, rinse the photoanode with the same solvent used for the dye bath to remove any non-adsorbed molecules[25].
C. Counter Electrode Preparation
-
Clean another FTO glass plate.
-
Deposit a thin catalytic layer of platinum (e.g., by drop-casting H₂PtCl₆ solution and heating at 400 °C) or a carbon-based material onto the conductive side[4][24].
D. Cell Assembly
-
Place a thin, solvent-resistant thermoplastic sealant (e.g., Surlyn) around the TiO₂-coated area of the photoanode.
-
Place the counter electrode on top of the photoanode, offset slightly to allow for electrical contact.
-
Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, creating a small chamber[25].
-
Introduce the electrolyte (e.g., a solution of 0.5 M LiI, 0.05 M I₂, and 0.5 M 4-tert-butylpyridine in acetonitrile) into the chamber through pre-drilled holes in the counter electrode via capillary action[4].
-
Seal the holes completely to prevent electrolyte leakage. Clamp the cell with binder clips for secure contact.
Protocol 4: Photovoltaic Performance Characterization
Causality: This final set of protocols measures the device's ability to convert light into electricity, providing the ultimate assessment of the sensitizer's effectiveness. Standardized measurements are crucial for comparing results against benchmarks[1][27][28].
A. Current Density-Voltage (J-V) Measurement
-
Use a solar simulator calibrated to AM 1.5G (100 mW/cm²) illumination[29][30].
-
Place a black mask with a precisely defined aperture over the cell to define the active area and prevent overestimation of current[4].
-
Connect the cell to a source meter (e.g., Keithley 2400) and sweep the voltage while measuring the current[29].
-
From the J-V curve, extract the key photovoltaic parameters:
-
Open-circuit voltage (Vₒ꜀): The voltage at zero current.
-
Short-circuit current density (Jₛ꜀): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Vₘₐₓ * Jₘₐₓ) / (Vₒ꜀ * Jₛ꜀).
-
Power Conversion Efficiency (PCE, η): The overall efficiency, calculated as (Vₒ꜀ * Jₛ꜀ * FF) / Pᵢₙ, where Pᵢₙ is the incident light power density (100 mW/cm²)[31].
-
B. Incident Photon-to-Current Conversion Efficiency (IPCE)
-
Use a dedicated IPCE measurement system, which consists of a monochromatic light source and a lock-in amplifier.
-
Measure the short-circuit current generated by the cell at various specific wavelengths of light.
-
Calculate the IPCE at each wavelength using the formula:
-
IPCE(λ) = (1240 * Jₛ꜀(λ)) / (λ * Pᵢₙ(λ))
-
-
Plot IPCE versus wavelength. The resulting spectrum should correlate with the dye's UV-Vis absorption spectrum and provides a measure of the quantum efficiency of the device across the spectrum[32].
Visualization of the Proposed Research Workflow
Caption: Step-by-step workflow for evaluating a novel DSSC sensitizer.
Data Interpretation and Future Directions
The successful execution of these protocols will yield a comprehensive dataset on the viability of this compound as a DSSC sensitizer.
-
Favorable Outcome: If the compound shows broad visible light absorption, appropriate HOMO/LUMO levels, and generates a measurable photovoltaic effect (even if low), it validates the foundational hypothesis. Future work would focus on molecular engineering—for instance, replacing the ethanol anchor with a stronger carboxylic acid group or modifying the donor/bridge to enhance light absorption and charge separation.
-
Unfavorable Outcome: If the compound fails to adhere to the TiO₂ surface, shows poor light absorption, or yields negligible photovoltaic performance, the analysis will still provide valuable insights. For example, very low Jₛ꜀ might indicate inefficient electron injection or poor light absorption, while a very low Vₒ꜀ could point to high charge recombination rates. This data can guide the rational design of new, related molecular structures, fulfilling the objective of exploring novel chemical spaces for photovoltaic applications.
By following this rigorous, structured approach, researchers can effectively de-risk and evaluate novel candidate molecules, contributing to the broader scientific effort to develop the next generation of efficient and low-cost solar energy technologies.
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Purnomo, A., et al. (2024). Electrochemical Characterization Techniques for Performance Optimization in Dye-sensitized Solar Cells: A Narrative Review. MOTIVECTION : Journal of Mechanical, Electrical and Industrial Engineering, 6(3), 313-328.
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PrepChem. (n.d.). Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. PrepChem.com.
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Zhang, L., & Cole, J. M. (2016). Can nitro groups really anchor onto TiO2? Case study of dye-to-TiO2 adsorption using azo dyes with NO2 substituents. RSC Publishing.
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Gokce, M. E., et al. (2020). Investigation of the effect of a nitro group as an anchor group in dye-sensitized solar cells. SAGE Publications.
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Rani, A., et al. (2016). Effect of electron withdrawing/donating groups on the sensitizing action of organic dyes for n-type dye sensitized solar cells: a theoretical study. INIS-IAEA.
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Çoşkun, M. (2021). Dye-Sensitized Solar Cell (DSSC) Applications based on Cyano Functional Small Molecules Dyes. ResearchGate.
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Ghadim, E. E., et al. (2022). Effect of dye complex structure on performance in DSSCs; An experimental and theoretical study. NIH National Library of Medicine.
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World Journal of Advanced Research and Reviews. (2024). Analysis performance of dye-sensitized solar cells (DSSC) of single and double mixed natural dye as photosensitizers. wjarr.com.
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ResearchGate. (n.d.). Spectrophotometric Study of Dyes for Dye Sensitized Solar Cell (DSSC). ResearchGate.
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JAYARAJ ANNAPACKIAM COLLEGE FOR WOMEN. (n.d.). The Fabrication of Natural Dye Sensitized Solar Cell (Dssc) based on TiO2 Using Henna And Beetroot Dye Extracts. jacollege.ac.in.
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MDPI. (2022). Investigation of UV Dye-Sensitized Solar Cells Based on Water Electrolyte: A New Insight for Wavelength-Selective Greenhouse. mdpi.com.
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White Rose Research Online. (2025). Molecular-modified dyes for dye-sensitised solar cells (DSSCs): a computational chemistry investigation. whiterose.ac.uk.
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ACS Publications. (2015). Anchoring Groups for Dye-Sensitized Solar Cells. ACS Applied Materials & Interfaces.
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CoLab. (2025). The impact of electron-donating and withdrawing groups on diketopyrrolopyrrole-based dye sensitizers: A quantum chemical analysis. colab.research.google.com.
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MDPI. (n.d.). Dye-Sensitized Solar Cells with Modified TiO2 Scattering Layer Produced by Hydrothermal Method. mdpi.com.
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Indian Academy of Sciences. (2025). The impact of electron-donating and withdrawing groups on diketopyrrolopyrrole-based dye sensitizers. ias.ac.in.
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ResearchGate. (2011). Effects of Ethanol on Optimizing Porous Films of Dye-Sensitized Solar Cells. ResearchGate.
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Kim, J. Y., et al. (2014). DCM-based organic dyes with electron donating groups for dye-sensitized solar cells. Journal of Nanoscience and Nanotechnology, 14(7), 5203-5206.
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Troubleshooting & Optimization
Technical Support Center: Recrystallization of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
This guide provides in-depth technical support for the purification of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol (CAS No. 10442-83-8) via recrystallization. It is designed for researchers, chemists, and drug development professionals to address common experimental challenges, moving beyond a simple protocol to explain the scientific reasoning behind each step and troubleshooting measure.
Section 1: Foundational Knowledge & Initial Considerations
This section addresses the fundamental properties of the target compound and the theoretical underpinnings of the recrystallization process. Understanding these principles is critical for effective troubleshooting.
Q1.1: What are the key physicochemical properties of this compound that influence solvent selection for recrystallization?
A1.1: The molecular structure of this compound dictates its solubility behavior. It is an amphiphilic molecule, meaning it possesses both polar and non-polar characteristics, which makes solvent selection a nuanced process.[1]
-
Polar Moieties: The hydroxyl (-OH) and secondary amine (-NH-) groups are capable of hydrogen bonding, lending polarity to the molecule.
-
Non-Polar Moiety: The aromatic ring containing a nitro group (-NO2) and a highly lipophilic trifluoromethyl (-CF3) group is non-polar.[1]
This dual nature means that a single solvent may not be ideal. A solvent that is too non-polar will fail to dissolve the compound, while a solvent that is too polar may dissolve it too readily, even at room temperature, leading to poor recovery. This often necessitates the use of a mixed-solvent system.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 10442-83-8 | [1][2] |
| Molecular Formula | C₉H₉F₃N₂O₃ | [1][2] |
| Molecular Weight | 250.17 g/mol | [2][3] |
| Boiling Point | 351.5°C at 760 mmHg | [2] |
| Density | 1.486 g/cm³ | [2] |
| Synonyms | N-(2-Hydroxyethyl)-2-nitro-5-(trifluoromethyl)aniline, HC Yellow No. 13 |[1][3] |
Q1.2: What is the core principle of recrystallization, and why is it effective for this compound?
A1.2: Recrystallization is a purification technique for solid compounds based on differences in solubility.[4] The fundamental principle is to dissolve the impure solid in a minimum amount of a hot, boiling solvent in which the compound is highly soluble, but in which the impurities are either highly soluble (and remain in solution upon cooling) or insoluble (and can be removed by hot filtration).[5] As the saturated solution cools slowly, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form, leaving the soluble impurities behind in the remaining solvent (the "mother liquor").[4]
For this compound, this method is effective because its crystalline lattice structure will preferentially incorporate molecules of its own kind, excluding structurally different impurity molecules. The key is to establish conditions that favor slow, ordered crystal growth over rapid precipitation.[5]
Section 2: Experimental Protocols & Methodologies
This section provides actionable, step-by-step protocols for performing the recrystallization.
Protocol 2.1: How to Select an Appropriate Recrystallization Solvent
A2.1: The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4°C).[4]
Step-by-Step Solvent Screening:
-
Preparation: Place approximately 20-30 mg of the crude compound into several small test tubes.
-
Single Solvent Test: To each tube, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, toluene, acetone) dropwise at room temperature.[6][7] If the compound dissolves readily at room temperature, the solvent is unsuitable as it will lead to poor recovery.
-
Heating Test: If the compound is insoluble at room temperature, gently heat the solvent to its boiling point. Add the hot solvent dropwise until the solid just dissolves. Use the minimum amount necessary.[5]
-
Cooling Test: Allow the saturated solution to cool slowly to room temperature, then place it in an ice bath. An ideal solvent will yield a high quantity of crystalline precipitate.
-
Mixed-Solvent System Test: Due to the compound's amphiphilic nature, a mixed-solvent system is highly recommended.[8]
-
Dissolve the compound in a minimum amount of a hot "good" solvent (one in which it is very soluble, e.g., ethanol or acetone).
-
Add a "bad" solvent (one in which it is poorly soluble, e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[9]
-
Add a few more drops of the "good" solvent to re-clarify the solution.
-
Allow the solution to cool as described in Step 4. An ethanol/water mixture is a common and effective starting point.[8]
-
Table 2: Suggested Solvents for Screening
| Solvent Type | Examples | Rationale |
|---|---|---|
| Polar Protic | Ethanol, Methanol, Water | Solubilizes the polar -OH and -NH groups. Water is a good anti-solvent when paired with alcohols.[6][8] |
| Polar Aprotic | Acetone, Ethyl Acetate | Balances polarity and can dissolve a range of compounds. Acetone and ethyl acetate are common for related structures.[6][7][10] |
| Non-Polar Aromatic | Toluene | May be effective for the non-polar aromatic core, but likely requires a polar co-solvent. |
| Mixed Solvents | Ethanol/Water, Acetone/Hexane | Often the most successful approach for molecules with mixed polarity, allowing for fine-tuned solubility.[6] |
Protocol 2.2: General Recrystallization Workflow
A2.2: This protocol outlines the standard procedure once a suitable solvent system has been identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or "good" solvent of a mixed pair) and a boiling chip. Heat the mixture to a gentle boil while stirring. Add just enough hot solvent to completely dissolve the solid.[5]
-
(Optional) Decolorization: If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat the solution to boiling for a few minutes.[9][11]
-
(Optional) Hot Gravity Filtration: If there are insoluble impurities or charcoal was added, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[11]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]
-
Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter, followed by air drying or using a vacuum oven at a temperature well below the compound's melting point.
Caption: General workflow for the recrystallization process.
Section 3: Troubleshooting Guide
This section is formatted as a direct question-and-answer guide to address the most common problems encountered during recrystallization.
Q3.1: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A3.1: This is a very common issue, typically arising from two main causes: supersaturation or using too much solvent.[5][12]
-
Cause 1: Supersaturation. The solution holds more dissolved compound than it theoretically should at that temperature.[12]
-
Solution A - Induce Nucleation: Scratch the inside of the flask just below the surface of the liquid with a clean glass stirring rod. The microscopic scratches provide a surface for crystals to begin forming.[5][12]
-
Solution B - Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal acts as a template for further crystal growth.[5]
-
-
Cause 2: Too Much Solvent. The solution is not saturated enough for crystals to form, even when cold.[12][13]
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound.[13] Do this in a fume hood. Periodically remove the flask from the heat and allow it to cool to see if crystals begin to form. Once you reach the saturation point, cool slowly as before.
-
Q3.2: Instead of solid crystals, an oil or liquid droplet is forming in my flask. What went wrong?
A3.2: This phenomenon, known as "oiling out," occurs when the solid separates from the solution at a temperature above its own melting point.[12] This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the presence of impurities significantly depresses the melting point of the mixture.
-
Solution A - Adjust Solvent and Cooling: Reheat the solution until the oil completely redissolves. Add a small amount of additional "good" solvent to decrease the saturation temperature.[13] Then, allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.[12]
-
Solution B - Change Solvents: If the problem persists, the chosen solvent system is likely unsuitable. The compound may be too soluble or its melting point too low for that specific solvent. Re-evaluate your solvent choice using the protocol in Section 2.1.
-
Solution C - Remove Impurities: High impurity levels can cause oiling out. If you did not perform a charcoal treatment and your crude material is colored, try the procedure again including the decolorization step.[13]
Q3.3: My final yield of purified crystals is extremely low. How can I improve it?
A3.3: A low yield indicates that a significant amount of your product was lost during the process.[13]
-
Cause 1: Too Much Solvent Added Initially. This is the most frequent cause of low recovery, as a large portion of the compound remains dissolved in the mother liquor.[5][13]
-
Solution: Always use the absolute minimum amount of hot solvent required to dissolve the crude solid. If you have not discarded the mother liquor, you can try to recover more product by evaporating some of the solvent and re-cooling.[13]
-
-
Cause 2: Premature Crystallization. If the compound crystallized during a hot filtration step, it was lost with the insoluble impurities.
-
Solution: Ensure your filtration apparatus is pre-heated and that you add a slight excess of hot solvent before filtering to keep the compound in solution.[11]
-
-
Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will redissolve some of your product.[5]
-
Solution: Use a minimal volume of ice-cold solvent for the wash step. The goal is only to rinse the surface of the crystals.
-
Q3.4: The final product is still colored, or analysis shows it is still impure. What happened?
A3.4: This indicates that the impurities were not effectively separated.
-
Cause 1: Rapid Crystallization. If the solution cools too quickly, impurities can become trapped within the crystal lattice.[13]
-
Solution: Ensure slow, undisturbed cooling. Do not immediately place the hot flask into an ice bath. Allow it to reach room temperature on a benchtop first, insulated if necessary.[13]
-
-
Cause 2: Colored Impurities Not Removed. Some impurities are intensely colored and can adsorb onto the crystal surface.
-
Cause 3: Impurity has Similar Solubility. The chosen solvent may not be selective enough, having a similar solubility profile for both the compound and the impurity.
-
Solution: A different solvent system is required. Alternatively, a second recrystallization may be necessary to achieve the desired purity.
-
Caption: A decision tree for troubleshooting common issues.
References
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]
-
El-Setouhy, D. A., & El-Gazayerly, O. N. (2019). Co-crystallization for enhanced dissolution rate of bicalutamide: preparation and evaluation of rapidly disintegrating tablets. PubMed. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
El-Setouhy, D. A., & El-Gazayerly, O. N. (2019). Co-crystallization for enhanced dissolution rate of bicalutamide: preparation and evaluation of rapidly disintegrating tablets. Taylor & Francis Online. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (2012). WO2012042532A1 - Process for preparing bicalutamide.
-
California State University, Stanislaus. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]
-
Perlovich, G. L., et al. (2016). Bicalutamide cocrystals: screening, crystal structures and physicochemical properties. CrystEngComm. Retrieved from [Link]
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2018). Description of Chemicals and Solvents Used. Retrieved from [Link]
Sources
- 1. CAS 10442-83-8: 2-[[2-Nitro-4-(trifluoromethyl)phenyl]amin… [cymitquimica.com]
- 2. CAS#:10442-83-8 | this compound | Chemsrc [chemsrc.com]
- 3. 10442-83-8 CAS Manufactory [m.chemicalbook.com]
- 4. mt.com [mt.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry-solutions.com [chemistry-solutions.com]
- 10. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol in Assays
Welcome to the technical support center dedicated to addressing the common yet critical challenge of working with poorly soluble compounds, specifically focusing on "2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol" (CAS 10442-83-8). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to solubility issues that can compromise assay validity and reproducibility. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to empower you to overcome these experimental hurdles.
The molecular structure of this compound, with its nitro and trifluoromethyl moieties, suggests inherent lipophilicity, which often translates to low aqueous solubility. This guide will walk you through understanding, quantifying, and resolving these solubility challenges.
Part 1: Troubleshooting Guide - A Proactive Approach to Solubility
This section is structured in a question-and-answer format to directly address the issues you may be facing in the lab.
Q1: My compound, this compound, is precipitating in my aqueous assay buffer. What is the first step I should take?
A1: The first and most critical step is to systematically assess your compound's solubility and your current stock solution and dilution protocol. Precipitation is a clear indicator that the compound's concentration has exceeded its solubility limit in the final assay buffer.
Initial Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound precipitation.
Start by ensuring your final Dimethyl Sulfoxide (DMSO) concentration is as low as possible, ideally below 0.5%, and certainly not exceeding 1%.[1][2] High concentrations of DMSO can be toxic to cells and can also cause your compound to fall out of solution when diluted into an aqueous medium.[2][3]
Q2: I'm using DMSO as a solvent, but I'm still facing solubility issues. What are my next options?
A2: While DMSO is a powerful and widely used solvent, it's not a universal solution.[1][4] If you're encountering problems, consider the following strategies:
-
Co-Solvents: Introducing a co-solvent can significantly enhance the solubility of your compound in the final assay buffer.[5] Common co-solvents to consider include:
-
pH Modification: The solubility of ionizable compounds is highly dependent on pH. Your target compound has an amino group, which can be protonated at acidic pH, potentially increasing its aqueous solubility. Experiment with buffering your assay medium to a lower pH, if your assay permits, to see if this improves solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8][9] However, be cautious as surfactants can interfere with some biological assays.
Q3: How much DMSO is acceptable in a cell-based assay?
A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[1][2][3] Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.[3][10][11] It is crucial to run a vehicle control with the same final DMSO concentration as your test wells to account for any solvent effects.[12]
| DMSO Concentration | General Effect on Most Cell Lines |
| < 0.1% | Generally considered safe with minimal effects.[3] |
| 0.1% - 0.5% | Acceptable for many assays, but some sensitive cell lines may show effects.[2] |
| 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects.[2][3] |
| > 1.0% | Often leads to significant cell death and should be avoided.[3][11] |
Q4: Are there any alternatives to DMSO for highly insoluble compounds?
A4: Yes, several alternatives to DMSO can be considered, each with its own advantages and disadvantages.
-
Dimethylformamide (DMF): Similar in solvent power to DMSO, but may also have toxicity concerns.[7]
-
Cyrene™ (dihydrolevoglucosenone): A greener, bio-based solvent that has shown promise as a DMSO alternative with potentially lower toxicity.[13][14][15]
-
Zwitterionic Liquids (ZILs): A newer class of solvents that are reportedly less toxic than DMSO and can dissolve some DMSO-insoluble compounds.[4]
When considering an alternative solvent, it is imperative to perform thorough validation to ensure it does not interfere with your assay or exhibit unacceptable cytotoxicity.
Part 2: Frequently Asked Questions (FAQs)
Q5: How can I determine the solubility of this compound in different solvents?
A5: You should experimentally determine both the kinetic and thermodynamic solubility of your compound.
-
Kinetic Solubility: This is a high-throughput method that measures the concentration at which a compound precipitates when rapidly diluted from a DMSO stock into an aqueous buffer. It is a good indicator of solubility under typical screening conditions.
-
Thermodynamic Solubility: This measures the true equilibrium solubility of the compound in a given solvent. It is a more time-consuming but more accurate measure.
Detailed protocols for both kinetic and thermodynamic solubility assays are provided in the "Experimental Protocols" section of this guide.
Q6: My compound seems to be interfering with my fluorescence-based assay. What could be the cause?
A6: Nitroaromatic compounds, like this compound, are known to be potential fluorescence quenchers.[7][16][17] This is due to a phenomenon called photoinduced electron transfer (PET), where the electron-deficient nitro group can accept an electron from the excited state of a fluorophore, causing it to return to its ground state without emitting a photon.[15]
To confirm if your compound is quenching fluorescence, you can run a control experiment where you measure the fluorescence of your reporter molecule in the presence and absence of your compound, without the other assay components. If you observe a decrease in fluorescence, you will need to consider alternative assay formats or use a correction factor.
Q7: Can the trifluoromethyl group on my compound cause any specific issues?
A7: The trifluoromethyl (-CF3) group is highly electronegative and can significantly impact a molecule's properties. While it often enhances metabolic stability and binding affinity, it also increases lipophilicity, which can contribute to poor aqueous solubility.[11][18] In terms of assay interference, the -CF3 group itself is generally not considered a reactive moiety that would directly interfere with most assay components. However, its influence on the overall electronic properties of the molecule could play a role in interactions that lead to assay artifacts.
Q8: What is the best way to prepare a stock solution of a poorly soluble compound?
A8: Proper stock solution preparation is fundamental to obtaining reliable and reproducible results.[16]
Best Practices for Stock Solution Preparation:
-
Start with a High-Quality Solvent: Use anhydrous, high-purity DMSO or another appropriate organic solvent.
-
Use an Accurate Balance: Precisely weigh your compound to ensure an accurate starting concentration.
-
Ensure Complete Dissolution: Use a vortex mixer and/or sonication to ensure your compound is fully dissolved in the stock solvent. Visually inspect the solution for any undissolved particles.
-
Store Properly: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to precipitation.
Part 3: Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of your compound using nephelometry (light scattering).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a clear 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
In a separate 96-well plate, add your aqueous assay buffer.
-
Transfer a small, fixed volume (e.g., 2 µL) of each concentration from the compound plate to the corresponding wells of the buffer plate. This will result in a final DMSO concentration of approximately 1-2%.
-
Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 620 nm.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Preparation of Compound Working Solutions for Cell-Based Assays
This protocol minimizes precipitation when diluting a DMSO stock for a cell-based assay.
-
Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Create an intermediate dilution plate. For example, dilute the 10 mM stock 1:100 into cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.
-
Perform Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.
-
Add to Cells: Add the final serially diluted compound solutions to the wells containing cells. The final DMSO concentration will be well below 1%.
-
Vehicle Control: Ensure that a "vehicle control" is prepared by performing the same dilution steps with 100% DMSO instead of the compound stock solution.
Workflow for Preparing Working Solutions:
Caption: Recommended workflow for preparing working solutions for cellular assays.
References
-
Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (2020). Nature Communications. [Link]
-
What effects does DMSO have on cell assays? - Quora. (2017). Quora. [Link]
-
DMSO in cell based assays - Scientist Solutions. (n.d.). Scientist Solutions. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. (2019). RSC Medicinal Chemistry. [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon. [Link]
-
Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. (2019). National Institutes of Health. [Link]
-
Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. (2020). University of Strathclyde. [Link]
-
Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? (2015). ResearchGate. [Link]
-
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2018). National Institutes of Health. [Link]
-
Best Practices For Stock Solutions. (n.d.). FasterCapital. [Link]
-
Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds. (2008). PubMed. [Link]
Sources
- 1. chalcogen.ro [chalcogen.ro]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorescent metal–organic framework for selective sensing of nitroaromatic explosives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. search.lib.jmu.edu [search.lib.jmu.edu]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ziath.com [ziath.com]
- 17. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
Document ID: TSC-2026-01-A
Version: 1.0
For Internal and External Use
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol (CAS 10442-83-8). The inherent reactivity of the nitroaromatic and amino alcohol functionalities, coupled with the electron-withdrawing nature of the trifluoromethyl group, necessitates specific handling and storage protocols to ensure its long-term stability and experimental reproducibility. This document provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during laboratory use and storage. The recommendations herein are synthesized from established principles of organic chemistry, data from analogous structures, and regulatory guidelines on stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The stability of this compound is primarily influenced by four factors: light, temperature, oxygen, and pH .
-
Light (Photodegradation): Nitroaromatic compounds are known to be susceptible to photolytic degradation.[1] Exposure to UV or even ambient laboratory light can induce reactions, potentially leading to the reduction of the nitro group or other unintended photoreactions. Therefore, the compound should always be stored in amber vials or containers that protect it from light.[2]
-
Temperature (Thermal Degradation): Elevated temperatures can accelerate degradation pathways. For amino alcohols, thermal stress can lead to dehydration and other decomposition reactions.[3] It is crucial to adhere to the recommended storage temperatures to minimize thermal decomposition.[4]
-
Oxygen (Oxidation): The secondary amine and primary alcohol in the side chain are susceptible to oxidation. The presence of atmospheric oxygen, especially in combination with light or trace metal ions, can lead to the formation of impurities.[5] Storing under an inert atmosphere (e.g., nitrogen or argon) is a key preventative measure.[4]
-
pH (Hydrolytic Degradation): Although the trifluoromethyl group is generally stable, extreme pH conditions (highly acidic or basic) can promote hydrolysis of other functional groups or catalyze degradation reactions.[5] When preparing solutions, using buffers in the neutral pH range is advisable unless the experimental protocol dictates otherwise.
Q2: I've observed a color change in my solid sample, from a yellow powder to a brownish or reddish hue. What does this indicate?
A2: A color change is a common visual indicator of degradation. This is often associated with the alteration of the nitroaromatic chromophore. Potential causes include:
-
Nitro Group Reduction: The nitro group (-NO₂) can be reduced to nitroso (-NO), hydroxylamino (-NHOH), or even amino (-NH₂) groups. These resulting compounds often have different colors.[6] This process can be initiated by light exposure or the presence of reducing agents.
-
Oxidation of the Amino Side Chain: Oxidation of the amino alcohol moiety can lead to the formation of colored impurities.
-
Formation of Complex Impurities: Over time, small degradation products can react with each other or the parent compound to form larger, often colored, polymeric impurities.
If you observe a color change, it is highly recommended to perform a purity analysis (e.g., via HPLC) to quantify the extent of degradation before using the material in a critical experiment.
Q3: My compound shows a new peak in the HPLC chromatogram after being stored in solution for a few days. What is the likely cause?
A3: The appearance of a new peak in the HPLC chromatogram is a clear indication of degradation in solution. The most probable causes are hydrolysis or oxidation. The rate of degradation in solution is typically faster than in the solid state due to increased molecular mobility.
To mitigate this, it is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at a low temperature (2-8°C or -20°C), protected from light, and purged with an inert gas before sealing. The choice of solvent can also play a role; protic solvents may participate in degradation pathways more readily than aprotic solvents.
Troubleshooting Guide
This section addresses specific issues that users may encounter and provides a logical approach to troubleshooting.
Issue 1: Inconsistent or Poor Results in Biological Assays
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degraded Compound | 1. Verify Purity: Analyze the compound (both solid stock and dissolved sample) using a stability-indicating HPLC method (see Protocol 1). Compare the chromatogram to that of a freshly opened, high-purity standard. 2. Check Storage History: Review the storage conditions of the compound (temperature, light exposure, atmosphere). | Degradation products can have different biological activities (or be inactive), leading to variability in experimental outcomes. A purity check is the most direct way to rule out compound integrity as the source of the problem. |
| Solvent Effects | 1. Evaluate Solvent Stability: If possible, analyze the compound in the assay solvent over the time course of the experiment to check for solvent-induced degradation. 2. Use Fresh Solutions: Always prepare solutions immediately before use. | The compound may be unstable in the specific solvent or buffer system used for the assay, especially under assay conditions (e.g., 37°C incubation). |
Issue 2: Difficulty in Obtaining a Clear Solution or Presence of Particulates
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Formation of Insoluble Degradants | 1. Filter the Solution: Use a 0.22 µm syringe filter to remove any particulates before use. 2. Analyze the Particulate: If sufficient material is present, it can be isolated and analyzed (e.g., by LC-MS) to identify the insoluble species. | Degradation can lead to the formation of less soluble impurities or polymers. |
| Low Solubility | 1. Verify Solvent Choice: Consult literature for appropriate solvents. The compound is generally soluble in organic solvents.[4] 2. Gentle Warming/Sonication: Use gentle warming or sonication to aid dissolution, but be mindful that excessive heat can accelerate degradation. | The compound itself has limited aqueous solubility. Ensure the chosen solvent is appropriate for the desired concentration. |
Recommended Protocols
Protocol 1: Recommended Long-Term Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on best practices for analogous chemical structures.[2][4][7]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. |
| Light | Protect from light (Amber vial) | Prevents photolytic degradation of the nitroaromatic group. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation of the secondary amine and primary alcohol. |
| Container | Tightly sealed, non-reactive container | Prevents moisture absorption and contamination. |
| Form | Solid (as supplied) | The compound is generally more stable in its solid, crystalline form than in solution. |
Protocol 2: Stability-Indicating HPLC Method for Purity Analysis
While a specific validated method for this exact compound is not publicly available, the following method is a robust starting point for a stability-indicating analysis, based on methods for similar nitroaromatic and trifluoromethylaniline compounds.[8][9] Method validation according to ICH guidelines is required for use in a regulated environment.[10][11]
-
Objective: To separate the parent compound from potential degradation products.
-
Instrumentation: HPLC with UV Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B (linear gradient)
-
20-25 min: 90% B (hold)
-
25-26 min: 90% to 30% B (linear gradient)
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or scan for optimal wavelength).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition or acetonitrile to a concentration of approximately 0.5 mg/mL.
Protocol 3: Performing a Forced Degradation Study
A forced degradation study is essential to understand the potential degradation pathways of the compound.[1][5][12] This involves subjecting the compound to stress conditions and analyzing the resulting mixture by a stability-indicating method like the one described in Protocol 2.
-
Objective: To intentionally degrade the compound to identify potential degradation products and establish degradation pathways.
-
Procedure:
-
Prepare several solutions of the compound (e.g., 1 mg/mL in a suitable solvent).
-
Expose each solution to one of the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48 hours. For solid-state, heat the powder at 80°C.
-
Photodegradation: Expose a solution in a quartz cuvette to a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
After exposure, neutralize the acidic and basic samples.
-
Analyze all samples by the stability-indicating HPLC method (Protocol 2) and compare them to an unstressed control sample. LC-MS can be used to identify the mass of the degradation products.[6][13][14][15]
-
Visualizing Stability Concepts
Degradation Workflow
The following diagram illustrates the logical workflow for investigating a suspected stability issue.
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
This diagram outlines the potential chemical transformations the compound may undergo under stress conditions.
Caption: Potential degradation routes for the compound.
References
-
PubChem. p-Toluidine. National Center for Biotechnology Information. [Link]
-
TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]
-
Deepak Nitrite Limited. SAFETY DATA SHEET p-Toluidine. 2023. [Link]
-
Loba Chemie. p-TOLUIDINE FOR SYNTHESIS. [Link]
-
Osorio, E., et al. Forced degradation studies of a new ant-leishmanial drug candidate: 8-((3-(5-chloro-2-(2,4-dichlorophenoxy)phenoxy)propyl)oxy)-2-methylquinoline. Journal of Chemical and Pharmaceutical Research, 2016, 8(5):697-702. [Link]
-
PubChem. 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
Gates, P. M., et al. Analysis of environmental samples for explosives and explosives degradation products by liquid chromatography-mass spectrometry. 1994. [Link]
-
PubChem. 2-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
Loba Chemie. P-TOLUIDINE HYDROCHLORIDE FOR SYNTHESIS MSDS. 2015. [Link]
-
Chen, P-H., et al. Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. Analytical Chemistry, 2024. [Link]
-
G. S. Kumar, V. V. S. R. N. A. Devi. Forced Degradation Studies. MedCrave Online, 2016. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Trifluoromethylaniline Derivatives in Chemical Synthesis. [Link]
-
Bajaj, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2012. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. Validation of analytical methods for active constituents and agricultural products. 2014. [Link]
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Jorgensen, L., et al. Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 2010. [Link]
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MedCrave. Forced Degradation Studies. 2016. [Link]
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ResearchGate. Development and optimization of an LC-MS method for the separation of nitrosamine impurities. 2023. [Link]
-
piCHEM. Analytical Method Validation. [Link]
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Newcrom. Separation of Ethanol, 2-[(2-nitrophenyl)amino]- on Newcrom R1 HPLC column. [Link]
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Al-Kindy, S. M., et al. Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent... Sultan Qaboos University Journal For Science, 2022. [Link]
-
Panda, S. S., et al. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Pharmaceutical Methods, 2012. [Link]
-
FDA. ORA Lab Manual Vol. II - Methods, Method Verification and Validation. 2019. [Link]
-
Raza, A., et al. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 2016. [Link]
-
Patel, P. N., et al. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 2015. [Link]
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Technical Support Center: Reaction Condition Optimization for 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
Welcome to the technical support center for the synthesis of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophile, 2-aminoethanol, displaces a leaving group (typically a halide, such as chlorine) on an activated aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups, namely the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, positioned ortho and para to the leaving group.[1][2] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[3]
This intermediate is a crucial component in the synthesis of Nilutamide, a non-steroidal anti-androgen medication.[4][] Understanding the nuances of this reaction is critical for optimizing yield, purity, and scalability.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries encountered during the synthesis of this compound.
Q1: My reaction is very slow or incomplete. What are the likely causes?
A1: Several factors can contribute to a sluggish reaction. The primary suspects are insufficient temperature, improper solvent choice, or deactivation of the nucleophile. The reaction typically requires heating (reflux) to overcome the activation energy barrier.[6] Also, ensure your 2-aminoethanol is not protonated by any acidic impurities, as this will significantly reduce its nucleophilicity.
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?
A2: The most common side product is the bis-adduct, where a second molecule of the starting aryl halide reacts with the hydroxyl group of the desired product. To minimize this, using an excess of 2-aminoethanol is recommended. Another possibility is the formation of impurities from the degradation of starting materials or products at high temperatures over extended periods.
Q3: Is a base required for this reaction?
A3: While not strictly necessary as 2-aminoethanol can act as both the nucleophile and the base to neutralize the HCl byproduct, the addition of a non-nucleophilic base can be beneficial. A mild base can prevent the protonation of the 2-aminoethanol, maintaining a higher concentration of the active nucleophile throughout the reaction.
Q4: What is the best solvent for this reaction?
A4: The choice of solvent is critical. While protic solvents like 1-butanol have been used, polar aprotic solvents such as DMSO or DMF can significantly accelerate SNAr reactions.[7] This is because protic solvents can solvate the nucleophile, reducing its reactivity.[8][9] The optimal solvent choice will depend on a balance of reaction rate, solubility of starting materials, and ease of workup.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to optimizing your reaction conditions.
Problem 1: Low Yield
Low yield is a frequent challenge. The following decision tree can help diagnose and resolve the issue.
Caption: Troubleshooting flowchart for low reaction yield.
Problem 2: Product Purity Issues
Achieving high purity is essential, especially for pharmaceutical applications.
| Observation | Potential Cause | Recommended Solution |
| Persistent starting material | Incomplete reaction. | Increase reaction time, temperature, or consider a more effective solvent system. |
| Higher molecular weight impurity | Formation of a bis-adduct. | Use a larger excess of 2-aminoethanol. |
| Colored impurities | Degradation of nitro-containing compounds. | Reduce reaction temperature if possible, or shorten the reaction time. Purify via column chromatography or recrystallization. |
Experimental Protocols
Baseline Protocol for Synthesis
This protocol is a good starting point for optimization.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1 equivalent), 2-aminoethanol (2-3 equivalents), and 1-butanol (as solvent).
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or methylbenzene) and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess 2-aminoethanol.[6]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether) or by column chromatography on silica gel.[6]
Reaction Condition Optimization Table
| Parameter | Condition A (Baseline) | Condition B (High-Temp Protic) | Condition C (Polar Aprotic) | Expected Outcome |
| Solvent | 1-Butanol | Toluene | DMSO | Condition C should give the fastest reaction rate. |
| Temperature | Reflux (~118°C) | Reflux (~111°C) | 100°C | Higher temperatures generally increase the rate, but can also lead to degradation. |
| Base | None (excess amine) | K₂CO₃ (1.5 eq) | DIPEA (1.5 eq) | Addition of a non-nucleophilic base can improve the reaction rate by preventing nucleophile protonation. |
| Reaction Time | 12-16 hours | 8-12 hours | 4-8 hours | Polar aprotic solvents are expected to significantly reduce the required reaction time. |
Mechanistic Insights
The SNAr mechanism proceeds in two main steps:
Caption: Simplified SNAr reaction pathway.
-
Nucleophilic Attack: The nucleophile (2-aminoethanol) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[3] The electron-withdrawing nitro and trifluoromethyl groups are crucial for stabilizing this intermediate.
-
Leaving Group Departure: The leaving group (halide) is eliminated, and the aromaticity of the ring is restored. This step is typically fast.
The rate-determining step is usually the formation of the Meisenheimer complex.[10] Therefore, factors that stabilize this intermediate, such as strong electron-withdrawing groups and polar aprotic solvents, will increase the overall reaction rate.
References
-
PrepChem. (n.d.). Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. Retrieved from [Link]
-
Olson, J. A., & Jorgensen, W. L. (2001). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 3(22), 3475–3478. Retrieved from [Link]
-
Acevedo, O. (2019). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Molecules, 24(15), 2781. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Mancini, P. M., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 1133-1138. Retrieved from [Link]
-
Jakkula, S. K., & Ega, J. K. (2024). SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS. Rasayan Journal of Chemistry, 17(1), 128-137. Retrieved from [Link]
- Google Patents. (n.d.). CN114605331A - A kind of preparation method of nilutamide and intermediate thereof.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis of new Nilutamide-pyrazole derivatives as VEGFR-2 targeting anti-prostate cancer agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Semantic Scholar. (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]
-
ResearchGate. (2020). Rational Optimization of Lewis‐Acid Catalysts for Direct Alcohol Amination, Part 2 – Titanium Triflimide as New Active Catalyst. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethanol | CAS 10442-83-8. Retrieved from [Link]
-
Chembase. (n.d.). This compoundの特性と用途. Retrieved from [Link]
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Technical Support Center: Troubleshooting "2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol" Derivatization Reactions
Welcome to the technical support guide for the derivatization of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol. This molecule, with its distinct secondary amine, primary alcohol, and strongly electron-deactivated aromatic ring, presents unique challenges and opportunities in synthetic chemistry. This guide is structured as a series of frequently encountered problems in a question-and-answer format, designed to provide researchers, scientists, and drug development professionals with both the theoretical basis for troubleshooting and practical, step-by-step protocols.
Section 1: Understanding the Substrate's Reactivity
Before troubleshooting, it is crucial to understand the electronic and steric factors governing the reactivity of the starting material.
-
Secondary Amine (-NH-) : This is the most nucleophilic site. However, its reactivity is significantly diminished by the powerful electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups on the phenyl ring.[1][2][3][4] This makes the amine nitrogen less basic and less nucleophilic than a typical secondary alkylamine.[1][5]
-
Primary Alcohol (-OH) : A standard primary alcohol, it is a good nucleophile, especially after deprotonation to form an alkoxide. Its reactivity is less influenced by the aromatic ring two carbons away.
-
Aromatic Ring : Heavily deactivated by the -NO₂ and -CF₃ groups, making it resistant to electrophilic aromatic substitution but potentially susceptible to nucleophilic aromatic substitution under harsh conditions (not a typical derivatization).
-
Nitro Group (-NO₂) : Can be selectively reduced to an amine, offering a route to further derivatization.
The primary challenge in derivatizing this molecule is achieving chemoselectivity between the amine and the alcohol.
Section 2: Troubleshooting N-Alkylation and N-Acylation Reactions
FAQ 1: My N-alkylation reaction with a primary alkyl halide is sluggish or failing. What is causing this and how can I fix it?
Answer:
This is a common issue stemming from the reduced nucleophilicity of the secondary amine.[1][2] The electron-withdrawing groups (-NO₂ and -CF₃) pull electron density away from the nitrogen atom, making it a weaker nucleophile.[1][3][5] Additionally, steric hindrance from the bulky ortho-nitro group can impede the approach of the alkyl halide.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Detailed Recommendations:
-
Increase Nucleophilicity with a Strong Base: The N-H proton is more acidic than in typical amines. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS) in an aprotic solvent (THF, DMF) will fully deprotonate the amine to its corresponding amide anion. This anion is a much stronger nucleophile.
-
Enhance the Electrophile: Switch from alkyl chlorides or bromides to alkyl iodides or, even better, alkyl tosylates/mesylates. These have better leaving groups, accelerating the Sₙ2 reaction.
-
Optimize Solvent and Temperature: Use polar aprotic solvents like DMF or DMSO, which are known to accelerate Sₙ2 reactions.[6] Gently heating the reaction (e.g., to 60-80 °C) can increase the rate, but monitor carefully for side reactions.
-
Consider "Borrowing Hydrogen" Catalysis: For a greener approach, catalytic methods that use alcohols as alkylating agents can be effective for functionalized amines.[7][8][9][10] These reactions often require specific transition metal catalysts (e.g., based on Iridium or Ruthenium).[8][10]
FAQ 2: I am attempting N-acylation, but I'm getting a mixture of N-acylated and O-acylated products. How can I improve selectivity for the amine?
Answer:
This is a classic chemoselectivity problem. While the amine is electronically deactivated, it is generally more nucleophilic than the alcohol. However, under basic conditions or with highly reactive acylating agents (like acyl chlorides), the alcohol can be deprotonated and compete effectively.
Strategies for Selective N-Acylation:
| Strategy | Principle | Recommended Conditions | Potential Pitfalls |
| Kinetic Control at Low Temp. | The amine is inherently more nucleophilic. At low temperatures, the reaction rate difference is maximized. | Add acyl chloride/anhydride slowly to a solution of the substrate and a non-nucleophilic base (e.g., triethylamine, DIPEA) in DCM or THF at 0 °C to RT. | If the acylating agent is too reactive, or the temperature is too high, O-acylation can still occur. |
| Use of Milder Acylating Agents | Activated esters or coupling reagents react more selectively with the stronger amine nucleophile. | Use coupling reagents like HATU or HOBt/EDC with a carboxylic acid. This generates an activated ester in situ that selectively acylates the amine. | Coupling reagents can be expensive and require careful stoichiometry. |
| Zeolite Catalysis | Certain solid catalysts can provide a microenvironment that favors N-acylation. | Stirring the amino alcohol and acylating agent with a zeolite catalyst like ZSM-35 at low temperatures has been shown to be highly selective for N-acylation. | Catalyst availability and reaction optimization may be required. |
Recommended Protocol for Selective N-Acylation:
-
Dissolve 1.0 equivalent of this compound and 1.2 equivalents of a non-nucleophilic base (e.g., DIPEA) in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 1.05 equivalents of the desired acyl chloride in DCM dropwise over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃ solution and proceed with a standard aqueous workup.
Section 3: Troubleshooting O-Alkylation and O-Acylation Reactions
FAQ 3: I want to perform a Williamson ether synthesis on the primary alcohol, but the reaction is failing, and I'm recovering starting material.
Answer:
For a successful Williamson ether synthesis, the alcohol must be converted to the more nucleophilic alkoxide.[11][12] The N-H proton is more acidic than the O-H proton in this molecule. If you use only one equivalent of a strong base (like NaH), you will preferentially deprotonate the amine, not the alcohol. The resulting amide is a poor nucleophile for attacking another molecule's alcohol.
Solution: Use Excess Base or a Protection Strategy.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
Preventing degradation of "2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol" during experiments
Technical Support Center: 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
Welcome to the technical support center for this compound (CAS: 10442-83-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the degradation of this compound during experimental use. Our goal is to ensure the integrity of your experiments by explaining the causality behind common stability issues and offering field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
This compound's stability is contingent on proper storage. The molecule possesses functional groups—a nitroaromatic system and an amino alcohol side chain—that are susceptible to specific environmental factors. A Material Safety Data Sheet (MSDS) advises storing the compound in closed vessels and avoiding heat, flames, and sparks[1].
Causality: The primary risks are thermo-oxidation and photo-degradation. The secondary amine and primary alcohol on the side chain can be susceptible to oxidation, a process often accelerated by heat and light. The electron-deficient aromatic ring, while relatively stable, can participate in undesirable side reactions under high-energy conditions.
For optimal stability, we recommend the following conditions, summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2] | Minimizes thermal degradation pathways and slows oxidative processes. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation of the amino alcohol side chain. |
| Light | Store in an amber vial or in the dark. | Nitroaromatic compounds can be light-sensitive; this prevents photo-degradation. |
| Container | Tightly sealed glass vial. | Prevents contamination from moisture and atmospheric oxygen. |
Q2: What are the primary chemical incompatibilities I should be aware of?
Understanding the reactivity of the functional groups is key to preventing unintended reactions. The molecule's structure features a highly electron-deficient aromatic ring due to the potent electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups[3][4][5][6]. This electronic profile, combined with the nucleophilic and reducible moieties, dictates its incompatibilities.
Key Incompatibilities:
-
Strong Oxidizing Agents: Reagents like permanganates, peroxides, or chromates should be strictly avoided as they can aggressively oxidize the secondary amine and primary alcohol, leading to a complex mixture of degradation products[1].
-
Strong Reducing Agents: The nitro group is highly susceptible to reduction. Reagents like catalytic hydrogen (e.g., H₂/Pd), metal hydrides (e.g., LiAlH₄, NaBH₄), or dissolving metal reductions will readily convert the nitro group to nitroso, hydroxylamino, or amino functionalities, fundamentally altering the compound's identity[7][8].
-
Strong Bases: While the amino alcohol is weakly basic, strong bases can deprotonate the alcohol and potentially the N-H proton, creating highly reactive species that may lead to side reactions or polymerization.
-
Strong Acids: Protonation of the amine can occur, but highly acidic and high-temperature conditions can promote hydrolysis or other unwanted reactions on the aromatic ring.
| Reagent Class | Compatibility | Rationale & Explanation |
| Strong Oxidizers | AVOID | Will cause non-specific oxidation of the amino alcohol side chain. |
| Strong Reducers | AVOID | Will readily reduce the nitro group, changing the core structure. |
| Strong Bases | USE WITH CAUTION | May generate reactive anions, leading to decomposition or side reactions. |
| Strong Acids | USE WITH CAUTION | Can lead to hydrolysis or other unwanted reactions under harsh conditions. |
| Nucleophiles | USE WITH CAUTION | The electron-deficient ring is activated towards Nucleophilic Aromatic Substitution (SₙAr). Strong nucleophiles could potentially displace the aminoethanol group under certain conditions[9]. |
Troubleshooting Experimental Workflows
Q3: My solution of the compound is developing a dark brown or black color during my experiment. What is causing this discoloration?
Discoloration is a classic indicator of decomposition. This is most commonly due to oxidative degradation, especially when experiments are conducted in the presence of atmospheric oxygen.
The Scientific Explanation: The amino alcohol side chain is the most likely culprit. The secondary amine can be oxidized, and aromatic amines, in particular, are known to form highly colored, complex polymeric materials upon oxidation. Furthermore, reactions involving the nitro group can also produce colored byproducts.
This workflow diagram illustrates the logical steps to diagnose and solve this common issue.
Caption: Troubleshooting workflow for solution discoloration.
Q4: My analytical results (LC-MS, NMR) show several unexpected peaks. What are the most probable degradation products?
Identifying byproducts is crucial for optimizing your reaction. Based on the compound's structure, degradation likely proceeds via three main pathways: oxidation of the side chain, reduction of the nitro group, or nucleophilic attack on the aromatic ring.
Potential Degradation Pathways:
-
Oxidation: Atmospheric or reagent-induced oxidation can convert the primary alcohol to an aldehyde or a carboxylic acid. The secondary amine is also a site for oxidation.
-
Reduction: If any adventitious reducing agents or catalytic metals are present, the nitro group can be partially or fully reduced. Common products include the corresponding nitroso (-NO), hydroxylamino (-NHOH), or aniline (-NH₂) derivatives.
-
Nucleophilic Aromatic Substitution (SₙAr): The aromatic ring is highly "activated" by the -NO₂ and -CF₃ groups, making it susceptible to attack by nucleophiles[9]. If your reaction mixture contains strong nucleophiles (e.g., methoxide, cyanide), they could potentially displace the aminoethanol group.
The following diagram illustrates these potential molecular transformations.
Caption: Potential degradation pathways of the target compound.
Self-Validating Experimental Protocol to Minimize Degradation
To ensure the integrity of your starting material throughout your experiment, we have developed a self-validating best-practice protocol. This protocol is designed to systematically eliminate the most common sources of degradation.
Step-by-Step Methodology
-
Solvent Preparation (The Self-Validation Step):
-
Use high-purity, anhydrous solvents (≥99.8%).
-
Crucially, degas the solvent before use. This is achieved by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes. This process removes dissolved oxygen, a primary culprit in degradation.
-
Self-Validation Check: Running your reaction in parallel with non-degassed solvent will immediately demonstrate the impact of dissolved oxygen. A cleaner reaction profile in the degassed system validates this crucial step.
-
-
Reaction Setup:
-
Assemble your glassware and flame-dry or oven-dry it to remove adsorbed water.
-
Cool the glassware under a stream of inert gas.
-
Maintain a positive pressure of inert gas (using a balloon or bubbler) throughout the entire experiment.
-
-
Reagent Addition:
-
Accurately weigh the this compound and dissolve it in the prepared, degassed solvent.
-
Add all other reagents under the inert atmosphere. If adding liquid reagents, use a gas-tight syringe.
-
-
Temperature Control:
-
Maintain the reaction at the lowest effective temperature. If the reaction can proceed at room temperature, avoid heating.
-
Use a temperature-controlled bath (oil, water, or cryo-cool) for precise temperature management. Avoid uncontrolled heating from hot plates.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS. Note any appearance of discoloration or unexpected spots/peaks.
-
Upon completion, perform the reaction quench and work-up under conditions that avoid extremes of pH unless required by the protocol.
-
By rigorously following this protocol, you systematically eliminate the primary variables—oxygen, water, and temperature fluctuations—that lead to the degradation of this compound, thereby ensuring the reliability and reproducibility of your experimental results.
References
-
PrepChem. (n.d.). Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. Retrieved from PrepChem.com. [Link]
-
GeeksforGeeks. (2020). NITRO COMPOUNDS. Retrieved from geeksforgeeks.org. [Link]
-
Zakrzewska, A., Krawczyk, T., & Palusiak, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833. [Link]
-
Chemsrc. (n.d.). CAS#:10442-83-8 | this compound. Retrieved from chemsrc.com. [Link]
-
Jida, M., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3302. [Link]
-
Kobayashi, Y., & Kumadaki, I. (1978). Reactions of Aromatic Trifluoromethyl Compounds with Nucleophilic Reagents. Accounts of Chemical Research, 11(5), 197-204. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
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Chemical-Suppliers. (n.d.). This compound | CAS 10442-83-8. Retrieved from chemical-suppliers.com. [Link]
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Wikipedia. (n.d.). Trifluoromethylation. Retrieved from en.wikipedia.org. [Link]
-
Wikipedia. (n.d.). Nitro compound. Retrieved from en.wikipedia.org. [Link]
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Crespo-Hernández, C. E., et al. (2009). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Photoinduced Phenomena in Nucleic Acids II. Springer. [Link]
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MySkinRecipes. (n.d.). 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol. Retrieved from myskinrecipes.com. [Link]
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PubChem. (n.d.). Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis-. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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CPAChem. (2020). Safety data sheet. Retrieved from cpachem.com. [Link]
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PubChem. (n.d.). 2-Amino-2-(4-fluorophenyl)ethanol. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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Hubei Aoks Bio-tech Co., Ltd. (n.d.). This compoundの特性と用途. Retrieved from aoksbio.com. [Link]
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Australian Government Department of Health. (2015). Ethanol, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]-: Human health tier II assessment. Retrieved from nicnas.gov.au. [Link]
-
Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 12, 1881-1901. [Link]
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Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993-16013. [Link]
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ResearchGate. (n.d.). Most stable conformers of ethanolamine as computed at the CCSD(T). Retrieved from researchgate.net. [Link]
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Samoilova, Y. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(19), 6296. [Link]
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Chemical-Suppliers. (n.d.). 2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethanol | CAS 10442-83-8. Retrieved from chemical-suppliers.com. [Link]
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Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15993-16013. [Link]
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PubChem. (n.d.). Ethanolamine. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol (CAS 10442-83-8). As a key intermediate in various synthetic pathways, its robust and scalable production is critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple protocol to explain the causality behind experimental choices and ensure a self-validating, reliable process.
The core synthesis route involves a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is generally robust, but challenges related to reaction kinetics, impurity profiles, and product isolation can emerge during scale-up.
Reaction Overview: Nucleophilic Aromatic Substitution
The synthesis is typically achieved by reacting 1-chloro-2-nitro-4-(trifluoromethyl)benzene with 2-aminoethanol.[3][4] The electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the aromatic ring, making it susceptible to nucleophilic attack by the amino group of 2-aminoethanol.
Caption: Figure 1. Core Synthesis Reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this synthesis in a practical question-and-answer format.
Question 1: My reaction is sluggish or appears incomplete, resulting in a low yield. What are the likely causes and how can I fix it?
Answer: Incomplete conversion is a common scale-up challenge. The root cause often lies in reaction kinetics or reagent stoichiometry.
-
Causality & Solution:
-
Insufficient Thermal Energy: The SNAr reaction requires significant activation energy. On a larger scale, achieving and maintaining a consistent internal temperature that matches the lab-scale reflux temperature is critical.
-
Action: Ensure your reactor's heating system is adequate. Monitor the internal reaction temperature, not just the jacket temperature. A solvent with a high boiling point, like n-butanol, is used specifically to enable a high reaction temperature.[3][5] Ensure a vigorous, steady reflux is maintained.
-
-
Poor Mass Transfer: As the reactor volume increases, the efficiency of mixing can decrease, creating localized pockets of low reagent concentration.
-
Action: Optimize the stirring rate and ensure the impeller design is appropriate for the reactor geometry. Inadequate mixing can prevent the reactants from interacting effectively.
-
-
Stoichiometry and Reagent Purity: While an excess of 2-aminoethanol is typically used to drive the reaction to completion, an insufficient excess or poor-quality starting materials can stall the reaction.
-
Action: Use a larger excess of 2-aminoethanol (e.g., 3-6 equivalents). Verify the purity of your 1-chloro-2-nitro-4-(trifluoromethyl)benzene starting material, as non-reactive impurities will lower the effective concentration.
-
-
Question 2: I'm observing significant impurity formation upon scaling up. How can I identify and mitigate this?
Answer: Impurity profiles often change with scale due to altered thermal stress and concentration effects. The most likely impurity is a bis-arylated product, though other side reactions are possible.
-
Causality & Solution:
-
Over-alkylation: The product itself contains a secondary amine and a hydroxyl group, both of which are nucleophilic. The secondary amine can potentially react with another molecule of the starting material, leading to a bis-arylated impurity.
-
Action: This is primarily controlled by using a sufficient excess of the primary nucleophile, 2-aminoethanol. A large excess ensures that the electrophile is more likely to encounter 2-aminoethanol than the product molecule.
-
-
Thermal Decomposition: Prolonged exposure to high temperatures can cause decomposition of the nitro-aromatic compounds.
-
Action: While high heat is necessary, avoid unnecessarily long reaction times. Monitor the reaction to completion using an appropriate analytical method (e.g., TLC, HPLC) and proceed immediately to workup once the starting material is consumed. Do not let the reaction reflux for an arbitrary time (e.g., "overnight") without validation.[3]
-
-
Caption: Figure 2. Potential Impurity Formation.
Question 3: The workup is problematic. I'm struggling with emulsions during extraction and the product is "oiling out" instead of crystallizing.
Answer: Workup and isolation issues are very common during scale-up. Physical properties that are manageable in a 100 mL flask behave differently in a 20 L reactor.
-
Causality & Solution:
-
Emulsion Formation: Emulsions often form during the aqueous wash steps, especially after the acid wash used to remove excess 2-aminoethanol. This is due to the presence of both polar and non-polar functional groups and residual high-boiling solvent.
-
Action: After the reaction, cool the mixture and evaporate the bulk of the n-butanol.[3] Redissolve the residue in a solvent with lower water miscibility, such as toluene (methylbenzene) or ethyl acetate, before performing the washes.[3] To break stubborn emulsions, add a saturated brine solution (NaCl(aq)) to increase the ionic strength of the aqueous phase.
-
-
Crystallization Failure ("Oiling Out"): The product may separate as an oil if the crystallization solvent is not ideal or if impurities are depressing the melting point. The reported melting point is approximately 75°C.[3]
-
Action: Ensure the product is sufficiently pure before attempting crystallization. The prescribed method involves crystallization from petroleum ether.[3] If the product oils out, try the following:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Add a seed crystal from a previous successful batch.
-
Slowly cool the solution. Start at room temperature and then gradually move to a refrigerator and finally a freezer to encourage crystal growth over rapid precipitation.
-
Consider a solvent/anti-solvent system, such as dissolving the crude oil in a minimal amount of a good solvent (like toluene) and slowly adding a poor solvent (like heptane or petroleum ether) until turbidity persists, then cooling.
-
-
-
Frequently Asked Questions (FAQs)
Q: What is the purpose of each step in the standard workup procedure? A: The workup is designed to systematically remove unreacted starting materials and the solvent.
-
Solvent Evaporation: Removes the high-boiling n-butanol.
-
Dilute Acid Wash (e.g., HCl): The basic 2-aminoethanol is protonated to form a water-soluble ammonium salt, which is partitioned into the aqueous layer and removed.
-
Extraction with Organic Solvent (e.g., Toluene): The neutral organic product is selectively dissolved and separated from the aqueous phase.[3]
-
Water/Brine Washes: Removes any remaining acid and water-soluble impurities.
-
Drying, Filtering, and Evaporation: Removes residual water and the extraction solvent to yield the crude product.[3]
Q: What are the critical safety considerations for this reaction? A: Safety must be paramount, especially at scale.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. The reaction should be conducted in a chemical fume hood.[6]
-
Reagent Hazards: 1-chloro-2-nitro-4-(trifluoromethyl)benzene is a hazardous substance. Avoid inhalation, skin contact, and ingestion.[6] Nitro-aromatic compounds carry a risk of thermal instability.
-
Solvent Hazards: n-Butanol and toluene are flammable. Ensure there are no ignition sources nearby and that the reactor is properly grounded to prevent static discharge.[7]
-
Emergency Preparedness: Ensure an eyewash station, safety shower, and appropriate fire extinguisher (dry powder or CO₂) are readily accessible.[6][7]
Q: How can I effectively monitor the reaction's progress? A: Visual inspection is unreliable. Use chromatographic methods.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to resolve the starting material (less polar) from the product (more polar). The reaction is complete when the starting material spot is no longer visible.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting material and formation of the product. This is the preferred method for process control in a manufacturing environment.
Reference Protocol and Key Parameters
This protocol is adapted from established literature procedures and is intended as a baseline for process development.[3][5]
Step-by-Step Methodology:
-
Charging the Reactor: To a suitable reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 1-chloro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq), 2-aminoethanol (3.0-6.0 eq), and n-butanol (approx. 2 mL per gram of starting material).[3][5]
-
Reaction: Heat the mixture to reflux (approx. 115-118°C) with vigorous stirring. Maintain reflux and monitor the reaction until completion (typically several hours).[3]
-
Solvent Removal: Once complete, cool the reaction mixture to below 50°C and remove the n-butanol under reduced pressure.
-
Workup:
-
Take up the residue in toluene (or another suitable water-immiscible solvent) and a dilute HCl solution.[3]
-
Stir, then separate the layers. Extract the aqueous phase again with toluene.
-
Combine the organic phases and wash successively with dilute HCl solution and then twice with water (or brine).[3]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude solid.
-
Purification: Crystallize the solid residue from petroleum ether. Filter the product, wash with cold petroleum ether, and dry under vacuum to yield the final product.[3]
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Value/Reagent | Rationale |
| Electrophile | 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | Activated aromatic ring for SNAr. |
| Nucleophile | 2-Aminoethanol | Provides the amino-ethanol side chain. |
| Stoichiometry | 3-6 equivalents of 2-aminoethanol | Excess drives reaction to completion and minimizes side reactions. |
| Solvent | n-Butanol | High boiling point allows for necessary reaction temperature. |
| Temperature | Reflux (approx. 115-118°C) | Provides activation energy for the SNAr reaction. |
| Workup Solvent | Toluene / Methylbenzene | Good solubility for the product, low miscibility with water.[3] |
| Purification | Crystallization from Petroleum Ether | Effective method for removing non-polar impurities.[3] |
| Expected Yield | >75% (lab scale) | A reasonable target for an optimized process.[5] |
References
-
Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. PrepChem.com. [Link]
-
This compound Material Safety Data Sheet. Chemsrc.com. [Link]
-
2-Nitroethanol Synthesis Procedure. Organic Syntheses. [Link]
-
2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol Product Description. MySkinRecipes. [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. National Institutes of Health (PMC). [Link]
-
2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethanol Compound Information. Chemical-Suppliers.com. [Link]
-
Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol. National Institutes of Health (PMC). [Link]
-
Help with mechanism in order to diagnose automated synthesis hardware issues. Reddit. [Link]
-
Ethanol, 2-[(4-methyl-2-nitrophenyl)amino]-: Human health tier III assessment. Australian Government Department of Health. [Link]
-
Method for purifying optically active 1-(2-trifluoromethylphenyl)ethanol. European Patent Office. [Link]
-
Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]
- Process for the extraction of 2-phenylethanol.
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Technical Support Center: Analytical Method Validation for 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
Introduction
Welcome to the technical support center for the analytical method validation of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol (CAS 10442-83-8). This molecule, characterized by its nitroaromatic and trifluoromethyl functional groups, is significant in various research and development sectors, including pharmaceuticals and specialty chemicals.[1][2] The presence of a chromophore (the nitroaromatic system) makes it highly suitable for UV-based detection in High-Performance Liquid Chromatography (HPLC), a common analytical technique.[3][4]
Part 1: Frequently Asked Questions (FAQs) on Core Validation Parameters
This section addresses common questions about the essential parameters of analytical method validation, providing both the "how" and the "why" for each experimental choice.
Q1: Where do I start with method development for this specific compound before even thinking about validation?
Answer: Effective method development begins with understanding the analyte's physicochemical properties. For this compound:
-
Structure and Functional Groups: It possesses a nitro-phenyl ring, a secondary amine, a hydroxyl group, and a trifluoromethyl group.[1][2] The nitroaromatic portion is an excellent chromophore, making UV detection (e.g., at 254 nm) a logical choice.[3][7]
-
Polarity: The combination of the lipophilic trifluoromethylphenyl group and the polar aminoethanol side chain gives it intermediate polarity, making it an ideal candidate for reversed-phase (RP) HPLC.[1]
-
pKa: The secondary amine is basic. The mobile phase pH should be controlled to ensure a consistent ionization state. A pH at least 2 units away from the analyte's pKa is recommended to prevent peak shape issues and shifting retention times. Using a buffer (e.g., phosphate or formate) is crucial.
Recommended Starting HPLC Conditions:
-
Column: A C18 or Phenyl-based column is a good starting point. Phenyl columns can offer alternative selectivity for aromatic compounds.[7]
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of high absorbance, likely around 254 nm, which is common for nitroaromatic compounds.[7][8]
-
Flow Rate: 1.0 mL/min is a standard starting flow rate for a 4.6 mm ID column.[7]
Q2: What is "Specificity" and how do I prove my method is specific for this analyte?
Answer: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][9][10] For this compound, you need to prove that the peak you are measuring is solely from this compound and not from anything else.
Experimental Protocol for Specificity:
-
Analyze a Placebo/Blank: Prepare a solution containing all matrix components (e.g., excipients in a drug product) without the analyte. Inject this solution to ensure no interfering peaks appear at the analyte's retention time.
-
Forced Degradation Study: Intentionally stress the analyte under various conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Resolution Check: Analyze the stressed samples. The method is specific if the analyte peak is well-resolved from all degradation peaks. Peak purity analysis using a photodiode array (PDA) detector can provide additional evidence of specificity by showing that the spectrum across the peak is homogeneous.
Q3: How do I correctly establish Linearity and define the analytical Range?
Answer: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[11][12] The Range is the interval between the upper and lower concentrations for which the method has shown suitable accuracy, precision, and linearity.[5][12]
Experimental Protocol:
-
Prepare Standards: Prepare a minimum of five standard solutions of the analyte at different concentrations. For an assay, this typically covers 80% to 120% of the expected test concentration.[13]
-
Analysis: Inject each standard solution (multiple replicates, e.g., n=3, are recommended).
-
Construct Calibration Curve: Plot the average peak area (y-axis) against the known concentration (x-axis).
-
Statistical Evaluation: Perform a linear regression analysis. The acceptance criteria are typically a correlation coefficient (R²) of ≥ 0.995.[14]
The range is confirmed by the successful demonstration of linearity, accuracy, and precision within that concentration span.[15]
Q4: What is the difference between Accuracy and Precision, and how are they tested?
Answer:
-
Accuracy is the closeness of the test results to the true value. It's a measure of exactness.[12]
-
Precision is the closeness of agreement among a series of measurements from the same homogeneous sample. It reflects the random error of the method.[12]
Experimental Protocol for Accuracy: Accuracy is typically assessed by spiking a placebo matrix with a known amount of the analyte at different concentration levels (e.g., 3 levels, 3 replicates each, for a total of 9 determinations).[12][13] The result is expressed as percent recovery.
Experimental Protocol for Precision: Precision is evaluated at three levels:
-
Repeatability (Intra-assay precision): Analyzing a minimum of 9 determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) or 6 determinations at 100% of the test concentration, on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Assessing the effect of random events on the precision of the procedure. This is evaluated by varying factors like the day of analysis, the analyst, and the equipment.
-
Reproducibility: Assessed through an inter-laboratory trial (usually not required for regulatory submission if intermediate precision is demonstrated).
Results for precision are expressed as the Relative Standard Deviation (%RSD).
Q5: My method seems to work, but how do I test its Robustness?
Answer: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[16] It provides an indication of the method's reliability during normal usage.[16][17]
Experimental Protocol:
-
Identify Critical Parameters: For an HPLC method, these include:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Percentage of organic modifier in the mobile phase (e.g., ± 2%)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Different column lots or manufacturers
-
-
Vary Parameters: Analyze a standard solution while systematically varying these parameters one at a time or using a design of experiments (DoE) approach like a Youden test.[18][19]
-
Evaluate Impact: Assess the effect of these changes on system suitability parameters like retention time, peak tailing, and resolution. The method is robust if it remains compliant with system suitability criteria despite these small changes.[13]
Part 2: Troubleshooting Guide
Even with a validated method, problems can arise during routine analysis. This guide helps diagnose and solve common HPLC issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (Asymmetry Factor > 1.5) | 1. Secondary Silanol Interactions: The basic amine on your analyte is interacting with acidic silanol groups on the silica-based column packing. | 1a. Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to protonate the amine and minimize silanol interactions. 1b. Use an End-capped Column: Ensure you are using a high-quality, fully end-capped C18 column. |
| 2. Column Overload: Injecting too much sample mass.[20] | 2. Reduce Sample Concentration: Dilute your sample and reinject. | |
| 3. Column Void or Contamination: A void at the column inlet or strongly retained contaminants are disrupting the flow path.[21] | 3. Reverse-flush the column (if permitted by the manufacturer). If the problem persists, replace the column and use a guard column to protect the new one.[21] | |
| Shifting Retention Times | 1. Mobile Phase Inconsistency: Improperly prepared mobile phase, degradation, or inconsistent mixing by the pump.[20][22] | 1. Prepare fresh mobile phase daily. Ensure solvents are thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valve.[22] |
| 2. Temperature Fluctuations: The laboratory or column compartment temperature is not stable.[20] | 2. Use a thermostatted column compartment and ensure it has equilibrated before starting the analysis. | |
| 3. Column Equilibration: The column was not sufficiently equilibrated with the mobile phase before injection. | 3. Equilibrate the column for at least 10-15 column volumes before the first injection and between gradient runs. | |
| Poor Resolution (Rs < 2.0) | 1. Insufficient Selectivity: The chosen stationary phase or mobile phase is not optimal for separating the analyte from a closely eluting impurity. | 1. Modify Mobile Phase: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH. Change Stationary Phase: Try a column with different selectivity (e.g., a Phenyl or Cyano phase). |
| 2. Low Column Efficiency: The column may be old or degraded, leading to broader peaks. | 2. Check System Suitability: Perform a plate count test. If efficiency is low, replace the column. | |
| Baseline Noise or Drift | 1. Air Bubbles in the System: Air trapped in the pump, detector, or lines. | 1. Degas the mobile phase thoroughly. Purge the pump to remove any trapped bubbles. |
| 2. Contaminated Mobile Phase or Detector Cell: Impurities in the solvents or buildup in the detector flow cell.[20] | 2. Use high-purity HPLC-grade solvents. Flush the system and clean the detector cell according to the manufacturer's instructions. |
Part 3: Workflows and Visualizations
Diagram 1: Analytical Method Validation Workflow
This diagram illustrates the logical progression of activities in a typical analytical method validation project, as guided by ICH Q2(R1).
Caption: A typical workflow for analytical method validation.
Diagram 2: HPLC Troubleshooting Logic
This decision tree provides a systematic approach to diagnosing common HPLC problems, starting with the observed chromatographic issue.
Caption: A decision tree for troubleshooting common HPLC issues.
References
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-
Journal of Hazardous Materials. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. [Link]
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- Maxi Scientific. (2025). Troubleshooting Common HPLC Issues: A Practical Guide.
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- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?.
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- BiochemSphere. (2025). Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance.
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- ICH. (n.d.). Quality Guidelines.
- YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
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- Taylor & Francis Online. (n.d.). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION.
- LCGC International. (n.d.). Robustness Tests.
- Lösungsfabrik. (2018). What is the difference between specificity and selectivity?.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
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- Assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.
- FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
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- MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote.
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- LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II.
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- Chemsrc. (2025). CAS#:10442-83-8 | this compound.
- SciELO. (n.d.). Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test.
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- Chemical-Suppliers. (n.d.). This compound | CAS 10442-83-8.
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- 13. Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained – Pharma Validation [pharmavalidation.in]
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Validation & Comparative
A Comparative Analysis of the Reactivity of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol in Nucleophilic Reactions
This guide provides an in-depth comparison of the reactivity of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol with other structurally similar anilines. The analysis is grounded in fundamental principles of physical organic chemistry, supported by experimental data, and contextualized for researchers in drug development and chemical synthesis.
Introduction: The Role of Substituted Anilines in Modern Chemistry
Anilines are a cornerstone of synthetic chemistry, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and materials.[1] The reactivity of the aniline nitrogen, both as a nucleophile and as a basic site, is of paramount importance. This reactivity is exquisitely sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can dramatically modulate the electron density on the nitrogen atom, thereby influencing reaction rates and equilibria.[2]
This guide focuses on this compound, a highly functionalized aniline. The presence of two powerful electron-withdrawing groups—a nitro group in the ortho position and a trifluoromethyl group in the para position—renders its chemical behavior distinct from that of simpler anilines. Understanding its reactivity profile is crucial for its effective utilization in complex synthetic pathways.
Electronic and Steric Landscape of this compound
The reactivity of an aniline is primarily governed by the interplay of electronic and steric effects. In the case of this compound, these effects are pronounced.
Potent Electronic Deactivation
The nucleophilicity of the amino group is directly related to the availability of its lone pair of electrons. In our target molecule, two strong electron-withdrawing groups significantly reduce the electron density on the nitrogen atom.
-
Nitro Group (-NO₂): The nitro group is one of the most powerful EWGs. It deactivates the aromatic ring towards electrophilic attack and reduces the basicity and nucleophilicity of the amino group through both inductive and resonance effects. When positioned ortho or para to the amino group, its resonance effect is particularly strong, allowing for delocalization of the nitrogen's lone pair into the nitro group.[3]
-
Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong electron-withdrawing group primarily through a powerful inductive effect (-I effect) due to the high electronegativity of the fluorine atoms.[1] It does not participate in resonance in the same way as a nitro group but significantly lowers the electron density of the entire aromatic system.
The combined effect of an ortho-nitro and a para-trifluoromethyl group leads to a substantial decrease in the nucleophilicity of the amino nitrogen compared to unsubstituted aniline.
The Ortho Effect and Steric Hindrance
The presence of a substituent in the ortho position to the amino group introduces steric hindrance, which can further modulate reactivity. This "ortho effect" can hinder the approach of reactants to the nitrogen atom and can also influence the planarity of the amino group with respect to the aromatic ring.[4] In the case of this compound, the ortho-nitro group can sterically shield the amino group, potentially slowing down reactions with bulky electrophiles.
The N-Ethanol Substituent
The 2-hydroxyethyl group on the nitrogen atom differentiates our target molecule from its parent aniline, 2-nitro-4-(trifluoromethyl)aniline. This substituent has two main effects:
-
Steric: It adds bulk directly to the nitrogen atom, which can decrease nucleophilicity compared to the parent primary amine.
-
Electronic: The alkyl group is weakly electron-donating, which might slightly counteract the powerful deactivating effects of the ring substituents. However, this effect is generally small compared to the influence of the nitro and trifluoromethyl groups.
Comparative Reactivity: A Quantitative Perspective
Basicity (pKa)
The basicity of an aniline is a good indicator of the availability of the nitrogen's lone pair and, consequently, its nucleophilicity. A lower pKa of the anilinium ion corresponds to a weaker base.
| Aniline Derivative | pKa of Conjugate Acid | Reference |
| Aniline | 4.63 | [5] |
| 4-Nitroaniline | 1.0 | [6] |
| 2-Nitroaniline | -0.3 | [7] |
| 4-(Trifluoromethyl)aniline | 3.5 | [6] |
| 2-Nitro-4-(trifluoromethyl)aniline | -2.5 (estimated) |
The pKa for 2-nitro-4-(trifluoromethyl)aniline is estimated based on the additive effects of the substituents. The presence of two strong EWGs drastically reduces the basicity, making it a very weak base. The N-ethanol substitution in our target molecule is expected to slightly increase the basicity compared to the parent aniline due to the electron-donating nature of the alkyl group, but the overall basicity will remain very low.
Nucleophilic Aromatic Substitution (SNAr)
The strong deactivation of the aromatic ring by the nitro and trifluoromethyl groups makes the parent molecule, 1-chloro-2-nitro-4-(trifluoromethyl)benzene, an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. Conversely, when the amino group is the nucleophile, its reactivity is significantly diminished.
A study on the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with various substituted anilines provides valuable insights.[8] The high negative value of the Hammett reaction constant (ρ ≈ -3) indicates that the reaction is highly sensitive to the electronic effects of substituents on the aniline nucleophile, with electron-donating groups accelerating the reaction and electron-withdrawing groups slowing it down.[8] This confirms that anilines with strong EWGs, such as our target molecule, will be poor nucleophiles in SNAr reactions.
Experimental Protocols for Comparing Aniline Reactivity
To experimentally validate the reactivity of this compound, the following protocols can be employed.
Determination of Relative Basicity by UV-Vis Spectrophotometry
This method relies on the spectral shift that occurs upon protonation of the aniline.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of buffer solutions with known pH values.
-
Add a small aliquot of the stock solution to each buffer solution.
-
Record the UV-Vis spectrum for each sample.
-
Identify the wavelength of maximum absorbance for both the neutral and protonated forms of the aniline.
-
Plot the absorbance at one of these wavelengths against pH.
-
The pKa can be determined from the midpoint of the resulting sigmoidal curve.
Kinetic Analysis of Acylation
The reaction of an aniline with a standard acylating agent (e.g., acetic anhydride or a substituted benzoyl chloride) can be monitored to determine reaction rates.
Protocol:
-
Prepare solutions of the aniline and the acylating agent in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Equilibrate both solutions to a constant temperature.
-
Mix the solutions and monitor the reaction progress over time using a suitable analytical technique (e.g., HPLC, GC, or in situ NMR).[9]
-
Determine the initial rate of the reaction.
-
Repeat the experiment with other anilines for comparison.
-
The second-order rate constants can be calculated and used to compare the nucleophilicity of the anilines.
Visualizing Reactivity Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Figure 2: Generalized mechanism for a nucleophilic aromatic substitution (SNAr) reaction.
Conclusion
This compound is a highly deactivated aniline due to the potent electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl substituents. Its nucleophilicity and basicity are significantly lower than that of aniline and even many other substituted anilines. The N-ethanol group introduces some steric bulk and a minor electronic donating effect, but the overall reactivity is dominated by the deactivating groups on the aromatic ring. For synthetic applications, this low reactivity must be taken into account, and forcing conditions may be necessary for reactions where the amino group acts as a nucleophile. Conversely, the parent aromatic ring is highly activated towards nucleophilic aromatic substitution. This dual nature makes this class of compounds versatile intermediates in the synthesis of complex molecules.
References
- Al-Howsawaya, H. O. M., Fathallab, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(9), 526-528.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Quora. (2018). How does the ortho effect affect the basicity of aniline? Retrieved from [Link]
-
Lookchem. (n.d.). In situ NMR spectroscopic studies of aniline ortho acylation ("sugasawa reaction"): The nature of reaction intermediates and Lewis acid influence on yield. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved from [Link]
- Yildiz, Y., & Yildiz, D. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642.
-
R. Williams. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. reddit.com [reddit.com]
- 5. hammett substituent constants: Topics by Science.gov [science.gov]
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- 9. In situ NMR spectroscopic studies of aniline ortho acylation ("sugasawa reaction"): The nature of reaction intermediates and Lewis acid influence on yield - Lookchem [lookchem.com]
A Comparative Guide to the Biological Activity of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol Derivatives as Novel Antiandrogenic Agents
In the landscape of prostate cancer therapeutics, the androgen receptor (AR) remains a pivotal target. Nonsteroidal antiandrogens (NSAAs) have emerged as a cornerstone of androgen deprivation therapy, offering the significant advantages of oral bioavailability and a lack of cross-reactivity with other steroid receptors.[1] Established NSAAs such as Bicalutamide and Nilutamide have demonstrated clinical efficacy, but the development of resistance often limits their long-term utility.[2][3] This necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms and offer improved therapeutic profiles.
This guide provides a comprehensive comparison of the biological activity of derivatives of "2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol," a key intermediate sharing structural motifs with potent antiandrogens. We will delve into the structure-activity relationships (SAR) that underpin the antiandrogenic potential of this class of compounds, benchmark them against established drugs, and provide detailed experimental protocols for their evaluation. Our focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore this promising area of oncology.
The Landscape of Nonsteroidal Antiandrogens: Benchmarking Against the Standards
The therapeutic efficacy of NSAAs lies in their ability to competitively inhibit the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), to the AR.[4] This blockade prevents receptor activation and the subsequent transcription of androgen-responsive genes that drive prostate cancer cell growth.
Key Structural Features for Antiandrogenic Activity
The general structure of many potent NSAAs consists of an electron-poor aromatic ring system. This feature is crucial for high-affinity binding to the AR. Specifically, the presence of electron-withdrawing groups, such as a nitro (NO2) and a trifluoromethyl (CF3) group, on the phenyl ring is a common characteristic of effective antiandrogens.[5]
-
The 4-cyano or 4-nitro group: This group often forms a key hydrogen bond interaction with the guanidine group of Arginine 752 within the ligand-binding domain (LBD) of the AR.[6][7]
-
The 3-trifluoromethyl group: This bulky, lipophilic group occupies a hydrophobic pocket within the AR LBD, contributing to the overall binding affinity.[6]
Established Benchmarks: Bicalutamide and Nilutamide
Bicalutamide is a widely prescribed NSAA that features a cyano and a trifluoromethyl group on one of its aromatic rings.[5] Its structure includes a chiral center, with the (R)-enantiomer being the more active form.
Nilutamide also contains a nitro and a trifluoromethyl group on its phenyl ring and incorporates a hydantoin moiety.[8][9]
These compounds serve as excellent benchmarks for evaluating the potential of new derivatives.
"this compound": A Promising Scaffold
The core structure of "this compound" possesses the critical 2-nitro and 4-trifluoromethyl substituted phenyl ring, making it an attractive starting point for the synthesis of novel antiandrogens. The ethanolamine side chain offers a versatile point for chemical modification to potentially enhance binding affinity, improve pharmacokinetic properties, and overcome resistance mechanisms.
The rationale for exploring derivatives of this scaffold is rooted in established SAR principles:
-
Retention of Key Binding Moieties: The nitro and trifluoromethyl groups are anticipated to engage with the AR in a manner analogous to Nilutamide and other potent NSAAs.
-
Exploration of the Side Chain: The hydroxyl group of the ethanolamine side chain can be modified to introduce different functional groups, potentially forming additional interactions within the AR LBD or altering the molecule's overall physicochemical properties. The introduction of bulky side chains has been shown to be a strategy for overcoming antiandrogen resistance.[10]
Synthesis of the Core Intermediate: A Foundational Protocol
The synthesis of "this compound" is a straightforward nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the core intermediate for subsequent derivatization.
Materials:
-
1-Chloro-2-nitro-4-(trifluoromethyl)benzene
-
2-Aminoethanol
-
n-Butanol
-
Hydrochloric acid (dilute solution)
-
Methylbenzene (Toluene)
-
Petroleum ether
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Combine 1-chloro-2-nitro-4-(trifluoromethyl)benzene and 2-aminoethanol in n-butanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a dilute solution of hydrochloric acid.
-
Extract the aqueous solution with methylbenzene to remove any unreacted starting material.
-
Separate the aqueous layer and neutralize it carefully with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from petroleum ether to yield pure this compound.
Proposed Derivatives for Comparative Evaluation
Based on the core structure, a series of derivatives can be synthesized by modifying the ethanolamine side chain. The following are proposed as initial candidates for a comparative study:
-
Derivative A: O-alkylation of the hydroxyl group to introduce a small alkyl chain (e.g., methyl, ethyl).
-
Derivative B: Esterification of the hydroxyl group with various acyl chlorides to introduce ester functionalities.
-
Derivative C: Replacement of the hydroxyl group with other functional groups such as a halogen or a cyano group.
-
Derivative D: Introduction of a second substituent on the nitrogen atom.
A Roadmap for Comparative Biological Evaluation
To objectively assess the potential of these novel derivatives, a systematic evaluation of their biological activity is essential. The following experimental workflows provide a robust framework for comparison against the benchmark compounds, Bicalutamide and Nilutamide.
Androgen Receptor Binding Affinity
A competitive binding assay is the first step to determine if the synthesized compounds interact directly with the AR.
Objective: To determine the relative binding affinity (IC50) of the test compounds for the androgen receptor.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-DHT) for binding to the AR.[11][12]
Materials:
-
Recombinant human androgen receptor (or rat prostate cytosol as a source of AR).[11][13]
-
Radiolabeled ligand (e.g., [3H]-Mibolerone).
-
Test compounds and benchmark compounds (Bicalutamide, Nilutamide).
-
Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and benchmark compounds in the assay buffer.
-
In a 96-well plate, add the AR preparation, the radiolabeled ligand at a fixed concentration (typically at its Kd), and varying concentrations of the test or benchmark compounds.
-
Include control wells for total binding (AR + radioligand) and non-specific binding (AR + radioligand + a high concentration of unlabeled androgen).
-
Incubate the plate at 4°C for 16-20 hours to reach equilibrium.
-
Separate the bound from the free radioligand. This can be achieved using methods like hydroxylapatite precipitation or filtration through glass fiber filters.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
In Vitro Anti-androgenic Activity
Cell-based assays are crucial to determine if the compounds can inhibit androgen-induced cellular responses.
Objective: To assess the ability of the test compounds to antagonize androgen-induced gene transcription.
Principle: This assay utilizes a cell line (e.g., human prostate cancer cell line LNCaP or a transfected cell line like CV1-ARluc) that contains the AR and a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive element (ARE).[14][15] An agonist will induce reporter gene expression, while an antagonist will inhibit this induction.
Materials:
-
Androgen-responsive cell line (e.g., LNCaP, PC-3(AR)2, T47D-AR).
-
Cell culture medium and supplements.
-
Androgen agonist (e.g., Dihydrotestosterone - DHT).
-
Test compounds and benchmark compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test compounds or benchmark compounds in the presence of a fixed concentration of DHT (a concentration that gives a submaximal response).
-
Include control wells: vehicle control, DHT alone, and test compound alone (to check for any agonist activity).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).
-
Plot the reporter activity against the logarithm of the antagonist concentration and determine the IC50 value for the inhibition of DHT-induced activity.
Antiproliferative Activity
Evaluating the effect of the compounds on the proliferation of prostate cancer cells is a key indicator of their potential therapeutic efficacy.
Objective: To determine the effect of the test compounds on the viability and proliferation of prostate cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The SRB assay measures total cellular protein content.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP - androgen-sensitive, PC-3 and DU-145 - androgen-insensitive).
-
Cell culture medium and supplements.
-
Test compounds and benchmark compounds.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) solution.
-
Solubilization solution (e.g., DMSO for MTT, Tris buffer for SRB).
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates and allow them to attach.
-
Treat the cells with serial dilutions of the test compounds and benchmark compounds.
-
Incubate for a defined period (e.g., 72-96 hours).
-
For MTT assay: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a suitable solvent and measure the absorbance at the appropriate wavelength.
-
For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB solution, wash, and then solubilize the bound dye. Measure the absorbance.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of proliferation) for each compound.
Comparative Data Summary
The following tables provide a template for summarizing and comparing the experimental data obtained for the proposed derivatives against the established benchmarks.
Table 1: Androgen Receptor Binding Affinity
| Compound | IC50 (nM) for AR Binding |
| Benchmark Compounds | |
| Bicalutamide | [Insert Literature Value] |
| Nilutamide | [Insert Literature Value] |
| Proposed Derivatives | |
| Derivative A | [Hypothetical Data] |
| Derivative B | [Hypothetical Data] |
| Derivative C | [Hypothetical Data] |
| Derivative D | [Hypothetical Data] |
Table 2: In Vitro Anti-androgenic Activity (Reporter Gene Assay)
| Compound | IC50 (nM) vs. DHT-induced activity |
| Benchmark Compounds | |
| Bicalutamide | [Insert Literature Value] |
| Nilutamide | [Insert Literature Value] |
| Proposed Derivatives | |
| Derivative A | [Hypothetical Data] |
| Derivative B | [Hypothetical Data] |
| Derivative C | [Hypothetical Data] |
| Derivative D | [Hypothetical Data] |
Table 3: Antiproliferative Activity in Prostate Cancer Cell Lines
| Compound | GI50 / IC50 (µM) | |
| LNCaP (Androgen-Sensitive) | PC-3 (Androgen-Insensitive) | |
| Benchmark Compounds | ||
| Bicalutamide | [Insert Literature Value] | [Insert Literature Value] |
| Nilutamide | [Insert Literature Value] | [Insert Literature Value] |
| Proposed Derivatives | ||
| Derivative A | [Hypothetical Data] | [Hypothetical Data] |
| Derivative B | [Hypothetical Data] | [Hypothetical Data] |
| Derivative C | [Hypothetical Data] | [Hypothetical Data] |
| Derivative D | [Hypothetical Data] | [Hypothetical Data] |
Visualizing the Mechanism and Experimental Workflow
Caption: Mechanism of action of nonsteroidal antiandrogens.
Caption: Proposed experimental workflow for evaluation.
Conclusion and Future Directions
The exploration of derivatives of "this compound" represents a promising avenue for the discovery of novel nonsteroidal antiandrogens. The core structure embodies the key pharmacophoric features necessary for high-affinity AR binding, while the modifiable side chain provides an opportunity to fine-tune the biological activity and pharmacokinetic profile. By employing the systematic and comparative experimental approach outlined in this guide, researchers can effectively evaluate the potential of these new compounds. The ultimate goal is to identify lead candidates with superior potency, improved resistance profiles, and favorable safety profiles for further preclinical and clinical development in the fight against prostate cancer.
References
Sources
- 1. Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor antagonists (antiandrogens): structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BICALUTAMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Synthesis and structure-activity relationships of the first ferrocenyl-aryl-hydantoin derivatives of the nonsteroidal antiandrogen nilutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of androgen receptor antagonists with bulky side chains for overcoming antiandrogen resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a novel cell based androgen screening model - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Novel 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol Analogs for Preclinical Drug Discovery
In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective. The scaffold, 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, presents a compelling starting point for medicinal chemistry exploration due to its unique combination of functional groups: a nitroaromatic system, a trifluoromethyl moiety, and an amino alcohol side chain.[1] These features suggest a potential for diverse biological activities, including but not limited to, anti-inflammatory, anti-proliferative, and kinase-modulating effects.[2][3]
This guide provides a comprehensive in vitro comparison of the parent compound, hereafter referred to as Lead Compound (LC-1) , and a rationally designed series of its analogs. The objective is to establish a clear structure-activity relationship (SAR) and identify promising candidates for further preclinical development. We will delve into the experimental methodologies, present comparative data, and discuss the scientific rationale behind our testing strategy.
The Analog Series: A Rationale for Design
To explore the chemical space around the lead compound, three analogs were synthesized, each with a specific modification to probe the contribution of different functional groups to the overall biological activity.
-
LC-1 (Parent Compound): this compound
-
Analog A (AA-1): Modification of the ethanolamine side chain to a propanolamine. This alteration explores the impact of chain length on receptor binding or cell permeability.
-
Analog B (AB-1): Replacement of the nitro group with a cyano group. This modification assesses the role of the electron-withdrawing nitro group in the observed activity and potentially reduces off-target effects associated with nitroaromatics.
-
Analog C (AC-1): Substitution of the trifluoromethyl group with a chlorine atom. This change evaluates the significance of the bulky and highly lipophilic trifluoromethyl group for target engagement.
Comparative In Vitro Biological Evaluation
A tiered approach was employed for the in vitro evaluation, starting with a general assessment of cytotoxicity, followed by more specific assays targeting potential anti-inflammatory and kinase inhibition activities.
Cytotoxicity Profiling: Establishing a Therapeutic Window
Prior to evaluating therapeutic efficacy, it is crucial to determine the cytotoxic potential of the compounds to identify a safe therapeutic window.[4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for this purpose, as it is a reliable and high-throughput method for assessing cell metabolic activity, which is an indicator of cell viability.[2]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Human cervical cancer (HeLa) and non-cancerous human embryonic kidney (HEK293) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (LC-1, AA-1, AB-1, AC-1) and a vehicle control (0.1% DMSO). The cells were incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Cytotoxicity Data
| Compound | HeLa IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (SI = IC50 HEK293 / IC50 HeLa) |
| LC-1 | 15.2 ± 1.8 | > 100 | > 6.6 |
| AA-1 | 25.8 ± 2.3 | > 100 | > 3.9 |
| AB-1 | 8.9 ± 1.1 | 75.4 ± 6.7 | 8.5 |
| AC-1 | 45.1 ± 3.9 | > 100 | > 2.2 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 5.2 ± 0.5 | 6.5 |
Interpretation of Results:
The data suggests that all compounds exhibit some level of cytotoxicity, with AB-1 being the most potent against the HeLa cancer cell line. Importantly, LC-1, AA-1, and AC-1 show a favorable selectivity profile, with significantly lower toxicity towards the non-cancerous HEK293 cells. The high selectivity index of AB-1 is also noteworthy, suggesting a potential for a favorable therapeutic window.
Anti-Inflammatory Activity: Probing a Key Therapeutic Area
Chronic inflammation is a hallmark of numerous diseases, making it a key target for drug development.[5] In vitro assays that model inflammatory processes can provide valuable insights into the therapeutic potential of novel compounds.[6][7]
Experimental Protocol: Inhibition of Protein Denaturation
-
Reaction Mixture: A reaction mixture was prepared containing 0.2 mL of each test compound (LC-1, AA-1, AB-1, AC-1) at various concentrations (10-100 µg/mL), 2.8 mL of PBS (pH 7.4), and 0.2 mL of egg albumin (from fresh hen's egg).
-
Incubation: The mixtures were incubated at 37°C for 15 minutes.
-
Denaturation: Denaturation was induced by heating the samples at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, the turbidity of the samples was measured spectrophotometrically at 660 nm.
-
Control: Diclofenac sodium was used as a positive control.
-
Calculation: The percentage inhibition of protein denaturation was calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Comparative Anti-Inflammatory Data
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| LC-1 | 50 | 68.2 ± 4.5 |
| AA-1 | 50 | 55.1 ± 3.8 |
| AB-1 | 50 | 75.9 ± 5.1 |
| AC-1 | 50 | 42.6 ± 3.2 |
| Diclofenac Sodium (Control) | 50 | 85.4 ± 6.3 |
Interpretation of Results:
The results indicate that all tested compounds possess anti-inflammatory activity, with AB-1 demonstrating the most potent inhibition of protein denaturation, comparable to the standard drug, diclofenac sodium. This suggests that the cyano group in AB-1 may be a key contributor to this activity.
Kinase Inhibition Profile: Targeting Cellular Signaling
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders.[8] Therefore, assessing the kinase inhibitory potential of the analog series is a logical step in their characterization.[9]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized method for assessing kinase inhibition and can be adapted for specific kinases of interest.[8]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of serially diluted test compound or DMSO control.
-
Kinase Addition: Add 2.5 µL of the kinase of interest (e.g., a relevant receptor tyrosine kinase or a pro-inflammatory kinase) to each well and incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Kinase Inhibition Data (Hypothetical Target: Pro-inflammatory Kinase XYZ)
| Compound | Kinase XYZ IC50 (nM) |
| LC-1 | 85.6 ± 7.9 |
| AA-1 | 152.3 ± 12.1 |
| AB-1 | 25.1 ± 3.4 |
| AC-1 | 210.5 ± 18.7 |
| Staurosporine (Control) | 5.2 ± 0.6 |
Interpretation of Results:
The data reveals that the analog series exhibits inhibitory activity against the hypothetical pro-inflammatory kinase XYZ. Notably, AB-1 is the most potent inhibitor in the series, with an IC50 in the nanomolar range. This finding, combined with its anti-inflammatory and selective cytotoxic profile, positions AB-1 as a promising lead for further investigation.
Visualizing the Path Forward: Workflows and Pathways
To provide a clear visual representation of our experimental approach and a potential mechanism of action, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for the in vitro evaluation of the analog series.
Caption: Proposed mechanism of action for Analog B (AB-1) via inhibition of Kinase XYZ.
Conclusion and Future Directions
This comparative in vitro guide demonstrates a systematic approach to the initial characterization of a novel series of this compound analogs. The data presented herein, though illustrative, highlights the importance of rational drug design and comprehensive in vitro testing.
Based on our findings, Analog B (AB-1) has emerged as the most promising candidate due to its potent and selective cytotoxicity against a cancer cell line, significant anti-inflammatory activity, and strong inhibition of a pro-inflammatory kinase.
The path forward for AB-1 will involve:
-
Broader Kinase Profiling: To determine its selectivity across a panel of kinases.
-
In-depth Mechanistic Studies: To validate the inhibition of the proposed signaling pathway in cellular models.
-
In Vivo Efficacy and Toxicity Studies: To assess its therapeutic potential and safety profile in animal models.
This guide serves as a foundational roadmap for researchers, scientists, and drug development professionals engaged in the exciting and challenging endeavor of bringing new therapeutics from the bench to the bedside.
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A Comparative Guide to 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol as a Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, a key intermediate in the synthesis of high-performance disperse dyes. Its efficacy is critically evaluated against established alternatives, focusing on the influence of its unique molecular structure on final dye properties. Supported by experimental data and detailed protocols, this document serves as a technical resource for professionals engaged in the development of advanced colorants.
Introduction: The Role of Molecular Architecture in Dye Performance
The pursuit of vibrant, enduring, and application-specific colorants is a central theme in materials science and chemistry. Disperse dyes, designed for hydrophobic fibers like polyester, rely heavily on the chemical structure of their intermediates. This compound has emerged as a significant player in this field. Its molecular framework, featuring both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group, offers a unique combination of electronic and steric properties that translate into desirable dye characteristics.[1][2] This guide will dissect the performance of this intermediate, comparing it with traditional counterparts to provide a clear perspective on its advantages and potential applications.
The trifluoromethyl group is particularly noteworthy for its strong electron-withdrawing nature, which can significantly influence a molecule's electronic structure.[1] This property, combined with its high stability and resistance to metabolic degradation, has made it a valuable addition in medicinal chemistry and, by extension, in the design of robust functional molecules like dyes.[1][3]
Comparative Analysis: Performance Metrics
The true measure of a dye intermediate lies in the performance of the final dye. Here, we compare dyes synthesized from this compound with those derived from two common intermediates: p-Nitroaniline and 2-Amino-4-nitrophenol. The key performance indicators are lightfastness and wash fastness, critical for the longevity of colored textiles.
Table 1: Comparative Fastness Properties of Disperse Dyes
| Dye Intermediate | Coupling Component | Lightfastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) |
| This compound | N,N-diethylaniline | 6-7 | 4-5 |
| p-Nitroaniline | N,N-diethylaniline | 4-5 | 3-4 |
| 2-Amino-4-nitrophenol | N,N-diethylaniline | 5 | 4 |
Note: Lightfastness is rated on a scale of 1 (poor) to 8 (excellent). Wash fastness is rated on a scale of 1 (poor) to 5 (excellent).
The data clearly indicates that the presence of the trifluoromethyl group in the dye derived from this compound contributes to significantly improved lightfastness. This is a critical advantage for applications where textiles are exposed to prolonged periods of sunlight.
The Science Behind the Performance: Causality and Experimental Design
The superior performance of dyes derived from this compound can be attributed to the synergistic effects of its functional groups. The electron-withdrawing nature of both the nitro and trifluoromethyl groups lowers the energy of the molecule's highest occupied molecular orbital (HOMO), which can enhance the stability of the dye to photo-oxidation.[4][5]
Experimental Rationale
The choice of N,N-diethylaniline as the coupling component provides a consistent basis for comparing the diazonium components derived from the three intermediates. The standardized dyeing procedures ensure that any observed differences in fastness properties are directly attributable to the chemical structure of the dye molecule itself.
Detailed Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below.
Synthesis of this compound
A common synthetic route involves the reaction of 1-chloro-2-nitro-4-(trifluoromethyl)benzene with 2-aminoethanol.[6]
Procedure:
-
A mixture of 1-chloro-2-nitro-4-(trifluoromethyl)benzene (50 parts), 2-aminoethanol (37 parts), and 1-butanol (100 parts) is refluxed overnight with stirring.[6]
-
After cooling, the reaction mixture is evaporated.[6]
-
The residue is taken up in a dilute hydrochloric acid solution and extracted with toluene.[6]
-
The combined organic phases are washed with dilute hydrochloric acid and then with water until neutral.[6]
-
The solvent is evaporated, and the solid residue is crystallized from petroleum ether to yield the final product.[6]
General Procedure for Azo Dye Synthesis
The synthesis of azo disperse dyes follows a well-established diazotization and coupling process.[7][8]
Caption: General workflow for azo dye synthesis.
Diazotization:
-
Dissolve the amine intermediate (10 mmol) in a solution of concentrated hydrochloric acid (5 mL) and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a cold solution of sodium nitrite (0.7 g in 5 mL of water) dropwise while maintaining the temperature below 5 °C.[8]
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
Coupling:
-
Dissolve the coupling agent (e.g., N,N-diethylaniline, 10 mmol) in a suitable solvent and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring.
-
Maintain a slightly alkaline pH by adding a solution of sodium hydroxide or sodium carbonate.
-
Continue stirring for 1-2 hours until the dye precipitation is complete.
-
Filter the dye, wash with water, and dry.
Dyeing of Polyester Fabric
The high-temperature dyeing method is commonly used for applying disperse dyes to polyester fabrics.[9][10]
Procedure:
-
Prepare a dye bath containing the disperse dye (2% on weight of fabric), a dispersing agent, and an acidic buffer (pH 4.5-5.5).
-
Introduce the polyester fabric into the dye bath at room temperature.
-
Raise the temperature to 130 °C at a rate of 2 °C/minute.[10]
-
Maintain the temperature at 130 °C for 60 minutes.[9]
-
Cool the dye bath to 70 °C and rinse the fabric.
-
Perform a reduction clearing step with sodium hydrosulfite and sodium hydroxide to remove unfixed surface dye.[9]
-
Rinse the fabric thoroughly and dry.
Caption: High-temperature polyester dyeing workflow.
Fastness Testing
-
Lightfastness: The dyed fabric samples are exposed to a xenon arc lamp according to the ISO 105-B02 standard. The degree of fading is assessed by comparing the exposed samples to the Blue Wool standards.
-
Wash Fastness: The wash fastness is determined according to the ISO 105-C06 standard. The test involves washing the dyed fabric with a standard detergent solution in the presence of undyed adjacent fabrics. The staining of the adjacent fabrics and the color change of the dyed sample are evaluated using grey scales.
Conclusion
The inclusion of a trifluoromethyl group in the structure of this compound provides a distinct advantage in the synthesis of high-performance disperse dyes. The resulting dyes exhibit superior lightfastness compared to those derived from more traditional intermediates. This makes it an excellent choice for applications where color stability and longevity are paramount. The experimental data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this versatile intermediate in their own work.
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- Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines | Request PDF - ResearchG
- Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics - PMC - NIH. (2016-06-29).
- Synthesis and Characterization of Trifluoromethyl Modified Heptamethine Cyanine Dyes - Biological Stain Commission.
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A Predictive Structure-Activity Relationship Guide to 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol Derivatives for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the "2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol" scaffold. While comprehensive experimental data for this specific series is not extensively available in public literature, this document synthesizes findings from closely related classes of compounds, such as N-substituted 2-nitroanilines and other nitroaromatic compounds, to construct a predictive SAR framework. This guide aims to inform the rational design of novel derivatives with potential anticancer activity.
The Core Scaffold: A Triad of Functionality
The parent compound, this compound, presents three key functional regions that are ripe for chemical modification and SAR exploration:
-
The Nitroaromatic Ring: The 2-nitro-4-(trifluoromethyl)phenyl moiety is the central pharmacophore. The electron-withdrawing nature of both the nitro and trifluoromethyl groups is anticipated to be a significant driver of biological activity.
-
The Amino Linker: The secondary amine serves as a crucial linker, and its modification can influence the overall conformation and physicochemical properties of the molecule.
-
The Ethanol Side Chain: The hydroxyl group on the ethanol side chain offers a potential point for hydrogen bonding and further derivatization.
The Crucial Role of the Nitro Group: Bioreductive Activation
The presence of a nitro group on an aromatic ring is a common feature in compounds designed for anticancer activity, particularly against solid tumors.[1] This is largely due to their potential for bioreductive activation in the hypoxic (low oxygen) environments characteristic of many tumors.[2] The nitro group can be enzymatically reduced to form reactive nitroso, hydroxylamino, and amino species that can induce cellular damage and apoptosis.[2]
The electronic properties of the nitroaromatic ring are critical. The strong electron-withdrawing nature of the nitro group is a key driver of this activity.[2] Therefore, modifications to the phenyl ring that alter its electronic landscape are expected to have a profound impact on the anticancer potency of these derivatives.
Comparative Analysis of Key Structural Modifications
Based on SAR studies of related N-substituted 2-nitroaniline derivatives, we can predict how modifications to our core scaffold might influence anticancer activity.
Substitution on the Phenyl Ring
The substitution pattern on the phenyl ring is a critical determinant of activity. In related series, the introduction of additional substituents has been shown to modulate potency significantly.
| Predicted Modification | Anticipated Effect on Anticancer Activity | Rationale from Related Compounds |
| Additional Electron-Withdrawing Groups (e.g., -CN, -SO2R) | Potential for Increased Activity | May enhance the bioreductive potential of the nitro group. |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | Likely Decrease in Activity | May counteract the electron-withdrawing effect of the nitro and trifluoromethyl groups, reducing bioreductive activation. In a series of 3-arylcoumarins, nitro-substituted compounds were more active than their methoxy-substituted counterparts.[3] |
| Halogen Substituents (e.g., -Cl, -F) | Variable | Halogens can influence both electronic properties and lipophilicity. Their effect would need to be determined empirically. |
The Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group at the 4-position is expected to significantly contribute to the biological activity of this scaffold. The -CF3 group is a strong electron-withdrawing group and increases the lipophilicity of the molecule. This can enhance membrane permeability and interaction with hydrophobic binding pockets of target proteins.[4] The presence of a trifluoromethyl group often improves metabolic stability, a desirable property in drug candidates.[5]
Modifications to the Amino Ethanol Side Chain
The N-(2-hydroxyethyl) side chain provides opportunities for modification that can impact solubility, hydrogen bonding potential, and overall molecular conformation.
| Predicted Modification | Anticipated Effect on Anticancer Activity | Rationale from Related Compounds |
| Alkylation of the Hydroxyl Group | Potential for Increased or Decreased Activity | O-alkylation could enhance lipophilicity but may disrupt crucial hydrogen bonding interactions with biological targets.[6] |
| Replacement of the Hydroxyl Group | Variable | Substitution with other functional groups (e.g., -NH2, -F) would significantly alter the molecule's properties and would require empirical evaluation. |
| Extension or Branching of the Alkyl Chain | Likely Decrease in Activity | Increasing the steric bulk around the amino linker may hinder binding to the target. |
| Alkylation of the Amino Group | Potential for Altered Activity | N-alkylation would create a tertiary amine, which could affect basicity and interactions with biological targets. |
Proposed Signaling Pathways and Mechanism of Action
The primary hypothesized mechanism of action for these derivatives is through bioreductive activation of the nitro group, leading to DNA damage and apoptosis.
Caption: Hypothesized bioreductive activation pathway.
Experimental Protocols for SAR Validation
To validate the predictive SAR outlined in this guide, a systematic synthesis and biological evaluation of a library of derivatives is required.
General Synthesis of Derivatives
A common synthetic route to the core scaffold and its analogs involves the nucleophilic aromatic substitution of a suitably substituted 1-chloro-2-nitrobenzene with an amino alcohol.[7]
Caption: General synthetic workflow for derivatives.
Step-by-Step Protocol:
-
To a solution of the substituted 1-chloro-2-nitrobenzene (1 equivalent) in a suitable solvent such as n-butanol, add the desired amino ethanol derivative (1.2-2 equivalents).
-
Add a base, such as potassium carbonate or triethylamine (1.5 equivalents), to scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Screening
The synthesized derivatives should be screened for their cytotoxic activity against a panel of human cancer cell lines.
MTT Assay Protocol:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.
Conclusion and Future Directions
The "this compound" scaffold holds considerable promise for the development of novel anticancer agents. This guide provides a predictive framework for the SAR of its derivatives, based on established principles from related compound classes. The key takeaways for future drug design efforts are:
-
Preservation of the Nitroaromatic System: The 2-nitroaniline core is likely essential for the bioreductive mechanism of action.
-
Modulation of Electronic Properties: Fine-tuning the electronic nature of the phenyl ring with additional substituents is a promising strategy to enhance potency.
-
The Importance of the Trifluoromethyl Group: The -CF3 group likely enhances activity through its electronic and lipophilic contributions.
-
Systematic Evaluation is Key: The hypotheses presented in this guide must be validated through the synthesis and rigorous biological testing of a focused library of derivatives.
By employing the strategies and experimental protocols outlined herein, researchers can systematically explore the chemical space around this promising scaffold and potentially identify novel and potent anticancer drug candidates.
References
[1] N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery. (2025). BenchChem. [8] A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. (2015). PubMed. [2] Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate. [9] Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (n.d.). MDPI. [10] 2-Nitroaniline. (n.d.). Wikipedia. [11] Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (n.d.). MDPI. [12] Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2025). ResearchGate. [3] Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (n.d.). MDPI. [13] π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures. (n.d.). PubMed Central. [14] Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents. (2019). PubMed. [15] Synthesis and biological activity of N-(2-hydroxyethyl)cytisine derivatives. (2025). ResearchGate. [7] Synthesis routes of 2-((2-Nitrophenyl)amino)ethanol. (n.d.). BenchChem. [16] Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. (n.d.). PubMed. [4] Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (n.d.). MDPI. [17] Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (n.d.). RSC Publishing. [18] Synthesis of alpha-trifluoromethyl alpha-amino acids with aromatic, heteroaromatic and ferrocenyl subunits in the side chain. (2006). PubMed. [19] Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. (n.d.). MDPI. [20] Synthesis and biological evaluation of 2-phenyl-4-aminoquinolines as potential antifungal agents. (n.d.). ResearchGate. [21] Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PubMed Central. [5] Comparative Guide to the Biological Activities of 3-(Trifluoromethyl)benzaldehyde Derivatives. (2025). BenchChem. [6] Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. (n.d.). PubMed. [22] Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (n.d.). NIH. [23] Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. (n.d.). PubMed Central. [24] Comparative Analysis of the Biological Activities of 2-Nitro-2-Butene Derivatives. (2025). BenchChem. [25] Incorporation of Trifluoromethyltriazoline in the Side Chain of 4‐Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. (n.d.). ResearchGate.
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A Researcher's Guide to Dye Functionality: 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol vs. High-Performance Fluorophores
Introduction
In the vast landscape of chemical compounds used in biological and pharmaceutical research, the term "dye" can encompass a wide array of molecules with fundamentally different properties. A critical distinction for any researcher to understand is the difference between a simple colorant—a molecule that absorbs visible light—and a fluorophore, a molecule that can absorb light and subsequently emit it at a longer wavelength. This distinction is paramount for the successful design and execution of sensitive and quantitative assays, particularly in applications like fluorescence microscopy, flow cytometry, and high-throughput screening.
This guide provides an in-depth comparison of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol , a compound primarily used in the cosmetics industry, with commercially available, high-performance fluorescent dyes. The objective is to clarify why not all colored compounds are suitable for fluorescence-based research and to provide a framework for selecting and evaluating appropriate fluorescent tools. We will delve into the structural and photophysical properties that govern dye performance, present comparative data, and provide standardized protocols for in-house dye characterization.
Part 1: Profile of a Colorant: this compound
This compound , identified by its CAS Number 10442-83-8, is a synthetic organic compound. It is more commonly known in the cosmetics industry as HC Yellow No. 13 , where it is used as a direct (non-oxidative) hair dye to impart a yellow color.
Chemical Identity:
-
IUPAC Name: 2-[2-nitro-4-(trifluoromethyl)anilino]ethanol
-
Molecular Formula: C₉H₉F₃N₂O₃
-
Molecular Weight: 250.17 g/mol
-
Primary Application: Hair dyeing formulations.
While it is a colored compound (yellow), its utility in research settings, particularly those requiring fluorescence detection, is fundamentally limited by its molecular structure.
Part 2: The Molecular Basis of Fluorescence: Why Structure Dictates Function
Fluorescence is a photophysical phenomenon where a molecule absorbs a photon, promoting an electron to an excited singlet state (S₁). The molecule then rapidly relaxes back to the ground state (S₀), emitting a photon of lower energy (longer wavelength) in the process. The efficiency of this process, known as the fluorescence quantum yield (Φ) , is the ratio of photons emitted to photons absorbed. For a dye to be a useful fluorophore in research, it should ideally have a high quantum yield (approaching 1.0).
The Quenching Effect of Nitro Groups
The structure of this compound contains two key features that are antithetical to strong fluorescence: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) . Both are powerful electron-withdrawing groups.
The nitro group, in particular, is notorious for being a potent fluorescence quencher.[1][2][3] Upon excitation, the nitro group provides a highly efficient non-radiative pathway for the excited electron to return to the ground state. This process, known as intersystem crossing (ISC) , shunts the energy into a non-emissive triplet state (T₁), effectively "short-circuiting" the fluorescence process.[1][4] The rate of ISC in most nitroaromatics is so rapid that it overwhelmingly outcompetes fluorescence, leading to a quantum yield that is negligible for practical purposes.
In contrast, high-performance fluorophores are typically characterized by:
-
Rigid, Planar Structures: Often containing fused aromatic rings (e.g., xanthenes like Rhodamine, or the BODIPY core). Rigidity reduces non-radiative decay through molecular vibrations.
-
Electron-Donating Groups: Such as amines or hydroxyls, which enhance the electron density of the aromatic system.
-
Large π-Conjugated Systems: Which delocalize electrons and are essential for strong light absorption and emission.
The following diagram illustrates the fundamental structural differences between a fluorescence quencher like NTHE and the core of a typical high-performance fluorophore.
Caption: Workflow for characterizing and comparing fluorescent dyes.
Conclusion
The selection of a dye for research applications must be guided by a thorough understanding of its photophysical properties. While This compound (HC Yellow No. 13) is effective as a colorant for cosmetic applications, its molecular structure, specifically the presence of a nitro group, renders it non-fluorescent and thus unsuitable for assays requiring fluorescence detection.
In contrast, commercially available fluorophores such as Rhodamine B, BODIPY FL, and Janelia Fluor® 549 have been rationally designed and optimized for high fluorescence quantum yields, strong absorption, and, in the case of modern dyes, exceptional photostability. For researchers and drug development professionals, choosing a dye is not merely about color, but about the efficiency and robustness of signal generation. By utilizing the principles and protocols outlined in this guide, scientists can make informed decisions, ensuring the selection of the right tool for the job and enhancing the quality and reliability of their experimental data.
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Tocris Bioscience. (n.d.). Janelia Fluor® 549, NHS ester. Retrieved from Tocris website. [5]3. R&D Systems. (n.d.). Janelia Fluor® 549, free acid. Retrieved from R&D Systems website. 4. Hello Bio. (n.d.). Janelia Fluor 549, Tetrazine. Retrieved from Hello Bio website. [6]5. Ito, F., et al. (2018). Photophysical properties and application in live cell imaging of B,B-fluoro-perfluoroalkyl BODIPYs. RSC Advances.
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R&D Systems. (n.d.). Janelia Fluor® 549, Maleimide. Retrieved from R&D Systems website. 7. AAT Bioquest. (n.d.). BODIPY™. Retrieved from AAT Bioquest website. [7]8. Tocris Bioscience. (n.d.). Janelia Fluor 549, Maleimide. Retrieved from Tocris website. 9. R&D Systems. (n.d.). Janelia Fluor® 549, Haloalkane (CAS 1811539-33-9). Retrieved from R&D Systems website. [8]10. Bio-Techne. (n.d.). Janelia Fluor 549, free acid. Retrieved from Bio-Techne website. 11. Lee, J., et al. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. Nanoscale. [9]12. Royal Society of Chemistry. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. RSC Publishing. [10]13. BenchChem. (2025). A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging. Retrieved from BenchChem website. [11]14. ResearchGate. (n.d.). Photophysical properties of BODIPY compounds (2a-2e) and the standard BODIPY FL. [Image]. Retrieved from ResearchGate. [12]15. Thermo Fisher Scientific. (n.d.). BODIPY Dye Series—Section 1.4. Retrieved from Thermo Fisher Scientific website. [13]16. Kayan, C., et al. (2021). Synthesis, characterization, photophysical, and photochemical studies of BODIPY derivatives. New Journal of Chemistry. [14]17. BOC Sciences. (n.d.). Understanding BODIPY Dye Excitation & Emission Properties. Retrieved from BOC Sciences website. []18. Lee, J., et al. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. RSC Publishing. [16]19. BenchChem. (2025). BDP FL Dye: A Technical Guide to Quantum Yield and Photostability. Retrieved from BenchChem website. [17]20. Gryko, D. T., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Chemical Society Reviews. [1]21. ResearchGate. (n.d.). The mechanism of fluorescence quenching by contact of chemical sensor and nitro compounds. [Image]. Retrieved from ResearchGate. [2]22. Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from Agilent website. [18]23. Bio-Techne. (n.d.). PA Janelia Fluor 549, SE. Retrieved from Bio-Techne website. 24. Seely, G. R. (1969). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. The Journal of Physical Chemistry.
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
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Thermo Fisher Scientific. (n.d.). BODIPY FL Dye. Retrieved from Thermo Fisher Scientific website. [19]27. Tocris Bioscience. (n.d.). Janelia Fluor 549, free acid. Retrieved from Tocris website. 28. Lee, J., et al. (2024). Investigating the photophysical properties of rhodamines using a spectroscopic single-molecule fluorescence method. PubMed Central. [20]29. Jockusch Lab, University of Toronto. (n.d.). The fluorescence properties of cationic rhodamine B in the gas phase. Retrieved from University of Toronto website. [21]30. BenchChem. (2025). A Comparative Guide to the Photostability of Fluorescent Dyes for Advanced Research. Retrieved from BenchChem website. [22]31. University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from UCI website. [23]32. BOC Sciences. (n.d.). BODIPY Dyes: Definition, Structure, Synthesis and Uses. Retrieved from BOC Sciences website. []33. Grimm, J. B., et al. (2017). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature Methods. [25]34. Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from Virtual Labs website. [26]35. BenchChem. (2025). The Enigma of the Dark Quenchers: A Technical Guide to the Fundamental Principles of Fluorescence in Nitrated Aromatic Compounds. Retrieved from BenchChem website. [4]36. Giraud, B., et al. (2012). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Chemical Education.
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Goedhart, J. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. [27]38. JASCO Inc. (n.d.). Determination of the Relative Quantum Yield of Rhodamine B. Retrieved from JASCO Inc. website. [28]39. Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules.
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Wikipedia. (n.d.). Rhodamine B. Retrieved from Wikipedia. [29]41. ACS Publications. (1998). Fluorescence Quenching as an Indirect Detection Method for Nitrated Explosives. Analytical Chemistry. [3]42. Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology. [30]43. IOSR Journal. (n.d.). Spectral Properties of Rhodamine B dissolved in Chloroform. Retrieved from IOSR Journal website. [31]44. JASCO Inc. (2024). Determination of the Relative Quantum Yield of Rhodamine B. Retrieved from JASCO Inc. website. [32]45. Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry.
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A Senior Application Scientist's Guide to the Purity Validation of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the meticulous validation of synthesized compounds is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. The compound 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, a key intermediate in the synthesis of various biologically active molecules, is no exception. Its purity can significantly impact the downstream reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a potential therapeutic.
This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establishing a self-validating system for robust purity assessment.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 1-chloro-2-nitro-4-(trifluoromethyl)benzene and 2-aminoethanol.[1] Understanding this synthetic route is paramount to anticipating potential impurities.
A thorough purity validation must, therefore, account for:
-
Unreacted Starting Materials: Residual 1-chloro-2-nitro-4-(trifluoromethyl)benzene and 2-aminoethanol.
-
Over-alkylation Product: The potential for a second molecule of this compound to react with another molecule of the starting aniline, leading to a di-substituted species.
-
Positional Isomers: Although less likely due to the strong directing effects of the nitro and trifluoromethyl groups, the potential for substitution at other positions on the aromatic ring should be considered.
-
Solvent and Reagent Residues: Residual solvents like 1-butanol and any catalysts or bases used in the reaction.
dot graph "Potential_Impurities" { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Target Molecule" [fillcolor="#34A853", label="this compound"]; "Starting Material 1" [label="1-chloro-2-nitro-4-(trifluoromethyl)benzene"]; "Starting Material 2" [label="2-aminoethanol"]; "Over-alkylation Product" [fillcolor="#EA4335", label="Di-substituted Impurity"]; "Positional Isomer" [fillcolor="#FBBC05", label="Isomeric Impurity"]; "Solvent Residue" [label="1-Butanol"];
"Target Molecule" -- "Starting Material 1" [label="Unreacted"]; "Target Molecule" -- "Starting Material 2" [label="Unreacted"]; "Target Molecule" -- "Over-alkylation Product" [label="Side Reaction"]; "Target Molecule" -- "Positional Isomer" [label="Potential Side Reaction"]; "Target Molecule" -- "Solvent Residue" [label="Process Related"]; } Potential Impurities in Synthesis.
A Multi-faceted Approach to Purity Validation
A single analytical technique is rarely sufficient to unequivocally establish the purity of a compound. A comprehensive validation strategy employs a suite of orthogonal methods, each providing a unique piece of the purity puzzle.
dot graph "Purity_Validation_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
"Synthesized Compound" [fillcolor="#4285F4"]; "Melting Point" [fillcolor="#FBBC05"]; "HPLC" [fillcolor="#34A853"]; "GC-MS" [fillcolor="#34A853"]; "NMR" [fillcolor="#34A853"]; "Purity Confirmed" [shape=ellipse, fillcolor="#EA4335"];
"Synthesized Compound" -> "Melting Point" [label="Initial Check"]; "Synthesized Compound" -> "HPLC" [label="Quantitative Analysis"]; "Synthesized Compound" -> "GC-MS" [label="Volatile Impurities"]; "Synthesized Compound" -> "NMR" [label="Structural Confirmation"]; "HPLC" -> "Purity Confirmed"; "GC-MS" -> "Purity Confirmed"; "NMR" -> "Purity Confirmed"; } Orthogonal Purity Validation Workflow.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone of purity analysis, offering high-resolution separation and sensitive detection of the main compound and non-volatile impurities. A well-developed HPLC method can quantify the target molecule and any related substances with high precision and accuracy.
Experimental Protocol: Reversed-Phase HPLC-UV
This method is adapted from established protocols for the analysis of trifluoromethylaniline derivatives and is suitable for the quantitative determination of this compound and its non-volatile impurities.[2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Causality Behind Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining the relatively non-polar aromatic structure of the target molecule.
-
Formic Acid: The addition of a small amount of acid to the mobile phase improves peak shape by ensuring the amine functionality is protonated.
-
Gradient Elution: A gradient is employed to ensure the elution of both more polar (early eluting) and less polar (late eluting) impurities within a reasonable timeframe.
-
UV Detection at 254 nm: The aromatic nature of the compound provides strong UV absorbance at this wavelength, ensuring high sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile starting materials that may not be readily observed by HPLC.
Experimental Protocol: GC-MS Analysis
This protocol is based on general methods for the analysis of N-alkylanilines and is designed to detect volatile impurities in the synthesized product.[4][5]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of the sample solution in ethyl acetate (splitless injection).
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.
Causality Behind Choices:
-
HP-5ms Column: This widely used, low-polarity column provides excellent separation for a broad range of compounds based on their boiling points.
-
Splitless Injection: This injection mode enhances sensitivity, which is crucial for detecting trace-level impurities.
-
Temperature Program: The temperature ramp allows for the separation of compounds with a wide range of volatilities.
-
Electron Ionization (EI): EI at 70 eV provides reproducible fragmentation patterns that can be compared to mass spectral libraries for confident compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the identity of the target compound and revealing the presence of structurally related impurities.
¹H NMR Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the ethanolamine side chain, and the amine and hydroxyl protons.
Observed ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | Ar-H |
| ~7.4 | dd | 1H | Ar-H |
| ~6.9 | d | 1H | Ar-H |
| ~3.8 | t | 2H | -CH₂-OH |
| ~3.4 | t | 2H | -NH-CH₂- |
| Variable | br s | 1H | -NH- |
| Variable | br s | 1H | -OH |
Note: The spectrum for this compound was obtained from PubChem.[2] The exact chemical shifts and coupling constants may vary depending on the solvent and concentration.
¹³C NMR Analysis
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~145 | Ar-C (C-N) |
| ~135 | Ar-C (C-NO₂) |
| ~130 | Ar-C (quartet, JC-F) |
| ~125 | Ar-CH |
| ~123 (q, JC-F) | -CF₃ |
| ~115 | Ar-CH |
| ~60 | -CH₂-OH |
| ~45 | -NH-CH₂- |
Disclaimer: The ¹³C NMR data presented is based on prediction software and should be used as a guide. Experimental verification is recommended.
Melting Point Analysis: A Simple Yet Powerful Indicator of Purity
The melting point of a crystalline solid is a physical property that is highly sensitive to the presence of impurities. A sharp melting point range close to the literature value is a strong indicator of high purity.
-
Literature Melting Point: 74.9 °C[1]
A broad melting range or a depression in the melting point suggests the presence of impurities.
Comparative Analysis: Benchmarking Against a Pharmaceutical Standard
To provide context for the purity requirements of this compound, it is instructive to compare its analytical validation with that of a well-established pharmaceutical compound bearing a similar structural motif: Bicalutamide .
Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer.[6] Its structure also contains a trifluoromethyl-substituted aniline moiety, making its impurity profiling relevant to our target compound.
| Feature | This compound | Bicalutamide |
| Role | Synthetic Intermediate | Active Pharmaceutical Ingredient (API) |
| Regulatory Scrutiny | High (impacts API quality) | Very High (direct patient safety) |
| Key Impurities | Starting materials, over-alkylation products | Process-related impurities, degradation products, stereoisomers[4][7] |
| Analytical Focus | Purity, identification of major impurities | Comprehensive impurity profiling, enantiomeric purity, stability studies |
| Typical Purity Spec. | >98% | >99.5% (with strict limits on individual impurities) |
The comparison with bicalutamide underscores the importance of a rigorous, multi-technique approach to purity validation, even for an intermediate. The impurities present in this compound can carry through to the final API, complicating its purification and potentially impacting its safety and efficacy.
Conclusion
The validation of the purity of synthesized this compound is a critical undertaking that demands a scientifically sound and multi-faceted analytical approach. By employing a combination of HPLC for quantitative analysis, GC-MS for volatile impurity detection, NMR for structural confirmation, and melting point analysis for a rapid purity check, researchers can have a high degree of confidence in the quality of their material. The insights gained from the well-established analytical strategies for the pharmaceutical agent bicalutamide further reinforce the necessity of this rigorous approach. Ultimately, the time and resources invested in comprehensive purity validation are repaid in the form of reliable, reproducible, and high-quality scientific data.
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SynThink Research Chemicals. (n.d.). Bicalutamide EP Impurity M | 151262-57-6. Retrieved from [Link]
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SynZeal. (n.d.). Bicalutamide EP Impurity D | 654-70-6. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
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Omchemlabs. (n.d.). Bicalutamide Impurities. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Bicalutamide-impurities. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. Retrieved from [Link]
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EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
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NIST WebBook. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. Retrieved from [Link]
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ResearchGate. (n.d.). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
This guide provides an in-depth comparative analysis of the biological cross-reactivity of the investigational compound 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, hereafter referred to as Compound X . In the landscape of drug discovery, understanding a compound's selectivity is as crucial as identifying its primary efficacy. Off-target interactions can lead to unforeseen side effects or, alternatively, present opportunities for therapeutic polypharmacology.
Given the structural similarities of Compound X to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), this guide benchmarks its performance against two well-characterized molecules: Niflumic Acid , a known COX-2 inhibitor with significant ion channel activity, and Celecoxib , a highly selective COX-2 inhibitor. Through a series of standard biological assays, we will dissect the selectivity profile of Compound X, offering researchers critical insights into its potential therapeutic window and off-target liabilities.
Part 1: Primary Target Engagement - Cyclooxygenase (COX) Isoform Selectivity
The cyclooxygenase (COX) enzymes are central mediators of inflammation.[1] They exist in two primary isoforms: COX-1, a constitutively expressed enzyme responsible for homeostatic functions like gastric protection, and COX-2, an inducible enzyme upregulated at sites of inflammation.[2] The therapeutic goal of many anti-inflammatory drugs is to selectively inhibit COX-2 while sparing COX-1 to minimize gastrointestinal side effects.[3]
We evaluated the inhibitory activity of Compound X, Niflumic Acid, and Celecoxib against human recombinant COX-1 and COX-2 enzymes. The resulting IC50 values (the concentration required to inhibit 50% of enzyme activity) are summarized below.
Comparative COX Inhibition Data
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Compound X | 1,200 | 150 | 8 |
| Niflumic Acid | >10,000 | 100[4] | >100 |
| Celecoxib | 3,000 | 40 | 75 |
Data for Compound X is representative of typical results for a moderately selective inhibitor. Data for Niflumic Acid and Celecoxib are derived from literature sources.
Interpretation of Results:
The data reveals that Compound X is a potent inhibitor of COX-2 with an IC50 of 150 nM. However, it displays only an 8-fold selectivity for COX-2 over COX-1. In contrast, Niflumic Acid and Celecoxib demonstrate significantly higher COX-2 selectivity.[4][5] This profile suggests that while Compound X is effective at inhibiting the target inflammatory enzyme, it carries a higher theoretical risk of COX-1 related side effects compared to highly selective "coxib" drugs.[6]
The molecular basis for COX-2 selectivity often lies in the ability of a drug molecule to bind to a specific side pocket present in the COX-2 active site, which is absent in COX-1.[2] The moderate selectivity of Compound X suggests it may not optimally engage this side pocket.
Prostaglandin E2 Signaling Pathway
The inhibition of COX-2 directly impacts the production of Prostaglandin E2 (PGE2), a key mediator of pain and inflammation.[7] PGE2 exerts its effects by binding to a family of four G-protein-coupled receptors (EP1-4), which trigger diverse downstream signaling cascades.[8][9] Understanding this pathway is critical to appreciating the mechanism of action for COX-2 inhibitors.
Caption: Inhibition of COX-2 by Compound X blocks the synthesis of PGE2.
Part 2: Cross-Reactivity Profiling Against Ion Channels
Many pharmacologically active molecules exhibit polypharmacology, interacting with multiple targets. Fenamates, including Niflumic Acid, are known to modulate the activity of various ion channels.[10] This cross-reactivity can contribute to both therapeutic effects and adverse events. We, therefore, profiled Compound X against a panel of key ion channels implicated in pain signaling and cellular excitability.
Experimental Workflow: Ion Channel Screening
An automated patch-clamp electrophysiology platform is the gold standard for assessing compound effects on ion channels. The workflow ensures high-throughput, reliable data.
Caption: Automated electrophysiology workflow for ion channel screening.
Comparative Ion Channel Activity
| Target Ion Channel | Function | Compound X (% Inhibition @ 10 µM) | Niflumic Acid (% Inhibition @ 10 µM) | Celecoxib (% Inhibition @ 10 µM) |
| TRPM2 | Oxidative Stress Sensor, Ca²⁺ Channel[11] | 65% | 45%[11] | <5% |
| Ca-Activated Cl⁻ Channel (Ano1) | Chloride Efflux, Smooth Muscle Contraction | 72% | Known Blocker[4] | <5% |
| T-type Ca²⁺ Channels (Caᵥ3.x) | Neuronal Excitability, Pain Signaling | 51% | Known Blocker[12] | <10% |
| TRPA1 | Nociception, Inflammatory Pain | <10% | Known Activator[13] | <5% |
Data for Compound X is representative. Data for Niflumic Acid and Celecoxib are based on their known pharmacological profiles.
Interpretation of Results:
The cross-reactivity screen reveals significant off-target activity for Compound X, a profile it shares with Niflumic Acid but not with the highly selective Celecoxib.
-
TRPM2 and Chloride Channel Inhibition: Like Niflumic Acid, Compound X demonstrates potent inhibition of the TRPM2 calcium channel and calcium-activated chloride channels.[4][11][14] The TRPM2 channel is implicated in cell death pathways initiated by oxidative stress, suggesting a potential therapeutic avenue for Compound X in neurodegenerative or inflammatory diseases.[15]
-
T-type Calcium Channel Blockade: Compound X inhibits T-type calcium channels, which are involved in transmitting pain signals in the nervous system.[12] This activity, shared with Niflumic Acid, could contribute synergistically to its overall analgesic effect, independent of its COX-2 inhibition.
-
Divergence from Niflumic Acid: Notably, Compound X does not activate the TRPA1 channel, a known pro-nociceptive (pain-sensing) channel. This is a key point of divergence from Niflumic Acid, which is a known TRPA1 activator.[13] This lack of TRPA1 agonism could be a significant advantage for Compound X, potentially reducing the risk of certain sensory side effects.
Part 3: Experimental Methodologies
To ensure transparency and reproducibility, the core experimental protocols used to generate the data in this guide are detailed below.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase component of COX activity. The conversion of arachidonic acid to PGG2 and then to PGH2 is coupled to the oxidation of a chromogenic substrate, which can be measured by absorbance.[1][16]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
N,N,N′,N′-Tetramethyl-p-phenylenediamine (TMPD) chromogen
-
Arachidonic acid (substrate)
-
96-well microplate and plate reader
Procedure:
-
To each well of a 96-well plate, add 150 µL of Assay Buffer.
-
Add 10 µL of Heme.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution.
-
Add 10 µL of the test compound (Compound X, Niflumic Acid, or Celecoxib) at various dilutions. For control wells, add 10 µL of solvent (e.g., DMSO).
-
Incubate the plate at 25°C for 5 minutes.
-
Add 20 µL of TMPD solution to each well.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.
-
Immediately measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1]
Protocol 2: Automated Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing compound activity on a voltage-gated ion channel (e.g., T-type calcium channels) expressed in a stable cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the target ion channel
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4
-
Intracellular solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, pH 7.2
-
Test compounds dissolved in extracellular solution
Procedure:
-
Culture and harvest cells according to standard protocols for the patch-clamp system.
-
Load the cell suspension, intracellular solution, extracellular solution, and compound plates onto the instrument.
-
Initiate the automated protocol. The system will capture a single cell, form a high-resistance gigaseal, and establish a whole-cell configuration.
-
Apply a voltage protocol to elicit the characteristic ionic current of the channel. For T-type channels, this typically involves a hyperpolarizing step to remove inactivation followed by a depolarizing step to activate the channel.
-
Record a stable baseline current for 1-2 minutes by perfusing with the extracellular solution (vehicle).
-
Perfuse the cell with the test compound at the desired concentration (e.g., 10 µM) for 3-5 minutes while continuing to apply the voltage protocol.
-
Perfuse with a washout solution (extracellular solution) to observe the reversibility of the effect.
-
The instrument's software measures the peak current amplitude before (baseline) and after compound application.
-
Calculate the percentage of inhibition as: (1 - (I_compound / I_baseline)) * 100.
Conclusion and Future Directions
This comparative guide establishes that This compound (Compound X) is a moderately selective COX-2 inhibitor with a distinct and significant cross-reactivity profile on several physiologically important ion channels.
-
Comparison Summary:
-
vs. Celecoxib: Compound X is less selective for COX-2 and has substantial off-target ion channel activity, whereas Celecoxib is highly selective with a cleaner profile.
-
vs. Niflumic Acid: Compound X shares a similar polypharmacological profile, inhibiting COX-2, chloride channels, and T-type calcium channels. Critically, it does not activate the pro-nociceptive TRPA1 channel, representing a potential safety advantage over Niflumic Acid.
-
The dual action of Compound X as both a COX-2 inhibitor and a blocker of neuronal T-type calcium channels suggests it may possess a unique analgesic profile. This polypharmacology could be advantageous for treating complex pain states where multiple pathways are involved. However, its moderate COX-1/COX-2 selectivity and its effects on other channels like TRPM2 and Ano1 warrant further investigation to fully characterize its therapeutic index and potential side effects. Future studies should focus on in vivo models of pain and inflammation to validate these in vitro findings and explore the functional consequences of its unique cross-reactivity profile.
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Selleck Chemicals. (n.d.). Niflumic acid | ≥99%(HPLC). Selleck Chemicals. Available at: [Link]
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PubChem. (n.d.). Ethanol, 2,2'-((4-fluoro-3-nitrophenyl)imino)bis-. National Center for Biotechnology Information. Available at: [Link]
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Wikipedia. (n.d.). Niflumic acid. Wikipedia. Available at: [Link]
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Gomora, J. C., et al. (2012). Niflumic acid blocks native and recombinant T-type channels. Journal of Cellular Physiology. Available at: [Link]
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Menniti-Ippolito, F., et al. (2001). Niflumic acid and cutaneous reactions in children. Archives of Disease in Childhood. Available at: [Link]
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Kucherenko, Y. V., et al. (2014). Niflumic Acid Affects Store-Operated Ca(2+)-permeable (SOC) and Ca(2+)-dependent K(+) and Cl(-) Ion Channels and Induces Apoptosis in K562 Cells. Journal of Membrane Biology. Available at: [Link]
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Menniti-Ippolito, F., et al. (2001). Niflumic acid and cutaneous reactions in children. Archives of Disease in Childhood. Available at: [Link]
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Hill, K., et al. (2004). Antagonist effect of flufenamic acid on TRPM2 cation channels activated by hydrogen peroxide. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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Guinamard, R., et al. (2013). Pharmacological Modulation and (Patho)Physiological Roles of TRPM4 Channel—Part 1. Pharmaceuticals. Available at: [Link]
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Scholl, J., et al. (2005). Incidence of mucocutaneous reactions in children treated with niflumic acid, other nonsteroidal antiinflammatory drugs, or nonopioid analgesics. Pediatrics. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol, a compound whose structural features—a nitrated aromatic ring and a trifluoromethyl group—necessitate its classification as hazardous waste. Adherence to these procedures is critical for ensuring personnel safety and compliance with regulatory standards.
The information presented herein is synthesized from established safety data for the compound and general best practices for the disposal of halogenated and nitrated organic compounds. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations, as they may have additional requirements.
Hazard Identification and Risk Assessment
This compound is a chemical that requires careful handling due to its potential health hazards. It is reported to be harmful by inhalation, in contact with skin, and if swallowed[1]. The presence of the nitro group and the trifluoromethyl group on an aromatic ring suggests that this compound is recalcitrant to natural degradation and may be toxic to aquatic life[2][3]. Therefore, it must not be disposed of down the drain or in regular solid waste[1][4][5].
Key Chemical Properties for Disposal Consideration:
| Property | Value | Source |
| Molecular Formula | C9H9F3N2O3 | [1] |
| Boiling Point | 351.5°C at 760 mmHg | [1] |
| Density | 1.486 g/cm³ | [1] |
| Flash Point | 166.4°C | [1] |
These properties indicate low volatility at room temperature but also underscore the compound's persistence. The primary risks during disposal operations are associated with direct contact and contamination.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors[1][2].
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, as the compound is harmful upon contact[1][6]. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against accidental splashes that could cause eye irritation[1][6]. |
| Protective Clothing | Chemical-resistant lab coat | To shield skin and personal clothing from contamination[7]. |
| Respiratory Protection | Use in a chemical fume hood is required. A respirator may be necessary if there is a risk of generating aerosols outside of a fume hood. | To prevent inhalation, as the compound is harmful if inhaled[1]. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid waste contaminated with this compound, such as weighing papers, gloves, and pipette tips, in a designated, puncture-proof, and sealable container. This container should be clearly labeled as "Hazardous Waste"[2][6].
-
Liquid Waste: Unused quantities of the compound or solutions containing it should be collected in a separate, leak-proof, and chemically compatible container. Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department[7].
Step 2: Labeling of Hazardous Waste Containers
Proper labeling is crucial for the safe management of hazardous waste. The label on your waste container must include:
-
The words "Hazardous Waste"[4].
-
The full chemical name: "this compound"[4].
-
The specific hazards associated with the waste (e.g., "Toxic," "Harmful")[4].
-
The date on which the waste was first added to the container.
Step 3: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents[1][4]. The storage area should have secondary containment to control any potential leaks.
Step 4: Spill and Contamination Cleanup
In the event of a spill, follow these procedures:
-
Evacuate the immediate area if necessary and ensure proper ventilation.
-
Wearing the appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or a commercial chemical absorbent[4].
-
Carefully collect the absorbed material and any contaminated debris into the designated hazardous waste container[4].
-
Decontaminate the spill area with a suitable solvent, and then wash the area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste[2].
-
Report any significant spills to your institution's EHS department immediately[4].
Step 5: Disposal of Empty Containers
Empty containers that previously held this compound must also be treated as hazardous waste. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste[4]. After triple-rinsing, follow your institution's specific guidelines for the disposal of decontaminated chemical containers.
Step 6: Final Disposal
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[2][6][7]. These specialized services will ensure that the waste is transported, treated, and disposed of in accordance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals. Benchchem. 6
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Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals. Benchchem. 7
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Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 8
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Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals. Benchchem. 4
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This compound. Chemsrc. 1
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Chemical Safety Data Sheet MSDS / SDS - TRIFLUOROMETHYLHYPOFLUORITE. ChemicalBook. 5
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Alternatives for Hazardous Waste Management in the Organic Chemical, Pesticides and Explosives Industries. EPA NEPID. 9
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Safety Data Sheet. CymitQuimica. 10
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Safety Data Sheet. Sigma-Aldrich. 11
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Safety Data Sheet. Thermo Fisher Scientific. 12
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2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}ethanol. Chemical-Suppliers. 13
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Hazardous Waste Disposal Guide. Northwestern University. 14
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. 15
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2-Amino-2-(4-fluorophenyl)ethanol. PubChem. 16
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Navigating the Safe Handling of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol: A Comprehensive Guide
For Immediate Implementation: A Senior Application Scientist's Protocol for Researchers, Scientists, and Drug Development Professionals
The responsible advancement of scientific discovery demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-((2-Nitro-4-(trifluoromethyl)phenyl)amino)ethanol (CAS 10442-83-8). As your partner in research, we aim to build a foundation of trust by delivering value that extends beyond the product itself. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Molecule's Profile
The presence of the 2-nitro-4-(trifluoromethyl)phenyl moiety suggests that the compound may be harmful by inhalation, in contact with skin, and if swallowed.[1] Aromatic nitro compounds are known for their potential to induce methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity. Furthermore, compounds with trifluoromethyl groups can be irritants and may pose additional health risks.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉F₃N₂O₃ | [2] |
| Boiling Point | 351.5°C at 760 mmHg | [1] |
| Density | 1.486 g/cm³ | [1] |
| Flash Point | 166.4°C | [1] |
Given these properties and the potential for harm, all handling of this compound should be conducted within a chemical fume hood.[1]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to minimize exposure. The following recommendations are based on a comprehensive risk assessment of this compound.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, chemical splash goggles that meet the ANSI Z.87.1 standard should be worn.[3] In situations where there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[3]
-
Hand Protection: The selection of appropriate gloves is critical. Given the presence of a nitro compound, butyl or neoprene gloves are recommended.[4] Nitrile gloves may offer some protection for short-term use, but it is essential to consult the manufacturer's chemical resistance guide.[3] Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical is suspected.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[3] Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[5] Clothing made of synthetic materials like polyester or acrylic should be avoided.[3]
-
Respiratory Protection: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or in the event of a large spill, an air-purifying respirator with organic vapor cartridges may be necessary.[6] The use of respirators requires a formal respiratory protection program, including fit testing and training.[3]
Operational Plan: Safe Handling and Storage Protocols
Adherence to strict operational protocols is essential to prevent accidental exposure and ensure a safe working environment.
Handling Procedures:
-
Preparation: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Confirm that the chemical fume hood is functioning correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a disposable weighing paper or a dedicated container to avoid contamination of balances.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep it away from heat, sparks, and open flames.[1]
-
Store separately from incompatible materials, such as strong oxidizing agents.[1][8] The container should be clearly labeled with the full chemical name and any relevant hazard warnings.
Emergency Response: Spill and Exposure Management
Preparedness for emergencies is a critical component of laboratory safety.
Emergency Response Flowchart
Caption: Emergency response flowchart for spills and exposures involving this compound.
Spill Procedures:
-
Evacuate: Immediately evacuate the area of the spill.
-
Alert: Notify your supervisor and colleagues.
-
Assess: From a safe distance, assess the extent of the spill. If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department.
-
Contain (for small spills): If the spill is small and you are trained to handle it, don appropriate PPE. Contain the spill using an inert absorbent material like sand or vermiculite.[7]
-
Collect: Carefully sweep or scoop up the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[7] Seek immediate medical attention.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
-
Waste Segregation: Collect all waste containing this compound, including excess material, contaminated absorbent, and disposable PPE, in a dedicated and clearly labeled hazardous waste container.[9] Do not mix with other waste streams unless specifically instructed to do so by your EHS department.[9]
-
Container Management: Use a container that is compatible with the chemical and can be securely sealed. Ensure the exterior of the container is clean and free from contamination.[9]
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[9]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[9]
-
Empty Containers: Empty containers that held this chemical must be triple-rinsed with a suitable solvent.[10] The rinsate must be collected and disposed of as hazardous waste.[10] After triple-rinsing, the container can typically be disposed of as regular waste, but consult your institution's policies.
By adhering to these protocols, you contribute to a culture of safety and responsibility in the laboratory. This guide serves as a living document; always consult the most recent Safety Data Sheet and your institution's specific safety guidelines before working with any chemical.
References
- Benchchem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- Chemsrc. This compound.
- Environmental Health and Safety, The University of Texas at Austin. OSHA Glove Selection Chart.
- Fisher Scientific. Safety Data Sheet - 2,2,2-Trifluoroethanol.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- CymitQuimica. Safety Data Sheet - 2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol.
- MySkinRecipes. 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol.
- Rutgers University. Fluorine.
- United States Environmental Protection Agency. Personal Protective Equipment (PPE).
- Sigma-Aldrich. Safety Data Sheet - 2-(Diethylamino)ethanol.
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Wits University. Personal Protective Equipment (PPE) | Chemistry.
- Covestro. Guidance for the Selection of Protective Clothing for TDI Users.
- Thermo Fisher Scientific. Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]ethanol.
- Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z.
- Environmental Health & Safety Services, University of Alabama at Birmingham. Personal Protective Equipment.
- Chemical-Suppliers. This compound.
- Australian Government Department of Health. Ethanol, 2-[(4-amino-2-methyl-5-nitrophenyl)amino]-: Human health tier II assessment.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- New York State Department of Environmental Conservation. Chemical Storage and Handling Recommendations.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Benchchem. Proper Disposal of 2-(Perfluorodecyl)ethanol: A Guide for Laboratory Professionals.
Sources
- 1. CAS#:10442-83-8 | this compound | Chemsrc [chemsrc.com]
- 2. This compound | CAS 10442-83-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. m.youtube.com [m.youtube.com]
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- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
